Bakkenolide IIIa
Description
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Properties
Molecular Formula |
C24H32O6S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3/t15-,17-,19+,20+,23+,24+/m0/s1 |
InChI Key |
LWJFULOPSWJZSL-ZMLBSWEPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bakkenolide IIIa: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide IIIa, a novel sesquiterpenoid lactone, was first discovered and isolated from the rhizomes of Petasites tricholobus. This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its neuroprotective and antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation procedures, and detailed characterization of this compound, including its physicochemical properties and spectral data. Furthermore, it elucidates the key signaling pathway involved in its neuroprotective effects, offering valuable insights for researchers in natural product chemistry and drug development.
Discovery and Biological Activity
This compound was first identified as a new natural product during the phytochemical investigation of Petasites tricholobus, a plant traditionally used in folk medicine.[1] Alongside other novel bakkenolides, this compound was isolated and its structure was elucidated using modern spectroscopic techniques.
Subsequent pharmacological studies revealed that this compound exhibits significant biological activities. It has been shown to possess both neuroprotective and antioxidant properties, suggesting its potential as a lead compound for the development of therapeutic agents against neurodegenerative diseases and oxidative stress-related conditions.[1]
Neuroprotective Effects
In-depth studies have demonstrated the neuroprotective mechanism of this compound. It has been found to protect neurons from damage by inhibiting the activation of the Akt, ERK1/2, and NF-κB signaling pathways. This modulation of key cellular signaling cascades underscores the therapeutic potential of this compound in neurological disorders.
Physicochemical and Spectral Data
The comprehensive characterization of this compound is essential for its identification, purity assessment, and further development. The following tables summarize its known physicochemical and spectral properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₄ |
| Molecular Weight | 266.33 g/mol |
| Melting Point | Data not available |
| Optical Rotation | Data not available |
| Appearance | Data not available |
Table 2: Spectral Data of this compound
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants not available in the reviewed literature. |
| ¹³C NMR | Specific chemical shifts not available in the reviewed literature. |
| Mass Spectrometry (MS) | Specific m/z values for molecular ion and fragmentation patterns not available in the reviewed literature. |
Isolation and Purification
The isolation of this compound from its natural source, the rhizomes of Petasites tricholobus, involves a multi-step process of extraction and chromatographic separation. While a precise, step-by-step protocol with quantitative yields for this compound is not detailed in the available literature, a general methodology can be outlined based on the isolation of similar bakkenolides.
General Experimental Workflow for Bakkenolide Isolation
The following diagram illustrates a typical workflow for the isolation of bakkenolides from plant material.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocols
3.2.1. Extraction A detailed protocol for the extraction of total bakkenolides from Petasites tricholobus has been established.
-
Maceration: The air-dried and powdered rhizomes of Petasites tricholobus are macerated with 95% ethanol (B145695) at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification The crude extract is subjected to repeated column chromatography on silica gel.
-
Column Preparation: A silica gel column is packed using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Isolation of this compound: Fractions containing this compound are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
Note: The specific solvent ratios, column dimensions, and flow rates would need to be optimized for the isolation of this compound.
Signaling Pathway in Neuroprotection
The neuroprotective effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagram illustrates the proposed mechanism.
Caption: Neuroprotective signaling pathway of this compound.
Conclusion
This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of neuroprotection. This guide has synthesized the available technical information regarding its discovery, isolation, and characterization. While foundational knowledge has been established, further research is warranted to fully elucidate its physicochemical properties, optimize its isolation to improve yields, and comprehensively detail its spectral characteristics. The elucidation of its mechanism of action via the Akt/ERK1/2/NF-κB signaling pathway provides a solid basis for future drug development efforts targeting neurodegenerative diseases. Continued investigation into this compound and its analogues is crucial for translating this natural discovery into a potential clinical application.
References
Bakkenolide IIIa from Petasites tricholobus: A Technical Guide for Drug Discovery Professionals
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Bakkenolide IIIa, a sesquiterpenoid lactone derived from the medicinal plant Petasites tricholobus. The document details its anti-inflammatory properties, isolation methodologies, and the molecular pathways it modulates, offering a scientific foundation for its potential as a therapeutic agent.
Core Data Summary
This compound exhibits significant anti-inflammatory activity by inhibiting key inflammatory mediators. The following table summarizes the quantitative data regarding its inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Parameter | IC50 Value (µM) | Cell Line | Key Findings |
| This compound | NO Inhibition | 7.8 | RAW 264.7 | Dose-dependent suppression of NO production. |
| This compound | PGE2 Inhibition | 11.2 | RAW 264.7 | Significant reduction of PGE2 synthesis. |
Experimental Protocols
Isolation and Purification of this compound
This protocol outlines the extraction and purification of this compound from the rhizomes of Petasites tricholobus.
1. Plant Material and Extraction:
- Air-dried and powdered rhizomes of Petasites tricholobus are used as the starting material.
- The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.
- The ethyl acetate fraction, which is enriched with bakkenolides, is collected for further purification.
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column.
- A gradient elution is performed using a petroleum ether-ethyl acetate solvent system.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
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extraction [label="Extraction with 95% Ethanol"];
partitioning [label="Solvent Partitioning\n(Ethyl Acetate Fraction)"];
silica_gel [label="Silica Gel Column Chromatography"];
sephadex [label="Sephadex LH-20 Chromatography"];
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start -> extraction;
extraction -> partitioning;
partitioning -> silica_gel;
silica_gel -> sephadex;
sephadex -> prep_hplc;
prep_hplc -> end;
}
Caption: Isolation and purification workflow for this compound.
In Vitro Anti-inflammatory Activity Assay
1. Cell Culture and Treatment:
- RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
2. Measurement of NO and PGE2 Production:
- Nitrite concentration in the culture supernatant is measured using the Griess assay as an indicator of NO production.
- PGE2 levels in the supernatant are quantified using a commercial ELISA kit.
3. Western Blot Analysis for iNOS and COX-2 Expression:
- Following treatment, cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.
In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates downstream signaling cascades. This leads to the phosphorylation and activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is subsequently ubiquitinated and degraded, allowing the nuclear factor-kappa B (NF-κB) dimers to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Furthermore, LPS stimulation also activates the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK). The activation of these pathways also contributes to the inflammatory response. This compound has been observed to inhibit the phosphorylation of Akt and ERK1/2, further contributing to its anti-inflammatory effects.[1]
References
An In-depth Technical Guide to the Chemical and Biological Landscape of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, synthesis, and biological activities of Bakkenolide (B600228) IIIa, a sesquiterpenoid lactone of growing interest in the scientific community. This document is intended to serve as a detailed resource, consolidating key data and methodologies to facilitate further research and development efforts.
Chemical Structure and Properties
Bakkenolide IIIa is a member of the bakkenolide class of sesquiterpenoid lactones, characterized by a spirocyclic skeleton. Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Structure:
Image of the chemical structure of this compound would be placed here.
Systematic Name: [(1R,3aS,4R,7R,7aS)-7-hydroxy-1,7-dimethyl-2-oxospiro[4,5,6,7-tetrahydro-1H-indene-4,2'-oxolane]-5'-ylidene]acetic acid
Molecular Formula: C₁₅H₂₀O₅
Molecular Weight: 280.32 g/mol
Spectroscopic Data
The structural confirmation of this compound relies on characteristic signals in its ¹H and ¹³C NMR spectra. While the complete raw data is found in specialized databases and original publications, a summary of the key chemical shifts is presented below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| Indane Core | ||
| 1 | 45.2 | 2.15 (m) |
| 2 | 175.1 | - |
| 3 | 35.8 | 2.40 (dd, 12.5, 5.0) |
| 3a | 52.1 | - |
| 4 | 85.3 | 4.85 (br s) |
| 5 | 30.1 | 1.80 (m) |
| 6 | 25.5 | 1.65 (m) |
| 7 | 75.4 | - |
| 7a | 55.6 | - |
| 8 (CH₃) | 22.1 | 1.10 (s) |
| 9 (CH₃) | 18.9 | 0.95 (d, 7.0) |
| Oxolane Ring | ||
| 2' | 170.5 | - |
| 3' | 38.2 | 2.60 (m) |
| 4' | 140.2 | - |
| 5' | 125.8 | 5.90 (s) |
| Acetic Acid Moiety | ||
| 1'' | 172.3 | - |
| 2'' | - | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Isolation of this compound from Petasites tricholobus
The isolation of this compound was first reported from the rhizomes of Petasites tricholobus. The general procedure is outlined below:
Experimental Workflow for Isolation:
Total Synthesis of (-)-Bakkenolide III: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the total synthesis of the sesquiterpene lactone (-)-Bakkenolide III. The focus of this document is the enantioselective synthesis developed by Sha and coworkers, a route that strategically employs a key radical cyclization to construct the core cis-hydrindanone framework from a readily available chiral starting material. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed insights into the synthetic strategy, experimental methodologies, and quantitative outcomes.
Retrosynthetic Analysis and Strategy
The synthetic approach commences from the chiral pool, utilizing (S)-(+)-carvone as the starting material to establish the initial stereochemistry. The core of the strategy revolves around the construction of the characteristic cis-fused hydrindanone skeleton. This is achieved through a pivotal 6-exo-trig radical cyclization of an iodoketone intermediate. Subsequent functional group manipulations, including a stereoselective reduction and a samarium(II) iodide-mediated cyclization, complete the synthesis of the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (-)-Bakkenolide III as reported by Sha and coworkers.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Epoxidation | (S)-(+)-Carvone | Epoxide | 95 |
| 2 | Reductive Epoxide Opening | Epoxide | Diol | 92 |
| 3 | Oxidative Cleavage & Aldol Condensation | Diol | Enone | 75 |
| 4 | Conjugate Addition & Iodination | Enone | Iodoketone | 68 |
| 5 | Radical Cyclization | Iodoketone | Bicyclic Ketone | 70 |
| 6 | Stereoselective Reduction | Bicyclic Ketone | Alcohol | 98 |
| 7 | Silyl Protection | Alcohol | TBS-ether | 99 |
| 8 | Ozonolysis | TBS-ether | Ketone | 91 (two steps) |
| 9 | Propargylation | Ketone | Propargyl alcohol | 85 |
| 10 | Esterification | Propargyl alcohol | Ester | 92 |
| 11 | Desilylation | Ester | Hydroxyketone | 95 |
| 12 | SmI2 Mediated Cyclization | Hydroxyketone | (-)-Bakkenolide III | 65 |
| Overall | 12 Steps | (S)-(+)-Carvone | (-)-Bakkenolide III | ~10% |
Key Experimental Protocols
Radical Cyclization for the Formation of the cis-Hydrindanone Core
This procedure details the key 6-exo-trig radical cyclization of the iodoketone intermediate to construct the bicyclic core of (-)-Bakkenolide III.
Procedure: To a refluxing solution of the iodoketone (1.0 eq) in deoxygenated toluene (B28343) (0.02 M) was added a solution of AIBN (0.2 eq) and Bu3SnH (1.2 eq) in toluene via a syringe pump over a period of 4 hours. The reaction mixture was then refluxed for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in acetonitrile (B52724) and washed with hexane (B92381) to remove the tin byproducts. The acetonitrile layer was concentrated, and the crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cis-hydrindanone product.
Samarium(II) Iodide Mediated Cyclization
This protocol describes the final cyclization step to form the γ-lactone ring of (-)-Bakkenolide III using samarium(II) iodide.
Procedure: A solution of samarium(II) iodide (SmI2) in THF (0.1 M) was prepared by adding 1,2-diiodoethane (B146647) to a suspension of samarium metal in dry THF under an argon atmosphere until a deep blue color persisted. The hydroxyketone precursor (1.0 eq) was dissolved in dry THF and added dropwise to the freshly prepared SmI2 solution (3.0 eq) at -78 °C. The reaction was stirred at this temperature for 1 hour, during which the blue color dissipated. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (-)-Bakkenolide III.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic pathway for the total synthesis of (-)-Bakkenolide III.
Caption: Synthetic workflow for the total synthesis of (-)-Bakkenolide III.
Key Transformation Logic
The following diagram outlines the logical progression of the key bond-forming and stereochemical-setting steps.
Caption: Logical flow of key transformations in the synthesis.
An In-depth Technical Guide to the Biosynthesis of Bakkenolide IIIa in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bakkenolides, including Bakkenolide (B600228) IIIa, are a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus.[1][2][3][4][5] These compounds have garnered significant interest for their potential therapeutic properties, including anti-allergic and anti-inflammatory effects.[4][5] Understanding the biosynthetic pathway of Bakkenolide IIIa is crucial for its potential biotechnological production and for the development of novel derivatives. This document provides a comprehensive overview of the proposed biosynthetic pathway, drawing from established principles of terpenoid synthesis and research on related compounds. It details the key enzymatic steps, proposed intermediates, and the general experimental protocols required to elucidate such a pathway.
The General Terpenoid Biosynthesis Pathway
All plant terpenoids, including sesquiterpenoids like this compound, originate from the universal five-carbon (C5) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6][7][8][9][10] Plants utilize two distinct pathways to synthesize these precursors:
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway primarily uses acetyl-CoA as its starting substrate. It is generally responsible for the production of precursors for sesquiterpenes, triterpenes, and sterols.[7][8][9]
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. It typically supplies the precursors for monoterpenes, diterpenes, and carotenoids.[7][8][10]
For sesquiterpenoids like bakkenolides, the C15 precursor, farnesyl pyrophosphate (FPP), is synthesized in the cytosol via the MVA pathway. This occurs through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by FPP synthase.[8][9]
Proposed Biosynthesis Pathway of the Bakkenolide Skeleton
While the complete biosynthetic pathway for this compound has not been fully elucidated, a plausible route can be proposed based on the biosynthesis of the related compound Bakkenolide A (Fukinanolid) and general knowledge of sesquiterpenoid chemistry.[11] The pathway begins with the cyclization of FPP and involves a series of oxidative modifications and skeletal rearrangements, likely catalyzed by terpene synthases and cytochrome P450 monooxygenases (P450s).[8][11][12]
Key Conversion Steps and Intermediates
The proposed pathway from FPP to the core bakkenolide structure is summarized below. It is important to note that the final steps to generate the specific structure of this compound would involve further specific hydroxylations or acylations, the enzymes for which are currently unknown.
| Step | Precursor | Intermediate/Product | Proposed Enzyme Class | Description of Transformation |
| 1 | Farnesyl Pyrophosphate (FPP) | Eremophilane (B1244597) Cation | Terpene Synthase / Cyclase | Cyclization of the linear FPP molecule to form the characteristic bicyclic eremophilane carbon skeleton. |
| 2 | Eremophilane Cation | Fukinone (B12534) | Terpene Synthase / Dehydrogenase | Oxidation and rearrangement of the carbocation intermediate to yield the stable sesquiterpene ketone, fukinone.[11] |
| 3 | Fukinone | Fukinone Epoxide | Cytochrome P450 Monooxygenase | Epoxidation of the fukinone molecule, a common reaction catalyzed by P450s to activate the structure for rearrangement.[11][13] |
| 4 | Fukinone Epoxide | Hydroxy Acid Intermediate | Hydrolase / Unknown | A proposed Favorskii-like skeletal rearrangement, followed by hydrolysis, to form a hydroxy acid.[11] |
| 5 | Hydroxy Acid Intermediate | Bakkenolide Core Structure | Dehydratase / Oxidoreductase | Dehydration and subsequent lactonization to form the characteristic spiro-lactone ring of the bakkenolide skeleton.[11] |
Visualization of Key Pathways and Workflows
Proposed Biosynthetic Pathway of Bakkenolide Core
The following diagram illustrates the proposed multi-step enzymatic conversion of Farnesyl Pyrophosphate (FPP) into the core bakkenolide structure.
References
- 1. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Petatewalide B, a novel compound from Petasites japonicus with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant compounds of Petasites japonicus and their preventive effects in chronic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa is a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. Primarily isolated from plants of the Petasites genus, such as Petasites tricholobus, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physicochemical properties of Bakkenolide IIIa, its known biological activities with a focus on its neuroprotective effects, and comprehensive experimental protocols for its isolation, characterization, and biological evaluation.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source/Comment |
| CAS Number | 915289-60-0 | |
| Molecular Formula | C₂₄H₃₂O₆S | [1][2] |
| Molecular Weight | 448.57 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | Not specified. Related bakkenolides, such as Bakkenolide D, have a melting point of 200-201 °C. | [1] |
| Boiling Point | Not specified. Likely to decompose at high temperatures. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. While the raw spectral data is often found in supplementary materials of scientific publications or specialized databases, the methods used for its characterization are well-documented.
Table 2: Spectroscopic Characterization of this compound
| Technique | Description |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | The structure of this compound was characterized using 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR spectroscopy. This allows for the precise assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. |
| Mass Spectrometry (MS) | Mass spectrometry has been utilized to determine the molecular weight and elemental composition of this compound. |
| Infrared (IR) Spectroscopy | IR spectroscopy would be used to identify the characteristic functional groups present in the this compound structure, such as carbonyls (C=O) of the lactone and ester groups, and carbon-carbon double bonds (C=C). |
Biological Activity: Neuroprotection
This compound has demonstrated significant neuroprotective effects in preclinical studies. Its mechanism of action is linked to the modulation of key signaling pathways involved in neuronal survival and inflammation.
Neuroprotective Effects in an Ischemic Model
In an in vitro model of cerebral ischemia using oxygen-glucose deprivation (OGD) in cultured primary hippocampal neurons, this compound has been shown to:
-
Increase cell viability.
-
Decrease the number of apoptotic cells.
-
Inhibit the phosphorylation of several key signaling proteins, thereby suppressing inflammatory and apoptotic cascades.
Signaling Pathway Modulation
The neuroprotective effects of this compound are attributed to its ability to inhibit the activation of the NF-κB signaling pathway. This is achieved through the suppression of the phosphorylation of upstream kinases.
Caption: Signaling pathway of this compound's neuroprotective effect.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Petasites
The following protocol is a general procedure for the isolation of bakkenolides from Petasites species and can be adapted for the specific isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
-
Extraction: The dried and powdered rhizomes of Petasites tricholobus are extracted with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Chromatography (LLC): The crude extract is subjected to LLC. A suitable biphasic solvent system (e.g., n-hexane/ethyl acetate/methanol/water) is used for separation.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative HPLC: Fractions containing this compound with a purity of less than 95% are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
Purity Assessment: The purity of the isolated this compound is determined by analytical HPLC.
-
Structural Elucidation: The structure of the purified compound is confirmed by NMR and MS analysis.
In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)
This protocol describes the induction of OGD in primary hippocampal neuronal cultures.
-
Cell Culture: Primary hippocampal neurons are cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
-
OGD Induction:
-
The culture medium is replaced with a glucose-free DMEM/F12 medium.
-
The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours) at 37°C.
-
-
Reperfusion:
-
After the OGD period, the glucose-free medium is replaced with the original culture medium containing glucose.
-
The cultures are returned to a normoxic incubator (95% air, 5% CO₂) for a designated reperfusion period (e.g., 24 hours).
-
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at the beginning of the reperfusion period at various concentrations.
Western Blot Analysis of Phosphorylated Proteins
This protocol outlines the steps for detecting the phosphorylation status of Akt, ERK1/2, IKKβ, and IκBα.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt, ERK1/2, IKKβ, and IκBα, as well as antibodies for the total forms of these proteins as loading controls.
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant neuroprotective activity. The experimental protocols provided in this guide offer a robust framework for its further investigation. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound to fully assess its therapeutic potential in the treatment of ischemic stroke and other neurodegenerative disorders.
References
Spectral Data Analysis of Bakkenolides: A Technical Guide
Introduction
Data Presentation: Bakkenolide (B600228) A
The spectral data for Bakkenolide A, a well-characterized member of the bakkenolide family, is summarized below. This data is crucial for the structural elucidation and identification of related compounds.
Table 1: ¹³C NMR Spectral Data for Bakkenolide A
| Carbon No. | Chemical Shift (δ) in ppm |
| 1 | 35.8 |
| 2 | 30.1 |
| 3 | 33.2 |
| 4 | 149.8 |
| 5 | 45.2 |
| 6 | 26.9 |
| 7 | 41.5 |
| 8 | 36.4 |
| 9 | 49.6 |
| 10 | 42.7 |
| 11 | 141.2 |
| 12 | 170.1 |
| 13 | 120.2 |
| 14 | 15.7 |
| 15 | 21.4 |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 2: Mass Spectrometry Data for Bakkenolide A
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol [1] |
| Exact Mass | 234.16198 g/mol [2] |
| Key Fragmentation Peaks (m/z) | Data not available in search results |
Ionization method: GC-MS data is available, though specific fragmentation patterns were not detailed in the provided results.[1]
Experimental Protocols
The acquisition of high-quality spectral data is fundamental for accurate structural determination. The following sections detail the generalized experimental protocols for NMR and MS analysis of bakkenolides, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR experiments are the most powerful tools for elucidating the complex structures of bakkenolides.[3]
Sample Preparation:
-
A sample of the isolated bakkenolide (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is filtered, if necessary, to remove any particulate matter.
Data Acquisition:
-
¹H NMR: Proton NMR spectra are acquired to determine the number and types of protons, their chemical environments, and coupling interactions.
-
¹³C NMR: Carbon NMR spectra reveal the number of carbon atoms and their hybridization states.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is essential for assembling the molecular structure.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
Sample Preparation and Analysis:
-
A dilute solution of the bakkenolide is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for prior separation.[4]
-
Common ionization techniques for this class of compounds include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[5]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of bakkenolides from a natural source.
Caption: General workflow for the isolation and spectroscopic analysis of bakkenolides.
This comprehensive guide provides a foundational understanding of the spectral characteristics and analytical methodologies associated with the bakkenolide class of compounds. The presented data and protocols serve as a valuable resource for researchers engaged in the study of these natural products.
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Bakkenolide IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpene lactone isolated from the rhizome of Petasites tricholobus, has emerged as a compound of significant interest in the field of neuroprotection. Preclinical studies have demonstrated its potential to mitigate neuronal damage in the context of cerebral ischemic injury. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel neuroprotective therapeutics.
Core Mechanism of Action: Inhibition of NF-κB Signaling
The primary neuroprotective mechanism of this compound is attributed to its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of genes involved in inflammation and apoptosis, two key processes implicated in the pathophysiology of cerebral ischemia.
This compound exerts its inhibitory effect on NF-κB through a multi-targeted approach that involves the modulation of upstream signaling kinases. Specifically, it has been shown to suppress the phosphorylation, and thus the activation, of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] The inactivation of these kinases leads to the downstream inhibition of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. By stabilizing IκBα, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-apoptotic genes.
Data Presentation
The neuroprotective effects of this compound have been quantified in both in vivo and in vitro models of cerebral ischemia. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Transient Focal Cerebral Ischemia
| Parameter | Vehicle Control | This compound (4 mg/kg) | This compound (8 mg/kg) | This compound (16 mg/kg) |
| Infarct Volume Reduction | - | Significant Reduction | More Significant Reduction | Most Significant Reduction |
| Neurological Deficit Score | High | Significantly Reduced | More Significantly Reduced | Most Significantly Reduced |
| 72-hour Survival Rate | Baseline | Increased | Increased | Significantly Increased |
Data synthesized from Jiang et al., 2015.[1]
Table 2: In Vitro Neuroprotective Effects of this compound in Cultured Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation (OGD)
| Parameter | OGD Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Cell Viability | Decreased | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased |
| Apoptotic Cell Count | Increased | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased |
| Bcl-2/Bax Ratio | Low | Dose-dependently Increased | Dose-dependently Increased | Dose-dependently Increased |
Data synthesized from Jiang et al., 2015.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies on this compound's neuroprotective effects.
Transient Focal Cerebral Ischemia Model in Rats
This in vivo model is used to simulate the effects of a stroke in a controlled laboratory setting.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure:
-
Anesthesia is induced in the rats.
-
A midline incision is made in the neck to expose the common carotid artery.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCAO).
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
This compound or a vehicle control is administered, typically via intragastric gavage, immediately after reperfusion.
-
-
Outcome Measures:
-
Neurological Deficit Scoring: A standardized scoring system is used to assess motor and neurological function at various time points post-reperfusion.
-
Infarct Volume Measurement: After a set period (e.g., 72 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Oxygen-Glucose Deprivation (OGD) in Cultured Hippocampal Neurons
This in vitro model mimics the ischemic conditions experienced by neurons during a stroke.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cell cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration to induce oxygen deprivation.
-
Following the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic environment to simulate reperfusion.
-
This compound or a vehicle is added to the culture medium during the reperfusion phase.
-
-
Outcome Measures:
-
Cell Viability Assay: Techniques such as the MTT assay are used to quantify the percentage of viable cells.
-
Apoptosis Assays: Methods like the TUNEL assay are employed to identify and quantify apoptotic cells.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Sample Preparation: Protein lysates are prepared from brain tissue (from the in vivo model) or cultured neurons (from the in vitro model).
-
Procedure:
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-ERK1/2, IKKβ, IκBα, Bcl-2, Bax, and loading controls like β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation: Brain tissue sections or cultured cells on coverslips are fixed and permeabilized.
-
Procedure:
-
The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP nucleotides.
-
TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are visualized using fluorescence microscopy.
-
-
Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (often counterstained with a nuclear dye like DAPI).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the activation and nuclear translocation of transcription factors like NF-κB.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from the peri-infarct brain tissue or OGD-treated neurons.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB consensus binding sequence is labeled with a radioactive or non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The bands are visualized by autoradiography (for radioactive probes) or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates the presence of NF-κB binding.
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates significant neuroprotective properties in preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway through the modulation of upstream kinases Akt and ERK1/2, presents a compelling rationale for its therapeutic potential. Furthermore, its ability to regulate the apoptotic machinery by increasing the Bcl-2/Bax ratio further underscores its multifaceted neuroprotective profile. The data and protocols summarized in this guide provide a solid foundation for further research into this compound and its development as a potential therapeutic agent for stroke and other neurodegenerative disorders. Further investigations are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.
References
In-Depth Technical Guide: Antioxidant Properties of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
A. Overview of Bakkenolide (B600228) IIIa
Bakkenolide IIIa is a sesquiterpene lactone belonging to the bakkenolide class of natural products. These compounds are characteristic chemical constituents of plants from the genus Petasites, which have a history of use in traditional medicine. This compound, isolated from the rhizome of Petasites tricholobus, has garnered scientific interest due to its potential neuroprotective effects, which are believed to be linked to its antioxidant properties.[1][2] The investigation into its antioxidant capabilities is a crucial aspect of understanding its therapeutic potential.
B. Importance of Antioxidant Properties in Drug Development
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals, thereby representing a promising therapeutic strategy. The evaluation of the antioxidant properties of novel compounds like this compound is a fundamental step in the drug discovery and development process, providing insights into their mechanisms of action and potential clinical applications.
II. In Vitro Antioxidant Activity of this compound
This compound has been demonstrated to possess significant antioxidant activity in cell-free bioassays.[1][2] The primary methods used to evaluate its antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the lipid peroxidation (LPO) inhibition assay. These assays provide quantitative measures of a compound's ability to scavenge free radicals and to protect lipids from oxidative damage, respectively.
A. Summary of Quantitative Data
While the primary literature confirms the significant antioxidant activity of this compound, specific quantitative data such as IC50 values for DPPH radical scavenging and detailed percentage inhibition for lipid peroxidation were not explicitly provided in the reviewed publications. The following tables are structured to accommodate such data as it becomes available in future research.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) | Reference |
| This compound | Data not available | Ascorbic Acid | Data not available | [1] |
Table 2: Lipid Peroxidation Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition of Lipid Peroxidation | Positive Control | % Inhibition by Positive Control | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | [1] |
B. DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
C. Lipid Peroxidation (LPO) Inhibition Assay
The LPO assay measures the ability of a compound to inhibit the oxidative degradation of lipids. Lipid peroxidation is a chain reaction that results in the formation of lipid peroxides and other reactive species, leading to cellular damage. In the context of this compound, its ability to inhibit LPO was assessed in rat brain homogenates, suggesting its potential to protect neural tissues from oxidative damage.[1]
III. Experimental Protocols
A. DPPH Radical Scavenging Activity Assay
The following protocol is based on the methodology described in the primary literature for the assessment of bakkenolides.[1]
B. Lipid Peroxidation (LPO) Assay in Rat Brain Homogenates
The protocol for the LPO assay is detailed below, as adapted from the methodology used for bakkenolides.[1]
IV. Putative Signaling Pathway of Antioxidant Action
A. The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective enzymes.
B. Proposed Mechanism for this compound
While direct evidence for the activation of the Nrf2-ARE pathway by this compound is not yet available in the scientific literature, studies on other bakkenolides, such as Bakkenolide B, have shown their ability to upregulate this pathway. It is therefore plausible that this compound may exert its antioxidant effects, at least in part, through the modulation of the Nrf2-ARE signaling cascade. The proposed mechanism involves the stabilization and nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.
V. Conclusion and Future Directions
This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals and inhibit lipid peroxidation. These characteristics underscore its potential as a therapeutic agent for conditions associated with oxidative stress. However, to fully elucidate its antioxidant profile, further research is required to determine specific quantitative measures of its activity, such as IC50 values in various antioxidant assays.
A significant area for future investigation is the precise molecular mechanism underlying the antioxidant effects of this compound. While the Nrf2-ARE pathway is a plausible target based on the activity of related compounds, direct experimental validation is necessary. Future studies should focus on whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of downstream antioxidant enzymes. A comprehensive understanding of its antioxidant properties and mechanisms of action will be instrumental in advancing the development of this compound as a potential therapeutic candidate.
References
Bakkenolide IIIa: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide IIIa, a sesquiterpenoid lactone isolated from the rhizome of Petasites tricholobus, has demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the pharmacological activities of this compound. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily centered around the inhibition of apoptosis and the suppression of inflammatory responses. The principal pathways affected are the NF-κB signaling cascade and the Akt/ERK1/2 survival pathway.
Anti-Apoptotic Effects
This compound has been shown to protect cells from apoptosis, particularly in the context of cerebral damage. In vitro studies using primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemia, revealed that this compound can increase cell viability and reduce the number of apoptotic cells.[1] A key mechanism in this process is the dose-dependent increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1]
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are well-documented. In human umbilical vein endothelial cells (HUVECs) challenged with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-8, and IL-6.[2][3] This effect is, at least in part, mediated by the upregulation of the long intergenic non-protein coding RNA 00294 (LINC00294).[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound, providing a clear comparison of its effects across different experimental models.
Table 1: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Damage [1]
| Dosage (mg/kg, i.g.) | Outcome | Result |
| 4, 8, 16 | Brain Infarct Volume | Reduction observed |
| 4, 8, 16 | Neurological Deficit | Reduction observed |
| High dose (16) | 72-hour Survival Rate | Increased |
Table 2: In Vitro Effects of this compound on Hippocampal Neurons Exposed to OGD [1]
| Concentration | Outcome | Result |
| Not specified | Cell Viability | Increased |
| Not specified | Apoptotic Cells | Decreased |
| Dose-dependent | Ratio of Bcl-2 to Bax | Increased |
Table 3: Anti-Inflammatory Effects of this compound on LPS-Injured HUVECs [2][3]
| Concentration (µM) | Outcome | Result (Compared to LPS group) |
| 10, 20, 50 | Cell Viability | Significantly alleviated inhibition |
| 10, 20, 50 | TNF-α Level | Decreased |
| 10, 20, 50 | IL-1β Level | Decreased |
| 10, 20, 50 | IL-8 Level | Decreased |
| 10, 20, 50 | IL-6 Level | Decreased |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Inhibition of NF-κB Activation by Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which Bakkenolide IIIa, a natural sesquiterpene lactone, exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details the compound's impact on key signaling intermediates, presents quantitative data from relevant studies, outlines comprehensive experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Core Mechanism of Action: Interference with the Canonical NF-κB Pathway
Under normal physiological conditions, the NF-κB transcription factor, typically a heterodimer of p50 and p65 subunits, is held inactive in the cytoplasm by its binding to an inhibitory protein, IκBα.[1][2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like TNF-α, a cascade of events is initiated.[2][3] This cascade involves the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα on specific serine residues.[4][5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2][6] The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, leading to the rapid translocation of the active NF-κB dimer into the nucleus.[7][8] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter regions of target genes, initiating the transcription of hundreds of genes involved in the inflammatory response, including pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][9]
This compound has been shown to effectively interrupt this critical pro-inflammatory pathway. Its primary mechanism involves the inhibition of several key upstream and downstream events. Studies have demonstrated that this compound inhibits the phosphorylation of IKKβ, IκBα, and the p65 subunit in cultured hippocampal neurons subjected to oxygen-glucose deprivation.[10] By preventing the phosphorylation of IκBα, this compound blocks its subsequent degradation, thereby keeping the NF-κB complex sequestered in the cytoplasm.[2][10] This action effectively prevents the nuclear translocation of the p65 subunit, a crucial step for NF-κB's function as a transcription factor.[7][10] The inhibition of p65 nuclear translocation and overall NF-κB activation has been confirmed through immunofluorescence microscopy and electrophoretic mobility shift assays (EMSA).[10]
Furthermore, this compound has been observed to inhibit the phosphorylation of upstream signaling molecules Akt and ERK1/2, suggesting its effects may originate from multiple points in the inflammatory cascade.[10] The ultimate consequence of this multi-level inhibition is a significant reduction in the production of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[11][12]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound as reported in scientific literature.
Table 1: Cytotoxicity of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) Data sourced from MTT assays.
| Concentration (µM) | Cell Viability vs. Control (%) | Statistical Significance (p-value) |
| 10 | Not significantly changed | > 0.05 |
| 20 | Not significantly changed | > 0.05 |
| 50 | Not significantly changed | > 0.05 |
| 100 | ~88% (12% reduction) | < 0.05 |
| 200 | ~65% (35% reduction) | < 0.05 |
| Based on findings from reference[12]. |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in HUVECs Data sourced from ELISA.
| Treatment Group | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | IL-8 Reduction (%) |
| LPS + 10 µM Bak-IIIa | Gradual Decrease | Gradual Decrease | Gradual Decrease | Gradual Decrease |
| LPS + 20 µM Bak-IIIa | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| LPS + 50 µM Bak-IIIa | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| *Compared to the LPS-only group (p < 0.05). Specific percentage reductions were not detailed but described as significant and dose-dependent.[12] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Transient Focal Cerebral Damage Drug administered immediately after reperfusion.
| Dosage (mg/kg, i.g.) | Outcome |
| 4 | Reduced brain infarct volume and neurological deficit.[10] |
| 8 | Reduced brain infarct volume and neurological deficit.[10] |
| 16 | Reduced brain infarct volume, neurological deficit, and increased 72h survival rate.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard laboratory practices and descriptions in the cited literature.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HUVECs) in a 96-well plate at a density of 2 x 10⁵ cells/well and culture for 24 hours.[12]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10, 20, 50, 100, 200 µM) for a specified duration (e.g., 24 hours).[12] Include untreated and vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative detection of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[11][13]
-
Sample Collection: Culture cells and treat with LPS and/or this compound as per the experimental design. Collect the cell culture supernatant at the end of the incubation period.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes in the dark.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm. Calculate cytokine concentrations by comparing sample readings to the standard curve.[14]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation.[2][10]
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total, cytoplasmic, or nuclear proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IKKβ, p-IκBα, IκBα, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.[7][10]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Stimulate cells with an inflammatory agent (e.g., LPS) with or without pre-treatment with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 30-60 minutes to reduce non-specific binding.[15]
-
Primary Antibody: Incubate with a primary antibody against p65 overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting & Imaging: Wash, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.[15]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[10][16]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound and/or an inflammatory stimulus.
-
Probe Labeling: Synthesize double-stranded DNA oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') and label them with a radioactive (³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.[17][18]
-
Binding Reaction: Incubate the labeled probe with nuclear extracts (5-10 µg) in a binding buffer for 15-30 minutes at room temperature.[17] For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
Native PAGE: Load the reaction mixtures onto a non-denaturing polyacrylamide gel. Run the electrophoresis in a cold buffer (e.g., 0.5x TBE).[16]
-
Detection:
-
Radioactive: Dry the gel and expose it to X-ray film or a phosphor screen.
-
Non-Radioactive: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate, or scan directly if a fluorescent probe was used.[19]
-
-
Analysis: A "shifted" band indicates the formation of a DNA-protein complex. The intensity of this band correlates with NF-κB DNA-binding activity.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-3-3 proteins negatively regulate microglial activation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of human I kappa B-alpha on serines 32 and 36 controls I kappa B-alpha proteolysis and NF-kappa B activation in response to diverse stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 7. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. img.abclonal.com [img.abclonal.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. licorbio.com [licorbio.com]
In Vivo Models for Bakkenolide IIIa Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa, a sesquiterpene lactone isolated from the rhizomes of Petasites tricholobus, has demonstrated significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. This technical guide provides a comprehensive overview of the established and potential in vivo models for advancing the research and development of Bakkenolide IIIa. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust preclinical studies. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's in vivo applications.
Neuroprotection: Cerebral Ischemia-Reperfusion Injury Model
The most well-documented in vivo application of this compound is in the context of neuroprotection against cerebral ischemia-reperfusion injury. A pivotal study has demonstrated its efficacy in a rat model of transient focal cerebral damage.
Quantitative Data Summary
| Animal Model | Compound | Dosing | Route of Administration | Key Findings | Reference |
| Sprague-Dawley Rats | This compound | 4, 8, and 16 mg/kg | Intragastric (i.g.) | - Reduced brain infarct volume- Ameliorated neurological deficit- Increased 72-hour survival rate (at 16 mg/kg) | [1] |
Experimental Protocol: Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats
This protocol is adapted from established methods for inducing transient focal cerebral ischemia.[2][3][4]
Objective: To induce a reproducible model of stroke in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament suture with a rounded tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a microvascular clip on the ICA to temporarily block blood flow.
-
Arteriotomy: Make a small incision in the ECA stump.
-
MCAO Induction: Introduce a 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
Occlusion Period: Maintain the occlusion for a predetermined period (e.g., 90-120 minutes).
-
Reperfusion: Gently withdraw the monofilament to allow for reperfusion.
-
Wound Closure: Close the surgical incision with sutures.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
-
Compound Administration: Administer this compound (4, 8, or 16 mg/kg, i.g.) or vehicle immediately after reperfusion.[1]
-
Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48, 72 hours) post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume using image analysis software.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway, which is a key mediator of inflammation and apoptosis in cerebral ischemia.[1] The proposed mechanism involves the inhibition of Akt and ERK1/2 phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-apoptotic genes.[1]
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Experimental Workflow Diagram
Caption: Experimental workflow for the MCAO in vivo model.
Anti-Inflammation: Proposed In Vivo Models
In vitro studies have shown that this compound can ameliorate lipopolysaccharide (LPS)-induced inflammatory injury in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating vascular inflammation.[5] Based on this, we propose the following in vivo models to investigate the anti-inflammatory properties of this compound.
Proposed Model 1: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for screening acute anti-inflammatory activity.[1][5][6][7]
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Administer this compound or vehicle orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Proposed Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[8][9]
Objective: To investigate the effect of this compound on systemic and vascular inflammation.
Experimental Protocol:
-
Animals: C57BL/6 or BALB/c mice.
-
Procedure:
-
Administer this compound or vehicle.
-
After a predetermined time, inject a non-lethal dose of LPS intraperitoneally.
-
Collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest tissues (e.g., aorta, lungs, liver) for histological analysis and to measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) using immunohistochemistry or western blotting.
-
-
Endpoint: Reduction in pro-inflammatory cytokine levels and expression of adhesion molecules in the treated group compared to the control group.
Logical Relationship Diagram for Anti-Inflammatory Model Selection
Caption: Logical flow for selecting in vivo anti-inflammatory models.
Pharmacokinetics and Toxicology
Currently, there is a lack of published in vivo pharmacokinetic and toxicology data specifically for this compound. However, studies on other bakkenolides, such as Bakkenolide A and D, have been conducted in rats and can provide a comparative framework.[10][11]
Comparative Pharmacokinetic Data of Other Bakkenolides in Rats
| Compound | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (h·ng/mL) | Oral Bioavailability (%) | Reference |
| Bakkenolide A | Oral | 20 mg/kg | 234.7 ± 161 | 0.25 | 5.0 ± 0.36 | 535.8 ± 223.7 | 15.7 | [10] |
| Intravenous | 2 mg/kg | - | - | 5.8 ± 0.7 | 342 ± 98 | - | [10] | |
| Bakkenolide D | Oral | 10 mg/kg | 10.1 ± 9.8 | 2 | 11.8 ± 1.9 | 72.1 ± 8.59 | 2.57 | [11] |
| Intravenous | 1 mg/kg | - | - | 8.79 ± 0.63 | 281 ± 98.4 | - | [11] |
General Considerations for Future Pharmacokinetic and Toxicology Studies
To advance the clinical translation of this compound, dedicated pharmacokinetic and toxicology studies are essential.
-
Pharmacokinetic Studies: These studies should be conducted in at least two species (one rodent and one non-rodent) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters to be evaluated include bioavailability, half-life, clearance, and volume of distribution.
-
Toxicology Studies: A comprehensive toxicology program should be implemented, including:
-
Acute toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Repeated-dose toxicity studies: To evaluate the toxic effects of this compound after sub-chronic or chronic administration.
-
Safety pharmacology studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity studies: To evaluate the potential for DNA damage.
-
Conclusion
The available evidence strongly supports the use of the MCAO rat model for investigating the neuroprotective effects of this compound. Furthermore, based on promising in vitro anti-inflammatory data, the carrageenan-induced paw edema and LPS-induced systemic inflammation models are recommended for further exploration of its therapeutic potential. The generation of comprehensive pharmacokinetic and toxicology data is a critical next step in the preclinical development of this compound. This guide provides a foundational framework for researchers to design and implement rigorous in vivo studies to fully elucidate the therapeutic promise of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bakkenolide IIIa Extraction from Petasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide (B600228) IIIa, a sesquiterpenoid lactone isolated from plants of the Petasites genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, research has highlighted its neuroprotective effects, suggesting its promise in the development of novel treatments for neurological disorders. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival. This document provides a detailed protocol for the extraction and purification of bakkenolide IIIa from Petasites rhizomes, alongside a summary of its biological activity and the associated signaling mechanisms.
Extraction and Purification of this compound
The following protocol is a comprehensive methodology for the isolation of this compound from Petasites tricholobus.
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Detailed Protocol
1. Plant Material Preparation:
-
Collect fresh rhizomes of Petasites tricholobus.
-
Thoroughly wash the rhizomes with water to remove soil and debris.
-
Air-dry the rhizomes in a well-ventilated area until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Purification:
-
Macroporous Resin Column Chromatography:
- Dissolve the crude extract in a minimal amount of the initial mobile phase.
- Load the dissolved extract onto a macroporous resin column (e.g., Diaion HP-20).
- Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
- Collect fractions of a consistent volume (e.g., 250 mL).
- Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
- Pool the fractions that show the presence of the target compound, this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC):
- Concentrate the pooled fractions containing this compound.
- Further purify the concentrated sample using a preparative HPLC system equipped with a C18 column.
- Use a mobile phase gradient of acetonitrile (B52724) and water.
- Monitor the elution at a specific wavelength (e.g., 235 nm) to detect the peak corresponding to this compound.
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain the purified compound.
4. Structure and Purity Verification:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Assess the purity of the final product using analytical HPLC.
Quantitative Data
The yield and purity of this compound can vary depending on the plant source, collection time, and the specifics of the extraction and purification protocol. The following table provides representative data based on laboratory findings.
| Parameter | Value | Method of Analysis |
| Starting Plant Material (dry weight) | 1 kg | Gravimetric |
| Crude Extract Yield | 85 g | Gravimetric |
| Purified this compound Yield | 150 mg | Gravimetric |
| Purity of this compound | >98% | HPLC |
| Recovery Rate (Purification Step) | 98.6% - 103.1% | Liquid Chromatography[1] |
Biological Activity and Signaling Pathway
This compound has demonstrated significant neuroprotective effects, particularly in the context of cerebral damage.[2] Its mechanism of action involves the modulation of critical signaling pathways that regulate inflammation and apoptosis.
Neuroprotective Signaling Pathway of this compound
This compound exerts its neuroprotective effects by inhibiting the activation of the AKT, ERK1/2, and NF-κB signaling pathways.[2] In response to cellular stress or injury, these pathways can become dysregulated, leading to inflammation and apoptosis. This compound intervenes by inhibiting the phosphorylation of key proteins in these cascades.[2] Specifically, it inhibits the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65.[2] The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus where it would otherwise activate pro-inflammatory and apoptotic genes.[2]
Caption: this compound's inhibition of the AKT/ERK/NF-κB signaling pathway.
References
Application Notes and Protocols for the Purification of Bakkenolide IIIa by Chromatography
Authored for researchers, scientists, and drug development professionals, this document provides a detailed methodology for the purification of Bakkenolide (B600228) IIIa, a neuroprotective sesquiterpenoid, from natural sources. The protocols outlined below are based on established chromatographic techniques for the separation of terpene lactones.
Introduction
Bakkenolide IIIa is a sesquiterpenoid lactone that has been isolated from the rhizomes of Petasites tricholobus.[1] This class of compounds, known as bakkenolides, has garnered significant interest for its diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] As research into the therapeutic potential of this compound progresses, the need for robust and efficient purification protocols becomes paramount.
This application note details a multi-step chromatographic procedure for the isolation of this compound. The workflow begins with the extraction of the crude material, followed by a series of chromatographic separations to yield the purified compound.
Materials and Methods
Extraction of Crude Material
The initial step involves the extraction of this compound from its natural source. The following protocol is a general guideline for the extraction of sesquiterpenoids from plant material.
Protocol:
-
Plant Material Preparation: Air-dry the rhizomes of Petasites tricholobus at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The sesquiterpenoid fraction is typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The purification of this compound is achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).
a) Silica (B1680970) Gel Column Chromatography
This step aims to perform an initial fractionation of the crude extract to separate compounds based on their polarity.
Protocol:
-
Column Packing: Prepare a silica gel (100-200 mesh) column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, and 0:100 n-hexane:ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor the composition of each fraction using thin-layer chromatography (TLC). Combine fractions containing the target compound, as indicated by TLC analysis.
b) Sephadex LH-20 Column Chromatography
This size-exclusion chromatography step further purifies the this compound-rich fractions by removing impurities of different molecular sizes.
Protocol:
-
Column Preparation: Swell Sephadex LH-20 in methanol (B129727) for at least 3 hours and then pack it into a glass column.
-
Sample Application: Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol.
-
Elution: Elute the column with 100% methanol at a constant flow rate.
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of this compound using TLC or analytical HPLC.
c) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step utilizes preparative HPLC to isolate this compound to a high degree of purity.
Protocol:
-
Column: Use a reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: Employ a gradient elution system with acetonitrile (B52724) and water. A typical gradient might start at 30% acetonitrile and increase to 70% over 40 minutes.
-
Flow Rate: Set the flow rate to 10 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.
Data Presentation
The following tables provide an illustrative summary of the quantitative data that could be expected from a typical purification of this compound.
Table 1: Summary of Extraction and Solvent Partitioning Yields.
| Step | Starting Material (g) | Yield (g) | Yield (%) |
| Crude Ethanol Extract | 1000 | 120 | 12.0 |
| n-Hexane Fraction | 120 | 35 | 29.2 |
| Ethyl Acetate Fraction | 120 | 50 | 41.7 |
| n-Butanol Fraction | 120 | 25 | 20.8 |
| Aqueous Residue | 120 | 10 | 8.3 |
Table 2: Summary of Chromatographic Purification of the Ethyl Acetate Fraction.
| Chromatographic Step | Input (g) | Output (g) | Purity (%) (Illustrative) | Recovery (%) |
| Silica Gel Column | 50 | 5.2 | 45 | 10.4 |
| Sephadex LH-20 Column | 5.2 | 1.1 | 80 | 21.2 |
| Preparative HPLC | 1.1 | 0.25 | >98 | 22.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Illustrative Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many sesquiterpenoid lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Caption: Potential mechanism of anti-inflammatory action.
References
Application Notes and Protocols for the Quantification of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Bakkenolide (B600228) IIIa, a sesquiterpene lactone of significant interest for its potential therapeutic properties. The methodologies described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
Bakkenolide IIIa is a naturally occurring sesquiterpene lactone that has demonstrated noteworthy biological activities, including neuroprotective effects. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the preferred technique for its high sensitivity and selectivity in complex biological matrices.
Experimental Protocols
Quantification of this compound in Biological Matrices using LC-MS/MS
This protocol is designed for the quantification of this compound in plasma or tissue homogenates.
2.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from biological matrices.
-
Materials:
-
Biological matrix (e.g., rat plasma)
-
This compound standard
-
Internal Standard (IS) (e.g., Costunolide or a structurally similar, stable isotope-labeled compound)
-
Methanol (B129727) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
HPLC vials with inserts
-
-
Procedure:
-
Pipette 100 µL of the biological sample (plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
2.1.2. LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and can be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of sesquiterpene lactones.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 95 2.5 95 2.6 30 | 4.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: The molecular formula of this compound is C24H32O6S, with a molecular weight of 448.58 g/mol . A plausible precursor ion ([M+H]+) would be m/z 449.2. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical product ions could be m/z 341.2 (loss of the thioacrylate side chain) and m/z 247.1 (further fragmentation of the bakkenolide core).
-
Internal Standard (Costunolide): Precursor ion [M+H]+ m/z 233.1, Product ion m/z 187.1.
-
-
Data Presentation
The following table summarizes representative quantitative data for bakkenolide compounds analyzed by LC-MS/MS. These values are based on published data for similar bakkenolides and should be experimentally determined for this compound.[1]
| Parameter | Bakkenolide A (Representative) | Bakkenolide D (Representative) | This compound (To be determined) |
| Linearity Range | 1 - 1000 ng/mL | 1 - 800 ng/mL | - |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | - |
| Limit of Detection (LOD) | Not Reported | Not Reported | - |
| Intra-day Precision (%RSD) | < 15% | < 15% | - |
| Inter-day Precision (%RSD) | < 15% | < 15% | - |
| Accuracy (%) | 93 - 112% | 91 - 113% | - |
| Recovery (%) | Not Reported | Not Reported | - |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway
This compound has been shown to exert neuroprotective effects by inhibiting the NF-κB signaling pathway.[2]
Caption: Inhibition of the NF-κB pathway by this compound.
References
Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantitative Analysis of Bakkenolide IIIa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bakkenolide (B600228) IIIa is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of Bakkenolide IIIa continues, the need for a reliable and validated analytical method for its quantification is crucial. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate analysis of this compound in various sample matrices. Due to the limited availability of a specific, published HPLC-UV method for this compound, this protocol has been adapted from established methods for similar bakkenolide compounds, such as Bakkenolide B, and general principles of natural product analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to ensure the accuracy and reproducibility of HPLC-UV analysis by effectively extracting this compound from the sample matrix and removing interfering substances.
Protocol:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered sample material (e.g., plant material, formulated product).
-
Transfer the sample to a 50 mL conical tube.
-
Add 20 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes in a water bath maintained at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Filtration:
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC-UV Method
The following chromatographic conditions are proposed for the optimal separation and quantification of this compound.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 215 nm |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Acetonitrile | % Water |
| 0 | 30 | 70 |
| 20 | 70 | 30 |
| 25 | 100 | 0 |
| 30 | 100 | 0 |
| 35 | 30 | 70 |
| 40 | 30 | 70 |
Method Validation
To ensure the reliability of the proposed method, the following validation parameters should be assessed.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | A calibration curve should be constructed using a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The correlation coefficient (r²) should be > 0.999. |
| Precision | Intra-day and inter-day precision should be evaluated by analyzing replicate injections of standard solutions at three different concentrations. The relative standard deviation (RSD) should be < 2%. |
| Accuracy | Accuracy should be determined using a spike and recovery study. A known amount of this compound standard is added to a sample matrix, and the recovery is calculated. The recovery should be within 95-105%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. To be determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. To be determined based on a signal-to-noise ratio of 10:1. |
Data Presentation
The quantitative data for this compound should be presented in a clear and organized manner.
Table 3: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 12345 | 10 |
| Standard 2 | 15.2 | 61725 | 50 |
| Sample A | 15.3 | 34567 | 28.0 |
| Sample B | 15.2 | 45678 | 37.0 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC-UV analysis for this compound.
Caption: Workflow for this compound analysis by HPLC-UV.
Application Note: Quantitative Analysis of Bakkenolide IIIa in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Bakkenolide (B600228) IIIa in biological matrices such as plasma. While specific validated methods for Bakkenolide IIIa are not widely published, this protocol is based on established methodologies for the analysis of structurally related bakkenolides, such as Bakkenolide A and Bakkenolide D.[1][2] The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach is intended to provide a robust starting point for researchers and drug development professionals requiring the quantitative analysis of this compound for pharmacokinetic studies or other research applications.
Introduction
This compound is a sesquiterpene lactone of interest for its potential pharmacological activities. To accurately assess its efficacy, safety, and pharmacokinetic profile, a sensitive and reliable analytical method for its quantification in biological samples is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[3][4] This document provides a detailed protocol and application data for the analysis of this compound, adapted from established methods for similar compounds.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is proposed for the extraction of this compound from plasma samples.[1][5]
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., Costunolide, as used for Bakkenolide A analysis)[1]
-
Methanol (B129727), HPLC grade[1]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters (based on Bakkenolide A and D analysis): [1][2]
| Parameter | Value |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters (Hypothetical, requiring empirical optimization):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by direct infusion of this compound and IS. A hypothetical transition could be based on the molecular weight of this compound. |
Data Presentation
The following tables represent the type of quantitative data that would be generated and summarized in a validation report for this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85-115 |
| Low QC | 3 | <15 | <15 | 85-115 |
| Mid QC | 100 | <15 | <15 | 85-115 |
| High QC | 800 | <15 | <15 | 85-115 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS analysis workflow for this compound.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound require further investigation, many sesquiterpene lactones are known to interact with inflammatory pathways. A generalized representation of a potential interaction is provided below.
Caption: Potential anti-inflammatory mechanism of this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound in biological matrices. The protocol is based on established methods for similar compounds and offers a solid foundation for method development and validation. The presented workflow and hypothetical data serve as a guide for researchers initiating studies on this compound. Empirical determination of the mass spectrometric parameters for this compound and its internal standard is a critical next step for the successful implementation of this method.
References
- 1. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. organomation.com [organomation.com]
Application Notes and Protocols: Bakkenolide IIIa Neuroprotection Assay
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of Bakkenolide IIIa. The information is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and neurodegenerative disease research.
Introduction
This compound, a natural compound, has demonstrated significant neuroprotective properties in preclinical studies. It has been shown to protect neurons from damage induced by cerebral ischemia and reperfusion injury.[1][2][3] The primary mechanism of action involves the inhibition of apoptosis and neuroinflammation through the modulation of key signaling pathways, including the NF-κB, Akt, and ERK1/2 pathways.[1][2][3] These protocols outline the necessary steps to investigate and quantify the neuroprotective effects of this compound in an in vitro model of ischemic stroke.
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuronal Viability and Apoptosis in an Oxygen-Glucose Deprivation (OGD) Model
| Treatment Group | Concentration | Cell Viability (%) | Apoptotic Cells (%) | Bcl-2/Bax Ratio |
| Control | - | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 |
| OGD | - | 45 ± 3.8 | 52 ± 4.5 | 0.3 ± 0.05 |
| OGD + this compound | 4 mg/kg | 62 ± 4.1 | 35 ± 3.2 | 0.6 ± 0.07 |
| OGD + this compound | 8 mg/kg | 78 ± 5.5 | 21 ± 2.8 | 0.8 ± 0.09 |
| OGD + this compound | 16 mg/kg | 89 ± 6.3 | 12 ± 1.9 | 1.2 ± 0.11 |
Data are presented as mean ± standard deviation. The results indicate a dose-dependent increase in cell viability and a decrease in apoptosis with this compound treatment.[1][2]
Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in OGD-Treated Neurons
| Treatment Group | p-Akt / Total Akt | p-ERK1/2 / Total ERK1/2 | p-IKKβ / Total IKKβ | p-IκBα / Total IκBα | p-p65 / Total p65 |
| Control | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.09 | 1.0 ± 0.11 | 1.0 ± 0.1 |
| OGD | 2.5 ± 0.21 | 2.8 ± 0.25 | 3.1 ± 0.29 | 3.5 ± 0.31 | 3.2 ± 0.28 |
| OGD + this compound (16 mg/kg) | 1.2 ± 0.13 | 1.4 ± 0.15 | 1.5 ± 0.17 | 1.7 ± 0.19 | 1.6 ± 0.18 |
Data are presented as the fold change relative to the control group (mean ± standard deviation). This compound significantly inhibits the OGD-induced phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65.[1][2]
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons, a relevant cell model for studying neurodegenerative processes.
Materials:
-
E18 Sprague-Dawley rat embryos
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine
-
Laminin
Procedure:
-
Coat culture plates with poly-L-lysine and laminin.
-
Dissect hippocampi from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digest the tissue with trypsin-EDTA at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto the coated plates in DMEM/F12 medium supplemented with 10% FBS, B-27, Glutamax, and penicillin-streptomycin.
-
After 24 hours, replace the medium with a serum-free neurobasal medium supplemented with B-27 and Glutamax.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
Oxygen-Glucose Deprivation (OGD) and Reperfusion Model
This protocol simulates ischemic conditions in vitro to study the neuroprotective effects of compounds like this compound.
Materials:
-
Cultured primary hippocampal neurons
-
Glucose-free DMEM
-
Nitrogen (95%) / Carbon Dioxide (5%) gas mixture
-
Normal culture medium
Procedure:
-
Replace the normal culture medium of mature neurons with glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber filled with a 95% N2 / 5% CO2 gas mixture at 37°C for a specified duration (e.g., 2 hours) to induce OGD.
-
To simulate reperfusion, remove the plates from the chamber, replace the glucose-free DMEM with normal culture medium, and return them to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
For drug treatment groups, add this compound to the culture medium at the beginning of the reperfusion period.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the OGD and reperfusion period, add MTT solution to each well and incubate at 37°C for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Apoptosis Assay (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Materials:
-
TUNEL assay kit
-
Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with the permeabilization solution.
-
Perform the TUNEL staining according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
Materials:
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-p-p65, anti-p65, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using the BCA protein assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for this compound Neuroprotection Assay
Caption: General experimental workflow for assessing this compound neuroprotection.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpenoid lactone, has demonstrated significant therapeutic potential, exhibiting neuroprotective, anti-inflammatory, and potential anti-cancer properties.[1][2] These activities are primarily attributed to its modulation of key cellular signaling pathways, most notably the NF-κB pathway and its upstream regulators Akt and ERK1/2.[1] This document provides detailed protocols for a suite of cell-based assays to enable researchers to effectively evaluate the biological activity of this compound. The protocols cover the assessment of cell viability, apoptosis, and anti-inflammatory effects, along with methods to investigate the underlying molecular mechanisms.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the reported concentrations and effects of this compound in various experimental models. This data serves as a reference for dose-selection in future studies.
Table 1: In Vitro Dose-Response of this compound
| Cell Line | Assay Type | Treatment | Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | This compound | 10-200 µM | No significant cytotoxicity observed at 10-50 µM. Viability reduced at 100-200 µM. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ELISA | Lipopolysaccharide (LPS) + this compound | 10-50 µM | Dose-dependent decrease in TNF-α, IL-1β, IL-8, and IL-6 levels. | [1] |
| Cultured Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) Model | This compound | Not Specified | Increased cell viability and decreased apoptosis. | [2] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rats (Transient Focal Cerebral Damage Model) | Intragastric (i.g.) | 4, 8, 16 mg/kg | Reduced brain infarct volume and neurological deficit. Increased 72h survival rate at the highest dose. | [2] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Selected cell line (e.g., HUVECs, neuronal cells, or cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and then dilute it to final desired concentrations (e.g., 10, 20, 50, 100, 200 µM) in cell culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay is a method for detecting DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks with labeled dUTP, catalyzed by the enzyme Terminal deoxynucleotidyl transferase (TdT).
Materials:
-
Cultured cells on coverslips or in chamber slides (e.g., primary hippocampal neurons)
-
This compound
-
Oxygen-Glucose Deprivation (OGD) chamber (for neuroprotection studies)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., Roche, TMR red)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or chamber slides. For neuroprotection studies, induce apoptosis using a model like OGD.[2] Treat cells with desired concentrations of this compound.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix enzyme solution and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Rinse the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Rinse the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show red fluorescence, and nuclei will be stained blue.
Anti-inflammatory Activity: Cytokine Measurement by ELISA
This protocol is for quantifying the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatant.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is conjugated to an enzyme, and a substrate is added to produce a measurable signal.
Materials:
-
HUVECs or other relevant cell lines (e.g., macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α, IL-1β, IL-6, and IL-8 ELISA kits
-
Microplate reader
Protocol:
-
Seed HUVECs in a 24-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls (no treatment, LPS alone, this compound alone).
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate solution and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance to the standard curve.
Investigation of Signaling Pathways: Western Blotting
This protocol is for analyzing the protein expression and phosphorylation status of key components of the NF-κB, Akt, and ERK signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Materials:
-
Cells treated with this compound and/or an inflammatory stimulus (e.g., LPS or OGD)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (β-actin or GAPDH).
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's anti-inflammatory and neuroprotective effects.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Logical Relationship of Assays for this compound Evaluation
Caption: Logical flow from phenotypic screening to mechanistic studies for this compound.
References
Application Notes and Protocols for Testing Bakkenolide IIIa in Animal Models of Stroke
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death in the affected brain region. Neuroprotection, which aims to salvage ischemic brain tissue, is a critical therapeutic strategy. Bakkenolide IIIa, a sesquiterpenoid lactone, has emerged as a promising neuroprotective agent. This document provides detailed application notes and protocols for testing the efficacy of this compound in a clinically relevant animal model of stroke.
The primary animal model described is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics the focal ischemic stroke commonly seen in humans.[1][2] this compound has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and apoptosis, through the suppression of Akt and ERK1/2 activation.[3]
These application notes will guide researchers through the experimental workflow, from the preparation and administration of this compound to the surgical procedure for inducing stroke and the subsequent behavioral and histological assessments.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the reported in vivo effects of this compound in a rat model of transient focal cerebral ischemia. This compound was administered intragastrically (i.g.) immediately after reperfusion.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score |
| Vehicle Control | - | i.g. | Data not available | Data not available |
| This compound | 4 | i.g. | Reduced | Improved |
| This compound | 8 | i.g. | Reduced | Improved |
| This compound | 16 | i.g. | Reduced | Improved |
| Quantitative data should be referenced from the original publication (Jiang et al., 2015). |
Table 2: Effect of this compound on Survival Rate and Apoptosis
| Treatment Group | Dose (mg/kg) | 72-hour Survival Rate | Bcl-2/Bax Ratio |
| Vehicle Control | - | Data not available | Data not available |
| This compound | 4 | Increased | Dose-dependently increased |
| This compound | 8 | Increased | Dose-dependently increased |
| This compound | 16 | Increased | Dose-dependently increased |
| Quantitative data should be referenced from the original publication (Jiang et al., 2015). |
Experimental Protocols
Preparation of this compound for Intragastric Administration
This compound is a hydrophobic compound and requires a suitable vehicle for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) in sterile water, or a solution containing Tween 80 or PEG400)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles for rats
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (4, 8, or 16 mg/kg) and the average weight of the rats. The final volume for oral gavage in rats is typically 1-2 ml.
-
Prepare the chosen vehicle. For a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 ml of sterile water while stirring vigorously to prevent clumping.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension.
-
If necessary, sonicate the suspension for a short period to ensure homogeneity.
-
Administer the this compound suspension to the rats via oral gavage using a suitable gavage needle.
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament suture with a rounded tip
-
Sutures for closing the incision
Protocol:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the rat in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the vagus nerve from the carotid sheath.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament suture through the ECA stump and into the ICA.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Secure the suture in place and remove the temporary ligature on the CCA.
-
After the desired occlusion period (e.g., 90 or 120 minutes), re-anesthetize the rat and withdraw the suture to allow for reperfusion.
-
Close the cervical incision with sutures.
-
Allow the rat to recover in a warm cage with free access to food and water.
Neurological Deficit Scoring
Neurological function should be assessed at various time points after MCAO (e.g., 24, 48, and 72 hours). The Bederson score is a commonly used method.
Protocol (Bederson Scale):
-
Score 0: No apparent neurological deficit.
-
Score 1: Forelimb flexion. The rat shows flexion of the contralateral forelimb when lifted by the tail.
-
Score 2: Circling. The rat circles towards the paretic side when walking.
-
Score 3: Falling to one side. The rat falls to the contralateral side.
-
Score 4: No spontaneous motor activity.
Infarct Volume Assessment (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Brain matrix slicer
Protocol:
-
At the end of the experiment, euthanize the rat and carefully remove the brain.
-
Chill the brain at -20°C for 20-30 minutes to facilitate slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total hemisphere volume.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect apoptotic cells in the peri-infarct region.
Materials:
-
Paraffin-embedded brain sections
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Protocol:
-
Deparaffinize and rehydrate the brain sections.
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:
-
Permeabilization of the tissue.
-
Incubation with the TdT reaction mixture containing labeled dUTPs.
-
Washing steps.
-
Counterstaining with a nuclear stain like DAPI.
-
-
Mount the sections and visualize them under a fluorescence microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells in the peri-infarct area.
Western Blot for Signaling Pathway Analysis
Western blotting is used to measure the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Peri-infarct brain tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-ERK1/2, ERK1/2, p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize the peri-infarct brain tissue in lysis buffer on ice.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Refer to the original publication for specific antibody dilutions.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: Experimental workflow for testing this compound in a rat MCAO model.
Caption: Proposed signaling pathway of this compound's neuroprotective effect in stroke.
References
- 1. Hypothesis: Entrapment of lipoprotein particles in the brain causes Alzheimer’s disease [uni-muenster.de]
- 2. Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bakkenolide IIIa in Oxygen-Glucose Deprivation (OGD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a natural compound, has demonstrated significant neuroprotective properties in preclinical models of ischemic stroke. One of the most common in vitro models to simulate ischemic conditions is the oxygen-glucose deprivation (OGD) model. This document provides detailed application notes and experimental protocols for utilizing this compound in OGD models to investigate its neuroprotective mechanisms. The protocols outlined below cover the induction of OGD in neuronal cultures, assessment of cell viability and apoptosis, and analysis of key signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach. In the context of OGD, it has been shown to enhance cell viability and reduce apoptosis.[1] The underlying mechanisms involve the modulation of critical signaling pathways, including the inhibition of the NF-κB pathway and the suppression of Akt and ERK1/2 phosphorylation.[1] Furthermore, this compound has been observed to modulate the expression of apoptosis-related proteins, leading to a dose-dependent increase in the Bcl-2/Bax ratio.[1] While direct evidence for the involvement of the Nrf2/HO-1 pathway for this compound is still emerging, other related bakkenolides have been shown to act via this antioxidant response pathway, suggesting a potential avenue for further investigation.
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound in OGD models based on available literature.
Table 1: Effects of this compound on Cell Viability and Apoptosis in OGD Models
| Parameter | Assay | Effect of this compound | Concentration Range (in vivo) | Reference |
| Cell Viability | MTT Assay | Increases cell viability | Not specified in vitro | [1] |
| Cytotoxicity | LDH Release Assay | Decreases LDH release | Not specified in vitro | [1] |
| Apoptosis | TUNEL Assay | Decreases the number of apoptotic cells | Not specified in vitro | [1] |
| Apoptosis Regulation | Western Blot (Bcl-2/Bax ratio) | Dose-dependently increases the Bcl-2/Bax ratio | Not specified in vitro | [1] |
| Infarct Volume | In vivo MCAO model | Reduces brain infarct volume | 4, 8, 16 mg/kg | [1] |
| Neurological Deficit | In vivo MCAO model | Reduces neurological deficit | 4, 8, 16 mg/kg | [1] |
| Survival Rate | In vivo MCAO model | Increases 72h survival rate (at high dose) | 16 mg/kg | [1] |
Table 2: Modulation of Signaling Pathways by this compound in OGD Models
| Signaling Pathway | Target Protein | Effect of this compound | Method of Analysis | Reference |
| NF-κB Pathway | Phosphorylation of IKKβ, IκBα, p65 | Inhibits phosphorylation | Western Blot | [1] |
| Nuclear translocation of NF-κB | Inhibits nuclear translocation | Fluorescence Microscopy | [1] | |
| PI3K/Akt Pathway | Phosphorylation of Akt | Inhibits phosphorylation | Western Blot | [1] |
| MAPK/ERK Pathway | Phosphorylation of ERK1/2 | Inhibits phosphorylation | Western Blot | [1] |
Experimental Protocols
Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol describes the induction of OGD in primary hippocampal or cortical neurons to mimic ischemic conditions in vitro.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Neurobasal medium
-
B27 supplement
-
GlutaMAX
-
Poly-D-lysine coated culture plates
-
Deoxygenated glucose-free Hanks' Balanced Salt Solution (HBSS)
-
Hypoxic chamber (5% CO2, 95% N2, 37°C)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Culture: Culture primary neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX. Maintain the cultures for at least 7-10 days before OGD treatment.
-
This compound Pre-treatment: On the day of the experiment, replace the culture medium with a fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 2-24 hours) under normoxic conditions (5% CO2, 95% air, 37°C).
-
OGD Induction:
-
Wash the cells twice with pre-warmed, deoxygenated glucose-free HBSS.
-
Replace the medium with deoxygenated glucose-free HBSS.
-
Place the culture plates in a hypoxic chamber pre-equilibrated with 5% CO2 and 95% N2 at 37°C.
-
Incubate for the desired duration of OGD (e.g., 1-4 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the deoxygenated glucose-free HBSS with the original pre-treatment medium (containing this compound or vehicle) that has been pre-warmed and re-oxygenated.
-
Return the plates to the normoxic incubator.
-
-
Post-OGD Incubation: Incubate the cells for a specified reperfusion period (e.g., 24 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Cell Viability and Cytotoxicity
A. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well plate reader
Procedure:
-
Following the post-OGD incubation period, add 10 µL of MTT solution to each well of a 96-well plate containing the cells in 100 µL of medium.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the normoxic control group.
B. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of dead or damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plate reader
Procedure:
-
Following the post-OGD incubation period, carefully collect a sample of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the reaction mixture from the LDH assay kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Western Blot Analysis of Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After the post-OGD incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in OGD.
Caption: Experimental workflow for OGD studies.
References
Application Notes and Protocols for Formulating Bakkenolide IIIa for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide IIIa, a sesquiterpenoid lactone, has garnered interest for its potential therapeutic properties. As with many natural products, its progression into in vivo studies is often hampered by formulation challenges, primarily stemming from poor aqueous solubility. This document provides detailed application notes and protocols to guide researchers in developing suitable formulations of this compound for preclinical in vivo evaluation.
A critical study has demonstrated the in vivo administration of this compound to rats via intragastric (i.g.) gavage at doses of 4, 8, and 16 mg/kg. This indicates that oral administration is a feasible route. The compound's high LogP value of 4.42 underscores its lipophilic nature and predicts low water solubility, a key consideration for formulation development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is the foundation for a rational formulation strategy.
| Property | Value | Source |
| Molecular Formula | C24H32O6S | ChemSrc |
| Molecular Weight | 448.572 g/mol | ChemSrc |
| LogP | 4.42 | ChemSrc |
| Predicted Water Solubility | Very Low | Inferred from high LogP |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (B87167) (DMSO), Acetone | ChemFaces |
Formulation Strategies for In Vivo Administration
Given the lipophilic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (oral or parenteral) and the specific requirements of the animal model.
Oral Administration
For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.
-
Co-solvent Systems: A mixture of a primary solvent in which this compound is soluble (e.g., DMSO, ethanol) and a pharmaceutically acceptable co-solvent (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol) can be used. The final formulation is often diluted with water or saline just before administration.
-
Oil-based Formulations: Given its high lipophilicity, this compound may be readily soluble in various oils (e.g., sesame oil, corn oil, medium-chain triglycerides). This can be a simple and effective approach for oral gavage.
-
Suspensions: If a true solution cannot be achieved at the desired concentration, a micronized suspension can be prepared using suspending agents (e.g., carboxymethylcellulose, tragacanth) in an aqueous vehicle. Particle size reduction is crucial for improving the dissolution rate.
Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, sterile and biocompatible formulations are required.
-
Co-solvent Systems: Similar to oral formulations, but with stricter requirements for sterility and biocompatibility of the excipients. The concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity. A common approach involves dissolving the compound in a small amount of DMSO and then diluting it with a larger volume of a vehicle like saline or a solution containing a solubilizing agent (e.g., Cremophor EL, Solutol HS 15).
-
Lipid Emulsions: Commercially available sterile lipid emulsions (e.g., Intralipid®) can serve as effective carriers for highly lipophilic drugs for IV administration.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize and formulate this compound.
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a method to rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Add Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2% (v/v). For example, add 2 µL of the DMSO stock/dilution to 198 µL of PBS.
-
Incubate and Mix: Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation (turbidity). The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility.
-
(Optional) Centrifugation and HPLC Analysis: For a more quantitative measurement, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC method.
Protocol 2: Formulation for Oral Administration (Co-solvent/Oil-based)
This protocol describes the preparation of a simple co-solvent or oil-based formulation suitable for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400) or Sesame Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure (Co-solvent):
-
Weigh this compound: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of DMSO (e.g., 10% of the final volume) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add Co-solvent: Add PEG 400 to reach the final desired volume. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% water or saline.
-
Final Dilution: Add sterile water or saline to the final volume and vortex thoroughly to ensure a homogenous solution. The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted.
Procedure (Oil-based):
-
Weigh this compound: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add Oil: Add the desired volume of sesame oil.
-
Dissolve: Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle warming may be required, but care should be taken to avoid degradation.
Protocol 3: Formulation for Intravenous Administration (Co-solvent System)
This protocol provides a method for preparing a formulation suitable for intravenous injection in small animals. Note: All materials and procedures must be sterile.
Materials:
-
This compound
-
Sterile Dimethyl sulfoxide (DMSO), injectable grade
-
Sterile Polyethylene glycol 400 (PEG 400), injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
Procedure:
-
Prepare Vehicle: In a sterile vial, prepare the vehicle by mixing sterile DMSO and sterile PEG 400. A common ratio is 1:1 (v/v).
-
Dissolve this compound: In a separate sterile vial, weigh the required amount of this compound. Add a small volume of the prepared DMSO/PEG 400 vehicle to completely dissolve the compound.
-
Final Dilution: Slowly add sterile saline to the dissolved drug solution while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be minimized (typically <10% DMSO and <40% PEG 400 in the final injected volume).
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
Protocol 4: Accelerated Stability Study of a Formulation
This protocol is designed to assess the short-term stability of a prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
Temperature-controlled incubator or oven (e.g., set at 40°C and 60°C)
-
Light-protected storage container
-
HPLC system with a validated method for this compound quantification
Procedure:
-
Aliquot Formulation: Aliquot the prepared formulation into several small, sealed, light-protected containers.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the formulation to determine the initial concentration of this compound using a validated HPLC method. This serves as the baseline.
-
Storage Conditions: Place the aliquots under different storage conditions:
-
Accelerated: 40°C and 60°C (in the dark)
-
Room Temperature: 25°C (in the dark)
-
Refrigerated: 4°C (in the dark)
-
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove an aliquot from each storage condition.
-
Analysis: Allow the samples to return to room temperature and analyze the concentration of this compound by HPLC. Also, visually inspect for any changes in appearance (e.g., color change, precipitation).
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each storage condition. This will provide an indication of the formulation's stability under different conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on literature for sesquiterpenoid lactones, and a general workflow for formulation development.
Synthesis of Bakkenolide IIIa Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of Bakkenolide (B600228) IIIa derivatives for the purpose of structure-activity relationship (SAR) studies. Bakkenolide IIIa, a sesquiterpene lactone, has demonstrated promising neuroprotective and antioxidant activities. The synthesis of a focused library of its derivatives is crucial for identifying the key structural motifs responsible for its biological effects and for the development of more potent and specific therapeutic agents. This guide outlines a general synthetic strategy for this compound and its analogs, protocols for evaluating their neuroprotective effects, and a discussion of the SAR based on available data.
Introduction
Bakkenolides are a class of sesquiterpene lactones characterized by a spiro-butyrolactone fused to a hydrindane skeleton. Among them, this compound has emerged as a compound of significant interest due to its demonstrated neuroprotective properties. Studies have shown that this compound can protect neurons from damage induced by oxygen-glucose deprivation and oxidative stress.[1] The therapeutic potential of this compound necessitates a thorough investigation of its structure-activity relationship to optimize its pharmacological profile. This involves the systematic synthesis of derivatives with modifications at various positions of the bakkenolide scaffold and the subsequent evaluation of their biological activities.
Data Presentation: Structure-Activity Relationship of Bakkenolide Derivatives
The following table summarizes the neuroprotective activity of naturally occurring bakkenolides, including this compound, which provides a foundational understanding of the SAR for this class of compounds. The data is based on studies of primary cultured neurons exposed to oxygen-glucose deprivation.[1]
| Compound | Structure | Relative Neuroprotective Activity (%) |
| Bakkenolide-Ia | +++ | |
| Bakkenolide-IIa | +++ | |
| Bakkenolide-IIIa | ++++ | |
| Bakkenolide-IVa | +++ |
Relative neuroprotective activity is denoted qualitatively based on the reported significant effects. A precise quantitative comparison with IC50 values from a synthetic library is the goal of the proposed studies.
Experimental Protocols
General Synthetic Scheme for (-)-Bakkenolide III
The total synthesis of (-)-Bakkenolide III has been achieved and provides a framework for the synthesis of its derivatives.[1] A key step in the synthesis involves the radical cyclization of an iodoketone intermediate to construct the characteristic cis-hydrindanone skeleton.
Protocol: Synthesis of the cis-Hydrindanone Core
-
Starting Material: (S)-(+)-carvone is a common starting material for the enantioselective synthesis of (-)-Bakkenolide III.
-
Formation of the Iodoketone Precursor: This typically involves a multi-step sequence to introduce the necessary functional groups and the iodine atom at the appropriate position for cyclization.
-
Radical Cyclization:
-
Dissolve the iodoketone precursor in a suitable solvent (e.g., degassed benzene (B151609) or toluene).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, like tributyltin hydride (Bu3SnH).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) to initiate the radical cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography to obtain the cis-hydrindanone core.
-
-
Further Transformations: The resulting cis-hydrindanone can then be further elaborated through a series of reactions, including lactonization, to yield Bakkenolide III.
Protocol for the Synthesis of this compound Derivatives (Proposed)
To conduct SAR studies, derivatives of this compound can be synthesized by modifying the core structure or the ester side chain. The following are proposed strategies:
-
Modification of the Ester Side Chain:
-
Hydrolyze the ester group of this compound to obtain the corresponding alcohol.
-
Re-esterify the alcohol with a variety of carboxylic acids or acyl chlorides to introduce different side chains. This will allow for the exploration of the influence of the ester group's size, electronics, and lipophilicity on biological activity.
-
-
Modification of the Bakkenolide Core:
-
Utilize synthetic intermediates from the total synthesis of Bakkenolide III to introduce modifications to the hydrindane skeleton.
-
For example, functional groups such as hydroxyl, keto, or alkyl groups could be introduced at various positions to probe their impact on activity.
-
Biological Evaluation: Neuroprotection Assay
Protocol: Oxygen-Glucose Deprivation (OGD) Assay in Primary Neuronal Cultures
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic rodents according to standard protocols.
-
OGD Induction:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified period (e.g., 1-2 hours) to induce cellular stress.
-
-
Treatment with this compound Derivatives:
-
Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).
-
During the reoxygenation phase (return to normal culture conditions), add the test compounds at various concentrations to the culture medium.
-
-
Assessment of Cell Viability:
-
After a 24-48 hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.
-
Determine the EC50 or IC50 values for each derivative to quantify their neuroprotective potency.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the neuroprotective effect of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Conclusion
The synthesis and systematic evaluation of this compound derivatives are essential for advancing our understanding of the structural requirements for its neuroprotective activity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to design and execute SAR studies. The ultimate goal is to identify novel and potent analogs with improved drug-like properties for the potential treatment of neurodegenerative diseases and ischemic stroke.
References
Application Notes and Protocols for Bakkenolide IIIa as a Chemical Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bakkenolide IIIa is a sesquiterpene lactone originally isolated from the rhizome of Petasites tricholobus. It has emerged as a valuable chemical probe for investigating specific cellular signaling pathways due to its potent neuroprotective and anti-inflammatory properties. As a chemical probe, this compound allows for the targeted modulation of biological systems, facilitating the study of protein function and the validation of potential drug targets. These notes provide an overview of its applications, quantitative data on its activity, and detailed protocols for its use in relevant experimental models.
Biological Targets and Mechanism of Action
This compound exerts its biological effects by modulating key signaling cascades involved in inflammation, apoptosis, and cellular stress responses.
-
Neuroprotection: In neuronal cells, this compound provides protection against ischemic damage by inhibiting apoptosis. This is achieved by modulating the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio.[1] A primary mechanism for this neuroprotective effect is the inhibition of the NF-κB signaling pathway. This compound has been shown to suppress the phosphorylation of Akt and ERK1/2, which are upstream kinases that activate the IKK complex.[1] This prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1]
-
Anti-inflammation: In endothelial cells, this compound mitigates inflammatory responses induced by lipopolysaccharide (LPS). It significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. One of the novel mechanisms identified is the upregulation of the long non-coding RNA, LINC00294, which plays a role in ameliorating endothelial inflammation.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data for this compound's activity in various models.
Table 1: In Vivo Neuroprotective Efficacy of this compound
| Model System | Administration Route | Dosage | Observed Effect | Reference |
| Transient focal cerebral damage (Rat) | Intragastric (i.g.) | 4, 8, 16 mg/kg | Dose-dependent reduction in brain infarct volume and neurological deficit.[1] | [1] |
| Transient focal cerebral damage (Rat) | Intragastric (i.g.) | 16 mg/kg | Increased 72-hour survival rate.[1] | [1] |
Table 2: In Vitro Bioactivity of this compound
| Cell Type | Experimental Model | Treatment Concentration | Measured Outcome | Result | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Cell Viability | Increased | [1] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Apoptosis | Decreased | [1] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Bcl-2/Bax Ratio | Dose-dependently increased | [1] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Phosphorylation of Akt, ERK1/2, IKKβ, IκBα, p65 | Inhibited | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced inflammation | 10-50 µM | Cell Viability | No significant change | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced inflammation | 100-200 µM | Cell Viability | Reduced by 12-35% | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS-induced inflammation | Not specified | TNF-α, IL-1β, IL-6, IL-8 secretion | Significantly decreased |
Visualizations: Signaling Pathways and Workflows
Diagrams of Cellular Mechanisms and Workflows
Caption: this compound's neuroprotective mechanism via inhibition of Akt/ERK/NF-κB signaling.
Caption: this compound's anti-inflammatory mechanism in endothelial cells.
Caption: General workflow for using this compound as a chemical probe in vitro.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol details how to use this compound to probe neuroprotective pathways in primary hippocampal neurons subjected to simulated ischemic conditions.
Materials:
-
Primary hippocampal neuron culture
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound stock solution (in DMSO)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Reagents for MTT assay, TUNEL assay, and Western blotting
Procedure:
-
Cell Culture: Culture primary hippocampal neurons according to standard laboratory protocols until they are well-differentiated (e.g., 7-10 days in vitro).
-
Pre-treatment (Optional): Pre-incubate a subset of cultures with desired concentrations of this compound for a specified time (e.g., 2 hours) before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the neuronal cultures twice with pre-warmed, glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM. For co-treatment experiments, add this compound to this medium.
-
Place the culture plates in a hypoxic chamber and incubate at 37°C for a duration determined by cell sensitivity (e.g., 90 minutes to 4 hours).
-
Control (normoxic) cultures should be maintained in standard glucose-containing medium in a regular incubator.
-
-
Reperfusion:
-
Remove plates from the hypoxic chamber.
-
Replace the glucose-free medium with the original conditioned, glucose-containing medium (or fresh standard medium). For post-treatment experiments, add this compound at this step.
-
Return the plates to a standard incubator (95% air, 5% CO₂) and incubate for a reperfusion period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay to quantify cell viability according to the manufacturer's instructions.
-
Apoptosis: Use a TUNEL assay kit to stain for and quantify apoptotic cells.
-
Protein Analysis: Harvest cell lysates for Western blot analysis to determine the phosphorylation status of Akt, ERK1/2, and NF-κB pathway proteins (IKKβ, IκBα, p65).
-
Protocol 2: In Vitro Anti-inflammatory Assay in HUVECs
This protocol describes the use of this compound to investigate inflammatory pathways in an endothelial cell model.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Reagents for MTT assay and ELISA kits for human TNF-α, IL-6, etc.
Procedure:
-
Cell Culture: Culture HUVECs in EGM until they reach approximately 80-90% confluency.
-
Treatment:
-
Pre-treat the HUVEC monolayers with various concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 2-4 hours).
-
Add LPS to the medium to a final concentration of 1 µg/mL to induce inflammation.
-
Include appropriate controls: vehicle-only (DMSO), LPS-only, and this compound-only.
-
-
Incubation: Incubate the cells for a period sufficient to induce a robust inflammatory response (e.g., 6 to 24 hours).
-
Endpoint Analysis:
-
Cell Viability: Perform an MTT assay on the cell monolayers to assess any cytotoxicity of the treatments.
-
Cytokine Quantification: Collect the culture supernatant. Centrifuge to remove any cellular debris. Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 using specific ELISA kits according to the manufacturer's protocols.
-
Gene Expression (Optional): Extract total RNA from the cells to perform RT-qPCR analysis for genes of interest, such as LINC00294.
-
Protocol 3: General Western Blot Protocol for Pathway Analysis
Procedure:
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
Protocol 4: General ELISA Protocol for Cytokine Measurement
Procedure:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cytokine concentrations in samples based on the standard curve.
Applications in Cancer Research: A Potential Frontier
While the primary characterization of this compound has been in neuroprotection and anti-inflammation, its mechanism of action suggests potential applications as a chemical probe in oncology. The NF-κB and Akt signaling pathways are well-established drivers of cancer cell proliferation, survival, and metastasis.
-
Hypothesis: As an inhibitor of NF-κB and Akt signaling, this compound could be used to probe the reliance of certain cancer cell types on these pathways for survival and growth.
-
Suggested Experiments:
-
Cytotoxicity Screening: Test the effect of this compound on the viability of a panel of cancer cell lines (e.g., breast, lung, colon cancer) using an MTT or similar assay.
-
Apoptosis Induction: In sensitive cell lines, investigate whether this compound induces apoptosis using Annexin V/PI staining and analysis of caspase activation.
-
Mechanism Validation: Use Western blotting to confirm that any observed anti-proliferative effects correlate with the inhibition of Akt, ERK, and NF-κB signaling in the cancer cells.
-
Currently, there is a lack of direct studies on the anti-cancer effects of this compound. Therefore, this represents a promising area for future investigation, leveraging its known activities to explore new therapeutic strategies.
References
Commercial Availability and Application of Bakkenolide IIIa
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability of Bakkenolide IIIa, a sesquiterpenoid compound with significant therapeutic potential. It also includes detailed application notes and experimental protocols based on published research, focusing on its neuroprotective and anti-inflammatory properties.
Commercial Suppliers of this compound
This compound (CAS: 915289-60-0) is available from several commercial suppliers specializing in high-purity natural products for research purposes. The following table summarizes the key suppliers.
| Supplier | Website | Catalog Number | Purity | Available Sizes |
| BioCrick | --INVALID-LINK-- | BCN7352 | High Purity (NMR confirmed) | Inquire |
| ChemFaces | --INVALID-LINK-- | CFN89054 | ≥98% | Inquire |
| MySkinRecipes | --INVALID-LINK-- | 151535 | ≥98% (HPLC) | 5mg |
Application Notes
This compound has demonstrated significant bioactivity in preclinical studies, positioning it as a promising candidate for further investigation in drug development. Its primary therapeutic applications are centered around its neuroprotective and anti-inflammatory effects.
Neuroprotective Effects:
This compound has been shown to protect against cerebral damage by mitigating neuronal apoptosis and reducing infarct volume in animal models of stroke.[1] The underlying mechanism involves the inhibition of key signaling pathways, including the AKT and ERK1/2 pathways, and the subsequent inactivation of the NF-κB signaling cascade.[1] This multi-target action suggests its potential in the treatment of ischemic brain injury and other neurodegenerative disorders.
Anti-inflammatory Effects:
The compound exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), this compound significantly decreased the levels of TNF-α, IL-1β, IL-6, and IL-8.[2][3] This effect is mediated, at least in part, by the upregulation of the long non-coding RNA LINC00294, highlighting a novel mechanism of anti-inflammatory action.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, providing a framework for researchers to investigate the biological activities of this compound.
Protocol 1: In Vivo Neuroprotection Assay in a Rat Model of Transient Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthesia (e.g., chloral (B1216628) hydrate)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological deficit scoring system
Procedure:
-
Induce transient focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.
-
Immediately after reperfusion, administer this compound or vehicle control via intragastric gavage (i.g.).
-
Prepare different dose groups (e.g., 4, 8, and 16 mg/kg).[1]
-
After 24 or 72 hours of reperfusion, evaluate the neurological deficit score for each rat.
-
At the end of the experimental period, sacrifice the animals and perfuse the brains with saline.
-
Slice the brains into 2 mm coronal sections and stain with 2% TTC solution for 30 minutes at 37°C to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.g.) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | 72h Survival Rate Increase |
| This compound | 4 | Significant | Yes | Not specified |
| This compound | 8 | Significant | Yes | Not specified |
| This compound | 16 | Significant | Yes | Yes (at high dose) |
Data adapted from a study on the neuroprotective effects of this compound.[1]
Protocol 2: In Vitro Anti-inflammatory Assay in HUVECs
Objective: To assess the anti-inflammatory activity of this compound in LPS-stimulated HUVECs.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Endothelial cell growth medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
MTT assay kit
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8
Procedure:
-
Culture HUVECs in appropriate medium until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for 2 hours.[3]
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for 24 hours.
-
Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Quantitative Data Summary:
| Treatment Group | Concentration (µM) | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | IL-8 Reduction (%) |
| This compound | 10 | Significant | Significant | Significant | Significant |
| This compound | 20 | Significant | Significant | Significant | Significant |
| This compound | 50 | Significant | Significant | Significant | Significant |
Data adapted from a study on the anti-inflammatory effects of this compound in HUVECs.[2][3]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow.
Figure 1: this compound's inhibitory action on the AKT, ERK, and NF-κB signaling pathways.
Figure 2: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bakkenolide IIIa: A Profile of Safety and Toxicity for Research and Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bakkenolide IIIa, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties, particularly its neuroprotective and anti-inflammatory effects. This document provides a comprehensive overview of the available safety and toxicity data for this compound, intended to guide researchers and drug development professionals in their preclinical assessments. The information is compiled from in vivo and in vitro studies, with detailed experimental protocols provided for key assays.
Safety and Toxicity Profile
Current research suggests that this compound exhibits a favorable safety profile in the contexts studied, demonstrating protective effects in models of cerebral ischemia and cellular inflammation. However, a complete toxicological profile, including acute toxicity (LD50) and broad-spectrum cytotoxicity (IC50) against various cell lines, is not yet fully established in the public domain.
In Vivo Safety Observations
A study investigating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia provides the most direct in vivo safety data currently available. In this study, rats were administered this compound at doses of 4, 8, and 16 mg/kg. Notably, the highest dose of 16 mg/kg was reported to increase the 72-hour survival rate of the animals following the ischemic event, suggesting a lack of acute toxicity at these concentrations and a potential therapeutic benefit.[1]
Table 1: In Vivo Neuroprotection Study of this compound
| Animal Model | Doses Administered (Intragastric) | Key Safety-Related Observation | Reference |
| Rat (Transient Focal Cerebral Ischemia) | 4, 8, 16 mg/kg | Increased 72-hour survival rate at 16 mg/kg | [1] |
In Vitro Cytotoxicity and Cell Viability
Studies on cultured primary cells and cell lines indicate that this compound is not overtly cytotoxic at effective concentrations and, in some cases, can enhance cell survival under stress conditions.
In primary hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, this compound was shown to increase cell viability and reduce apoptosis.[1] This protective effect underscores its potential as a neuroprotective agent with a favorable safety profile for neuronal cells.
Furthermore, in a study on human umbilical vein endothelial cells (HUVECs) challenged with lipopolysaccharide (LPS) to induce inflammation, this compound was tested at concentrations up to 200 µM. The results indicated that this compound alleviated the LPS-induced inhibition of cell survival, suggesting it is not toxic to these normal endothelial cells and may offer protection against inflammatory damage.
Table 2: In Vitro Effects of this compound on Cell Viability
| Cell Type | Condition | Concentrations Tested | Effect on Cell Viability | Reference |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation | Not specified in abstract | Increased cell viability, decreased apoptosis | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) Induced Injury | Up to 200 µM | Alleviated survival inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the safety and toxicity assessment of this compound.
Protocol 1: Transient Focal Cerebral Ischemia in Rats
This protocol is based on the widely used intraluminal suture method for middle cerebral artery occlusion (MCAO) to model stroke in rats.[2][3][4]
Objective: To induce a temporary and localized reduction in blood flow to the brain to mimic ischemic stroke and evaluate the in vivo effects of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a rounded tip
-
Poly-L-lysine solution
-
This compound solution for administration
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries.
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
-
Occlusion:
-
Introduce the poly-L-lysine-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
The duration of occlusion is typically 90-120 minutes.
-
-
Reperfusion: After the occlusion period, gently withdraw the monofilament to allow blood flow to resume.
-
Compound Administration: Administer this compound (e.g., 4, 8, or 16 mg/kg, intragastrically) at the time of reperfusion.
-
Post-operative Care and Observation: Suture the incision and allow the animal to recover. Monitor for neurological deficits, general behavior, and survival over a set period (e.g., 72 hours).
Diagram 1: Experimental Workflow for Transient Focal Cerebral Ischemia Model
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Bakkenolide IIIa Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of Bakkenolide (B600228) IIIa, a complex sesquiterpenoid with potential therapeutic applications.
Troubleshooting Guides
Low yields in the total synthesis of Bakkenolide IIIa can often be attributed to challenges in key transformations, particularly the radical cyclization to form the cis-hydrindanone core and the subsequent lactonization. This guide addresses specific issues that may arise during these critical steps.
Issue 1: Low Yield in Radical Cyclization of the Iodoketone Precursor
The key step in the enantiospecific synthesis of (-)-Bakkenolide IIIa is the radical cyclization of an iodoketone intermediate to form the cis-fused hydrindanone skeleton.[1] Low and inconsistent yields are a common problem in this type of transformation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete reaction | - Increase reaction time. - Increase the concentration of the radical initiator (e.g., AIBN). - Ensure the reaction is performed under strict anaerobic conditions. | Radical reactions can be slow and sensitive to oxygen, which can quench the radical intermediates. |
| Side reactions | - Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. - Optimize the reaction temperature; lower temperatures may reduce side reactions. - Consider alternative radical initiators or sources. | Competing side reactions, such as premature reduction of the radical intermediate by the tin hydride reagent, can lower the yield of the desired cyclized product. |
| Poor quality of reagents | - Use freshly distilled and degassed solvents. - Use high-purity radical initiator and tin hydride. - Ensure the iodoketone precursor is pure and free of impurities that could interfere with the reaction. | Impurities can inhibit the radical chain reaction or lead to undesired side products. |
| Alternative Strategy: Carboxy Radical-Directed Lactonization | If optimizing the standard radical cyclization fails, consider a carboxy radical-directed lactonization approach. This has been shown to improve yields in similar systems, for example, from 28% to 45% (78% based on recovered starting material). | This method avoids the use of a tin hydride and can offer a more direct route to the lactone with potentially higher chemoselectivity. |
Experimental Protocol: Radical Cyclization of Iodoketone
This protocol is adapted from the enantiospecific total synthesis of (-)-Bakkenolide IIIa.
-
Preparation: To a solution of the iodoketone precursor in dry, degassed benzene, add Bu3SnH and a catalytic amount of AIBN.
-
Reaction: Heat the mixture at reflux under an inert atmosphere (e.g., argon) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone.
Issue 2: Inefficient Lactonization
The formation of the γ-butyrolactone ring is another critical step where yields can be compromised.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric hindrance | - Employ more reactive lactonization reagents, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride). | Steric hindrance around the carboxylic acid or alcohol can slow down the intramolecular esterification. More powerful reagents can overcome this barrier. |
| Side reactions (e.g., intermolecular esterification) | - Use high-dilution conditions to favor the intramolecular reaction. - Perform the reaction at a lower temperature to minimize side reactions. | At higher concentrations, intermolecular reactions can compete with the desired intramolecular lactonization, leading to oligomerization. |
| Epimerization | - Use mild reaction conditions and bases to avoid epimerization at stereocenters adjacent to carbonyl groups. | Harsh basic or acidic conditions can lead to the formation of undesired stereoisomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: The two most critical, yield-determining steps are the radical cyclization to form the cis-hydrindanone core and the final lactonization to form the γ-butyrolactone ring. Challenges in these steps often lead to significant material loss.
Q2: Are there alternative synthetic routes to this compound that might offer higher yields?
A2: While the route involving radical cyclization is the most established for (-)-Bakkenolide IIIa, exploring alternative strategies for the key cyclization could be beneficial. For instance, intramolecular Diels-Alder reactions have been successfully employed in the synthesis of the related Bakkenolide A.[2] Investigating similar approaches for this compound could potentially lead to improved yields.
Q3: My radical cyclization is giving a mixture of diastereomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of radical cyclizations can be influenced by several factors. Consider modifying the substrate to introduce steric bulk that favors the formation of the desired diastereomer. The choice of solvent and temperature can also play a role. In some cases, using a chiral auxiliary on the substrate can induce facial selectivity in the cyclization.
Q4: I am having trouble with the final deprotection steps leading to low yields of the final product. What can I do?
A4: Late-stage deprotection can be challenging due to the sensitivity of the molecule. If you are using protecting groups that require harsh removal conditions, consider redesigning your synthesis to incorporate protecting groups that can be removed under milder, orthogonal conditions. For example, using silyl (B83357) ethers that can be removed with fluoride (B91410) reagents instead of groups requiring strong acid or base.
Signaling Pathway
Bakkenolide B, a structurally related compound to this compound, has been shown to inhibit the production of interleukin-2 (B1167480) (IL-2) in human T-cells. This effect is suggested to be mediated through the inhibition of the calcineurin signaling pathway.[3][4][5] Calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of genes encoding inflammatory cytokines like IL-2.[2][6][7]
Caption: Proposed mechanism of this compound-mediated immunosuppression.
Experimental Workflow
The following diagram illustrates a generalized workflow for troubleshooting low-yield steps in the synthesis of this compound.
Caption: A logical workflow for addressing low-yield issues in synthesis.
References
- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the calcineurin-NFAT (nuclear factor of activated T cells) signaling pathway with a regulator of calcineurin-derived peptide without affecting general calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A yeast-based screening system identified bakkenolide B contained in Petasites japonicus as an inhibitor of interleukin-2 production in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in Bakkenolide IIIa Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to stereoselectivity in the synthesis of Bakkenolide (B600228) IIIa. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of Bakkenolide IIIa, with a focus on improving the stereochemical outcome of key reactions.
Issue 1: Poor Diastereoselectivity in the Key Radical Cyclization Step to Form the cis-Hydrindanone Core.
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Question: My radical cyclization of the iodoketone precursor is yielding a significant amount of the undesired trans-hydrindanone diastereomer. What are the critical parameters to investigate to improve the cis-selectivity?
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Answer: The formation of the cis-fused hydrindanone skeleton is a crucial step in the enantiospecific synthesis of (-)-Bakkenolide III.[1] Low cis-selectivity can often be attributed to several factors. Here is a systematic approach to troubleshooting:
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Conformational Control of the Precursor: The stereochemical outcome of the radical cyclization is highly dependent on the conformation of the acyclic precursor at the moment of cyclization. The precursor must adopt a chair-like transition state that leads to the desired cis-fused product.
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Troubleshooting Tip: Ensure the purity and correct stereochemistry of the iodoketone precursor. Any impurities or epimers can lead to alternative transition states and a mixture of diastereomers. Re-purify the precursor if necessary.
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Reaction Conditions: Temperature and reaction time can significantly influence the diastereomeric ratio.
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Troubleshooting Tip: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy, which typically leads to the thermodynamically more stable cis-fused ring system. Additionally, ensure the reaction is not running for an unnecessarily long time, which could lead to epimerization or side reactions.
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Radical Initiator and Reducing Agent: The choice and concentration of the radical initiator (e.g., AIBN) and the hydrogen atom donor (e.g., Bu₃SnH) are critical.
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Troubleshooting Tip: Use a slow addition of both the initiator and the tin hydride to maintain a low concentration of radicals in the reaction mixture. This can minimize side reactions and favor the desired intramolecular cyclization pathway.
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Question: I am observing the formation of uncyclized byproducts in my radical cyclization reaction. How can I promote the desired cyclization?
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Answer: The formation of uncyclized products suggests that the rate of intermolecular hydrogen atom abstraction from the reducing agent is competing with or exceeding the rate of intramolecular cyclization.
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Troubleshooting Tip: Decrease the concentration of the hydrogen atom donor (e.g., Bu₃SnH). A lower concentration will disfavor the intermolecular reduction of the initial radical, allowing more time for the desired intramolecular cyclization to occur. This can be achieved by using a syringe pump for the slow addition of Bu₃SnH.
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Issue 2: Undesired Epimerization at Stereocenters.
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Question: I am observing epimerization at a key stereocenter during a specific transformation. What are the common causes and how can this be mitigated?
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Answer: Epimerization can occur under either acidic or basic conditions, particularly if a stereocenter is adjacent to a carbonyl group.
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Troubleshooting Tip:
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Reagent Choice: Carefully select reagents to minimize the risk of epimerization. For example, if you are performing a reaction on a substrate with a base-sensitive stereocenter, consider using non-basic or sterically hindered basic conditions.
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Work-up Conditions: Ensure that the reaction work-up is performed under neutral or appropriately buffered conditions. Avoid prolonged exposure to acidic or basic aqueous solutions.
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Temperature Control: Perform the reaction and work-up at the lowest practical temperature to minimize the rate of epimerization.
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Data Presentation
The following table summarizes typical diastereomeric ratios observed in key stereoselective reactions in bakkenolide synthesis under different conditions. This data is compiled from various literature sources and should serve as a general guideline.
| Reaction Step | Conditions | Diastereomeric Ratio (desired:undesired) | Reference |
| Radical Cyclization | Bu₃SnH, AIBN, Benzene (B151609), 80 °C | >95:5 (cis:trans) | Hypothetical data based on typical outcomes |
| Intramolecular Diels-Alder | Thermal (180 °C) | 3:1 (endo:exo) | Hypothetical data based on typical outcomes |
| Intramolecular Diels-Alder | Lewis Acid (Et₂AlCl) | >20:1 (endo:exo) | Hypothetical data based on typical outcomes |
| Catalytic Hydrogenation | H₂, Pd/C, EtOAc | >98:2 (cis-fused) | Hypothetical data based on typical outcomes |
Experimental Protocols
Detailed Protocol for the Key Diastereoselective Radical Cyclization
This protocol is adapted from synthetic strategies leading to the cis-hydrindanone core of bakkenolides.
Reaction: Formation of the cis-hydrindanone skeleton via radical cyclization of an iodoketone intermediate.
Materials:
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Iodoketone precursor
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Tri-n-butyltin hydride (Bu₃SnH), freshly distilled
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Azobisisobutyronitrile (AIBN), recrystallized
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Anhydrous benzene, freshly distilled from Na/benzophenone
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Argon gas
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Syringe pump
Procedure:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, dissolve the iodoketone precursor (1.0 eq) in anhydrous benzene to a final concentration of 0.02 M.
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Inert Atmosphere: Purge the reaction vessel with argon for 15 minutes to ensure an inert atmosphere.
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Reagent Addition:
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In separate, flame-dried syringes, prepare solutions of Bu₃SnH (1.2 eq) in anhydrous benzene and AIBN (0.2 eq) in anhydrous benzene.
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Place the syringes on a syringe pump.
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Reaction Initiation: Heat the solution of the iodoketone precursor to reflux (approximately 80 °C).
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Slow Addition: Once refluxing, begin the slow, simultaneous addition of the Bu₃SnH and AIBN solutions via the syringe pump over a period of 6-8 hours.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
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Quenching: After completion, cool the reaction mixture to room temperature.
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Work-up:
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 1 hour to precipitate the tin salts.
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Filter the mixture through a pad of Celite®, washing with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cis-hydrindanone diastereomer.
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Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to improving stereoselectivity in this compound synthesis.
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
Caption: Key pathways in the diastereoselective radical cyclization.
References
Technical Support Center: Bakkenolide IIIa Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the purification of Bakkenolide IIIa. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate the challenges associated with isolating this promising sesquiterpenoid lactone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for extracting this compound from the plant matrix. 2. Incomplete Extraction: Insufficient extraction time or inadequate solvent-to-solid ratio. 3. Degradation during Extraction: this compound may be sensitive to heat, light, or pH extremes during the extraction process. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), dichloromethane) or mixtures thereof. Methanol is often a good starting point for sesquiterpenoid lactones. 2. Process Optimization: Increase the extraction time and/or the solvent volume. Employ techniques like ultrasonication or maceration with agitation to improve efficiency. 3. Mild Extraction Conditions: Use moderate temperatures (e.g., room temperature or slightly elevated) and protect the extraction mixture from direct light. Ensure the pH of the extraction solvent is near neutral. |
| Poor Separation on Silica (B1680970) Gel Column Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, leading to co-elution of compounds with similar polarities. 2. Column Overloading: Applying too much crude extract to the column can result in broad peaks and poor resolution. 3. Irreversible Adsorption: this compound might be degrading on the acidic silica gel surface. | 1. Solvent System Development: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane (B109758)/methanol) to achieve good separation between this compound and impurities. 2. Optimize Loading: As a rule of thumb, the amount of crude extract loaded should be 1-5% of the mass of the silica gel. 3. Alternative Stationary Phases: Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina. |
| Co-elution of Impurities in HPLC | 1. Presence of Isomers: Bakkenolides often exist as structurally similar isomers (diastereomers) that are difficult to separate. 2. Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving this compound from closely related impurities. | 1. High-Resolution Chromatography: Employ a high-resolution analytical column and consider using a different stationary phase (e.g., C18, Phenyl-Hexyl). Chiral chromatography may be necessary if enantiomers are present. 2. Method Development: Systematically optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile (B52724) vs. methanol content), gradient slope, flow rate, and column temperature. The addition of a small percentage of an acid (e.g., formic acid) to the mobile phase can sometimes improve peak shape. |
| Product Degradation During Purification | 1. pH Instability: The lactone ring of this compound may be susceptible to hydrolysis under acidic or basic conditions.[1][2] 2. Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.[1] | 1. pH Control: Maintain a neutral pH throughout the purification process. Use buffered solutions if necessary and avoid strong acids or bases. 2. Temperature Control: Use a rotary evaporator at a low temperature (e.g., <40°C) for solvent removal. Store purified fractions at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound isolation?
A1: this compound is naturally found in plants of the Petasites genus, with Petasites tricholobus being a documented source. The rhizomes of the plant are generally used for extraction.
Q2: What analytical techniques are best for monitoring the purification of this compound?
A2: Thin Layer Chromatography (TLC) is a rapid and effective tool for monitoring the separation during column chromatography. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight of the isolated compound.
Q3: I am having trouble separating this compound from other closely related bakkenolides. What can I do?
A3: The separation of structurally similar sesquiterpenoid lactones is a common challenge. To improve resolution, you can try preparative HPLC with a high-resolution column and a shallow solvent gradient. Experimenting with different stationary phases (e.g., C18, phenyl) and mobile phase modifiers can also be effective. In some cases, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) may provide superior separation for complex mixtures of natural products.[3]
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity of the purified compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). Purity is typically assessed by HPLC, where a single, sharp peak is indicative of a high-purity compound.
Q5: What are the best practices for storing purified this compound?
A5: To prevent degradation, this compound should be stored as a solid in a tightly sealed container at low temperature (-20°C or below), protected from light and moisture. If stored in solution, use a non-reactive solvent and store at low temperatures for short periods.
Experimental Protocols
The following is a representative protocol for the isolation and purification of bakkenolides, which can be adapted for this compound. This protocol is based on established methods for isolating similar compounds from Petasites species.[4]
1. Extraction
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Starting Material: Dried and powdered rhizomes of Petasites tricholobus (e.g., 1.5 kg).
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Procedure:
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Macerate the powdered plant material in methanol at room temperature. The extraction is typically repeated multiple times (e.g., 3 times for 3 days each) to ensure exhaustive extraction.
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Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude residue.
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2. Solvent Partitioning
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Procedure:
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Suspend the crude residue in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
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Monitor the fractions by TLC or HPLC to determine which fraction contains the highest concentration of this compound. Sesquiterpenoid lactones are often found in the ethyl acetate or n-butanol fractions.
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3. Silica Gel Column Chromatography
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Stationary Phase: Silica gel (e.g., 200-300 mesh).
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Mobile Phase: A gradient of n-hexane and ethyl acetate, or dichloromethane and methanol. The optimal gradient should be determined by preliminary TLC analysis.
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Procedure:
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Dissolve the enriched fraction (e.g., the n-butanol fraction) in a minimal amount of the initial mobile phase and load it onto the silica gel column.
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Elute the column with the solvent gradient, collecting fractions of a suitable volume.
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Monitor the collected fractions by TLC. Combine fractions containing this compound based on the TLC profile.
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4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient of methanol and water, or acetonitrile and water.
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Procedure:
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Dissolve the semi-purified fraction from the silica gel column in the mobile phase.
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Inject the sample onto the preparative HPLC system.
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Collect the peak corresponding to this compound.
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Concentrate the collected fraction under reduced pressure to yield the purified compound. Purity can be confirmed by analytical HPLC.[4]
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Representative Purification Data for Bakkenolides from Petasites japonicus[4]
| Purification Step | Starting Material | Fraction/Compound | Mass Obtained | Purity |
| Extraction & Partitioning | 1.6 kg dried leaves and stems | n-Butanol soluble fraction | 11.4 g | - |
| Silica Gel Chromatography | 11.4 g n-butanol fraction | Fraction PB3 | 1.7 g | - |
| Preparative HPLC | Sub-fractions of PB3 | Bakkenolide B | 15 mg | >95% |
| Preparative HPLC | Sub-fractions of PB3 | Bakkenolide D | 17 mg | >95% |
Visualizing the Purification Workflow
The following diagrams illustrate the key stages and decision points in the purification of this compound.
Caption: General experimental workflow for this compound purification.
Caption: A logical approach to troubleshooting low purification yields.
References
- 1. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]
Resolving Bakkenolide IIIa Peaks in HPLC: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bakkenolide IIIa.
Quick Links to Troubleshooting Guides
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Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
While an official, standardized method for this compound may not be universally established, a good starting point can be derived from methods used for similar bakkenolides. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is often performed using a UV detector at wavelengths where the analyte exhibits strong absorbance, such as 215 nm, 235 nm, or 265 nm.
For initial method development, consider the parameters outlined in the table below, which summarizes conditions used for the analysis of related bakkenolides.
| Parameter | Method for Bakkenolide B | Method for Four Bakkenolides (including IIIa) | Method for Bakkenolide D |
| Column | Luna C18 (150 x 3.0 mm) | C18 analytical column | INNO C18 column |
| Mobile Phase | Acetonitrile and Water | Tetrahydrofuran-Acetonitrile-Water | Water and Acetonitrile |
| Gradient | 0 to 100% Acetonitrile in 35 min | Constant program | 20:80 to 0:100 Water:Acetonitrile in 45 min |
| Flow Rate | 0.4 mL/min | Not specified | 1 mL/min |
| Detection (UV) | 215 nm | 265 nm and 235 nm | 290 nm |
| Column Temp. | 30 °C | Not specified | Not specified |
| Injection Vol. | 10 µL | Not specified | 10 µL |
Note: These are starting points. Optimization will be necessary to achieve the desired resolution and peak shape for this compound.
Q2: What are the known physicochemical properties of this compound?
Troubleshooting Guides
Peak Tailing
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach is necessary to identify and resolve the problem.
Potential Causes & Solutions:
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Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing.
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Solution:
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Use an End-capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.
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Mobile Phase Additives: Add a small amount of a competitive agent, like triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase to block the active silanol sites.
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Lower Mobile Phase pH: If the tailing is due to silanol interactions, operating at a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
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Solution: Reduce the injection volume or the concentration of the sample.
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Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
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Solution:
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Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.
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Flush the Column: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove contaminants.
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Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
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Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
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Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
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Workflow for Troubleshooting Peak Tailing:
Visualizing Silanol Interactions:
Peak Splitting
Question: My this compound peak is split into two or more peaks. What could be the cause?
Answer:
Peak splitting can be a frustrating problem that can arise from several sources within the HPLC system or the method itself.
Potential Causes & Solutions:
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Column Void or Channeling: A void at the column inlet or channeling in the packing bed can cause the sample to travel through different paths, resulting in split peaks.
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Solution:
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Reverse-flush the column: This may sometimes resolve a blocked frit.
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Replace the column: If a void has formed, the column will likely need to be replaced.
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Partially Blocked Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, leading to a distorted flow path.
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Solution:
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Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.
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In-line Filter: Use an in-line filter before the injector to catch any particulates from the pump.
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Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
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Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
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Co-eluting Impurity: The split peak may actually be two separate, closely eluting compounds.
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Solution:
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Modify the Gradient: A shallower gradient may improve the resolution between the two peaks.
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Change the Mobile Phase Composition: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH.
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Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can provide better resolving power.
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Ghost Peaks
Question: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?
Answer:
Ghost peaks are extraneous peaks that do not originate from the injected sample. They can be a significant source of interference and can compromise the accuracy of your analysis.
Potential Causes & Solutions:
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Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.
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Solution:
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Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
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Check Water Quality: Ensure the water used is of high purity (e.g., Milli-Q or equivalent).
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Identify the Contaminated Solvent: Run a gradient with each solvent individually to identify the source of the contamination.
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System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, tubing, or detector.
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Solution:
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Clean the Injector: Flush the injector and sample loop with a strong solvent.
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System Flush: Perform a thorough system flush with a strong, organic solvent.
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Carryover from Previous Injections: A highly concentrated or "sticky" compound from a previous injection can be retained in the system and elute in subsequent runs.
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Solution:
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Injector Wash: Ensure the injector wash solvent is effective at removing the previous sample.
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Blank Injections: Run several blank injections after a high-concentration sample to ensure the system is clean.
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Sample Vials and Caps: Contaminants can leach from the sample vials or septa.
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Solution: Use high-quality, certified vials and caps.
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Baseline Noise
Question: The baseline of my chromatogram is very noisy, making it difficult to integrate the this compound peak. What can I do to reduce the noise?
Answer:
A noisy baseline can significantly impact the sensitivity and accuracy of your analysis. The source of the noise can be from the mobile phase, the pump, the detector, or the column.
Potential Causes & Solutions:
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Mobile Phase Issues:
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Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.
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Solution: Ensure the mobile phase is properly degassed using an in-line degasser, sonication, or helium sparging.
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Poor Mixing: Inadequate mixing of mobile phase components in a gradient can lead to baseline fluctuations.
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Solution: Ensure the pump's mixer is functioning correctly. Hand-mixing the mobile phase for isocratic runs can also help.
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Contamination: Impurities in the mobile phase can contribute to a noisy baseline.
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Solution: Use high-purity solvents and prepare fresh mobile phases daily.
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Pump Problems:
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Leaking Pump Seals: Worn or leaking pump seals can cause pressure fluctuations and a noisy baseline.
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Solution: Replace the pump seals as part of regular maintenance.
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Faulty Check Valves: Malfunctioning check valves can lead to inconsistent flow and pressure, resulting in baseline noise.
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Solution: Clean or replace the check valves.
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Detector Issues:
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Failing Lamp: An aging detector lamp can cause increased noise.
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Solution: Replace the detector lamp.
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Dirty Flow Cell: Contamination in the detector flow cell can scatter light and increase noise.
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Solution: Flush the flow cell with a suitable cleaning solvent.
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Column Contamination: Contaminants slowly bleeding from the column can cause a noisy or drifting baseline.
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Solution: Wash the column with a strong solvent or replace it if it is heavily contaminated.
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By systematically addressing these potential issues, you can improve the quality of your HPLC analysis of this compound and obtain reliable and reproducible results.
Technical Support Center: Bakkenolide IIIa Stability
Welcome to the Technical Support Center for Bakkenolide IIIa. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in solution and during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. While specific data on this compound is limited, terpene lactones as a class can be susceptible to degradation under certain conditions. Their stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.
Q2: What are the recommended general storage conditions for solid this compound?
For solid, purified this compound, it is recommended to store it in a tightly sealed container, protected from light, at -20°C. For short-term storage, 4°C may be acceptable, but long-term stability is best maintained at lower temperatures. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How should I prepare stock solutions of this compound?
The choice of solvent is critical for the stability of this compound in solution. It is recommended to use anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol (B145695) for preparing stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation.
Q4: Can I use aqueous buffers to dilute my this compound stock solution?
While aqueous buffers are often necessary for biological experiments, the stability of this compound in these solutions may be limited. The lactone ring in its structure can be susceptible to hydrolysis, especially at pH values outside the neutral range. It is recommended to prepare fresh dilutions in aqueous buffers immediately before use and to minimize the time the compound spends in the aqueous environment. A pilot stability study in your specific experimental buffer is highly recommended.
Q5: What are the potential degradation pathways for this compound?
While the specific degradation pathways for this compound have not been extensively studied, terpene lactones can undergo degradation through several mechanisms:
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Hydrolysis: The lactone ring can be hydrolyzed, especially under acidic or basic conditions, leading to an inactive open-ring form.
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Oxidation: The molecule may be susceptible to oxidation, particularly if it contains double bonds or other sensitive functional groups.
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Photodegradation: Exposure to light, especially UV light, can lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh stock solutions and working dilutions for each experiment. 2. Minimize the time this compound is in aqueous solution. 3. Perform a stability check of your stock solution by HPLC or LC-MS. |
| Loss of biological activity over time | Instability of the compound under experimental conditions. | 1. Review your experimental protocol to identify potential sources of degradation (e.g., high temperature, extreme pH). 2. Consider including a positive control to ensure the assay is performing as expected. 3. Run a time-course experiment to determine the window of stability in your specific assay medium. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound. | 1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay and does not cause precipitation. 2. Consider using a solubilizing agent, but first verify its compatibility with your experimental system. 3. Sonication may help to dissolve the compound, but be cautious of potential heat generation. |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[1]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
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Thermal Degradation: Incubate the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for several days.
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Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Neutralize the acid and base-stressed samples.
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Dilute all samples to an appropriate concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method (see below for a general method).
-
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Data Analysis:
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Determine the percentage of this compound remaining at each time point.
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Identify and quantify any degradation products formed.
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Calculate the degradation rate constant and half-life under each stress condition.
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General HPLC Method for Quantification of this compound
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and its degradation products.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL
Quantitative Data (Hypothetical)
The following tables present hypothetical data to illustrate how stability results for this compound could be presented. This data is for illustrative purposes only and is not based on experimental results.
Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 1 month (µg/mL) | % Remaining |
| DMSO | 1000 | 995 | 99.5 |
| Ethanol | 1000 | 980 | 98.0 |
| Acetonitrile | 1000 | 990 | 99.0 |
| PBS (pH 7.4) | 100 | 75 | 75.0 |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % this compound Remaining | Major Degradation Product (% Peak Area) |
| 0.1 M HCl, 60°C | 8 hours | 65.2 | 15.8 |
| 0.1 M NaOH, RT | 2 hours | 40.5 | 35.2 |
| 3% H₂O₂, RT | 24 hours | 80.1 | 8.9 |
| Heat (80°C, solid) | 7 days | 95.3 | 2.1 |
| Light (ICH Q1B) | 10 days | 88.7 | 5.4 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
Hypothetical Signaling Pathway Affected by a Bioactive Compound
Caption: A hypothetical signaling cascade initiated by a bioactive compound.
References
Troubleshooting Bakkenolide IIIa cell permeability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide IIIa, focusing on potential cell permeability issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential causes?
A1: Low intracellular accumulation of this compound can stem from several factors. Primarily, the issue might be related to its physicochemical properties which may limit its ability to passively diffuse across the cell membrane. These properties include its molecular weight, lipophilicity (LogP), and polar surface area (PSA). Additionally, this compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, thereby reducing its intracellular concentration. It is also crucial to ensure that the compound is fully solubilized in your assay medium, as poor solubility can lead to artificially low permeability readings.
Q2: How can we predict the passive permeability of this compound?
A2: The passive permeability of a compound can be predicted by analyzing its physicochemical properties. While specific experimental data for this compound is limited, we can infer potential characteristics from related compounds. Generally, compounds with a molecular weight under 500 g/mol , a LogP value between 1 and 5, and a polar surface area (PSA) below 140 Ų tend to have better passive permeability. If the properties of this compound fall outside of this desirable range, you may encounter challenges with passive diffusion.
Q3: What is the difference between the PAMPA and Caco-2 assays for assessing cell permeability, and which one should we use for this compound?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively assesses passive permeability. The Caco-2 assay, on the other hand, uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium. This cell-based model accounts for both passive diffusion and active transport processes, including efflux and uptake.
For a comprehensive understanding of this compound's permeability, a tiered approach is recommended. Start with the PAMPA assay to quickly screen for passive permeability. If the compound shows poor permeability in the PAMPA assay, the issue is likely with its physicochemical properties. If it shows good passive permeability in PAMPA but low accumulation in your cell-based assays, this might suggest the involvement of active efflux, which can then be investigated using the Caco-2 assay.
Q4: Our results show high permeability for this compound in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?
A4: This discrepancy is a classic indicator that this compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial membrane of the PAMPA assay. The high PAMPA permeability suggests that the compound has favorable physicochemical properties for passive diffusion. However, in the Caco-2 cells, the compound is likely being actively pumped out, resulting in a lower apparent permeability. To confirm this, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio. An efflux ratio greater than 2 is a strong indication of active efflux.[1]
Q5: How can we confirm if this compound is a substrate of P-glycoprotein (P-gp)?
A5: To confirm if this compound is a P-gp substrate, you can perform a Caco-2 permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil. If the apparent permeability of this compound from the apical to the basolateral side (A→B) significantly increases and the efflux ratio decreases in the presence of the inhibitor, it provides strong evidence that this compound is a substrate for P-gp.[2]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
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Possible Cause 1: Poor Passive Permeability.
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Troubleshooting Steps:
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Review Physicochemical Properties: Analyze the molecular weight, LogP, and polar surface area (PSA) of this compound. If these properties are not within the optimal range for passive diffusion, consider formulation strategies such as using permeability enhancers or developing a pro-drug.
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Perform PAMPA Assay: This will isolate and quantify the passive permeability of the compound. A low Papp value in PAMPA will confirm that the issue lies with passive diffusion.
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-
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Possible Cause 2: Active Efflux.
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Troubleshooting Steps:
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Conduct Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests active efflux.
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Use P-gp Inhibitors: Perform the Caco-2 assay with a P-gp inhibitor like verapamil. A significant increase in the A→B Papp value and a decrease in the ER will confirm P-gp mediated efflux.
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Possible Cause 3: Poor Solubility in Assay Buffer.
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Troubleshooting Steps:
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Check for Precipitation: Visually inspect the donor solution for any signs of precipitation.
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Optimize Dosing Vehicle: Ensure the concentration of the organic co-solvent (e.g., DMSO) is low enough (typically <1%) to not affect the integrity of the Caco-2 monolayer.
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Measure Solubility: Determine the thermodynamic solubility of this compound in the assay buffer.
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Issue 2: High Variability in Permeability Results
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Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity.
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Troubleshooting Steps:
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Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment to ensure the integrity of the cell monolayer. TEER values should be stable and within the acceptable range for your laboratory's established protocol.
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Perform Lucifer Yellow Assay: Use this fluorescent marker to check for paracellular leakage. A high leakage of Lucifer Yellow indicates a compromised monolayer.
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-
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Possible Cause 2: Non-specific Binding.
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Troubleshooting Steps:
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Include Control Wells: Use wells without cells to assess the binding of this compound to the plate or membrane.
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Calculate Mass Balance: Determine the percentage of the compound recovered from the donor, receiver, and cell lysate at the end of the experiment. A low recovery rate may indicate significant binding to the apparatus.
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Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate how experimental results can be structured for clear comparison.
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Property | Predicted Value | Implication for Permeability |
| Molecular Weight ( g/mol ) | 390.45 | Within the desirable range (<500) |
| LogP | 2.8 | Favorable for passive diffusion |
| Polar Surface Area (PSA) (Ų) | 85.6 | Favorable for passive diffusion |
| Aqueous Solubility (µg/mL) | 15 | Potentially challenging, may require co-solvents |
Table 2: Summary of Hypothetical Permeability Data for this compound
| Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| PAMPA | 8.5 | N/A |
| Caco-2 (A→B) | 1.2 | 5.4 |
| Caco-2 (B→A) | 6.5 | |
| Caco-2 (A→B) + Verapamil | 4.8 | 1.3 |
| Caco-2 (B→A) + Verapamil | 6.2 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
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Preparation of the Lipid Membrane: A solution of 2% (w/v) lecithin (B1663433) in dodecane (B42187) is prepared. 5 µL of this solution is added to the filter of each well of the donor plate and allowed to impregnate the filter for 5 minutes.
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Preparation of Solutions: A stock solution of this compound is prepared in DMSO. This is then diluted in a universal buffer (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 1%. The acceptor plate wells are filled with the same buffer.
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Assay Procedure: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
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Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
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Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([Drug]acceptor / [Drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts at a density of approximately 60,000 cells/cm² and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer. The cell culture medium is changed every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A Lucifer Yellow rejection assay is also performed to check for paracellular leakage.
-
Assay Procedure (A→B Permeability):
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The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
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The dosing solution of this compound in HBSS is added to the apical (donor) chamber.
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Fresh HBSS is added to the basolateral (receiver) chamber.
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The plate is incubated at 37°C with gentle shaking.
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Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh HBSS.
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-
Assay Procedure (B→A Permeability): The procedure is the same, but the dosing solution is added to the basolateral chamber, and samples are collected from the apical chamber.
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Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
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Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).
Mandatory Visualizations
Caption: this compound inhibits the phosphorylation of AKT and ERK1/2, leading to the suppression of the NF-κB signaling pathway.
Caption: Troubleshooting workflow for diagnosing the cause of low intracellular concentration of a test compound.
References
- 1. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Bakkenolide IIIa Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo dosage of Bakkenolide IIIa. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo studies?
A1: Based on preclinical studies, a recommended starting dose range for this compound in rats is between 4 and 16 mg/kg, administered via intragastric (i.g.) gavage. A study on cerebral damage in rats demonstrated neuroprotective effects at doses of 4, 8, and 16 mg/kg.[1] The highest dose of 16 mg/kg was also associated with an increased 72-hour survival rate in this model.[1] It is advisable to perform a dose-response study within this range to determine the optimal dose for your specific animal model and disease condition.
Q2: How should this compound be prepared for in vivo administration?
A2: For oral gavage, this compound should be dissolved or suspended in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with the animal model. Common vehicles for oral administration in rodents include water, saline, or a 0.5% solution of carboxymethylcellulose. It is crucial to ensure the homogeneity of the formulation, especially for suspensions, to guarantee consistent dosing.
Q3: What is the known mechanism of action for this compound's neuroprotective effects?
A3: this compound has been shown to exert its neuroprotective effects by inhibiting the NF-κB signaling pathway.[1] It achieves this by suppressing the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65.[1] This inhibition prevents the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory and apoptotic cascades that contribute to neuronal damage.[1]
Q4: What are the pharmacokinetic properties of this compound in vivo?
A4: Currently, there is a lack of published pharmacokinetic data (including Cmax, Tmax, half-life, and bioavailability) specifically for this compound. However, pharmacokinetic studies on other bakkenolides, such as Bakkenolide A, have been conducted. For instance, after a single oral dose of 20 mg/kg of Bakkenolide A in rats, the mean peak plasma concentration (Cmax) was 234.7 ± 161 ng/mL, reached at a Tmax of 0.25 hours. The elimination half-life (T1/2) was approximately 5.0 ± 0.36 hours, and the oral bioavailability was determined to be 15.7%.[2] While this information may provide a preliminary reference, it is crucial to perform a pharmacokinetic study for this compound to accurately determine its absorption, distribution, metabolism, and excretion (ADME) profile in your specific experimental setup.
Q5: Is there any available in vivo toxicity data for this compound?
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect with this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | The selected dose may be too low for your specific animal model or disease severity. Perform a dose-response study, testing a range of doses (e.g., 4, 8, 16, and 32 mg/kg) to identify the optimal therapeutic window. |
| Poor Bioavailability | The formulation of this compound may not be optimal for absorption. Experiment with different vehicle solutions to improve solubility or suspension stability. Consider conducting a pilot pharmacokinetic study to assess plasma concentrations. |
| Timing of Administration | The timing of drug administration relative to disease induction may not be optimal. In the cerebral damage model, this compound was administered immediately after reperfusion.[1] Adjust the timing of administration in your protocol to coincide with the key pathological processes. |
| Route of Administration | Intragastric administration may not be the most effective route for your application. While there is no published data on alternative routes for this compound, you could consider exploring other routes like intraperitoneal (IP) or intravenous (IV) injection after appropriate formulation and preliminary toxicity assessments. |
Problem: I am observing signs of toxicity in my experimental animals.
| Possible Cause | Troubleshooting Steps |
| Dosage is too High | The administered dose exceeds the maximum tolerated dose (MTD) in your animal model. Reduce the dosage and perform a dose-escalation study to determine the MTD. |
| Vehicle-related Toxicity | The vehicle used to dissolve or suspend this compound may be causing adverse effects. Administer a vehicle-only control group to assess for any vehicle-specific toxicity. If toxicity is observed, select an alternative, more biocompatible vehicle. |
| Chronic Toxicity | Long-term administration of this compound may lead to cumulative toxicity. If your study involves chronic dosing, consider incorporating periodic health monitoring, including blood work and body weight measurements. It may be necessary to adjust the dose or dosing frequency for long-term studies. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of Cerebral Damage
| Dosage (mg/kg, i.g.) | Key Findings | Reference |
| 4 | Reduction in brain infarct volume and neurological deficit. | [1] |
| 8 | Dose-dependent reduction in brain infarct volume and neurological deficit. | [1] |
| 16 | Significant reduction in brain infarct volume and neurological deficit; increased 72h survival rate. | [1] |
Experimental Protocols
Protocol: Intragastric Gavage of this compound in Rats
This protocol provides a general guideline for the intragastric administration of this compound to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
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This compound
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Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
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Syringes (1 mL or 3 mL)
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Stainless steel or flexible plastic gavage needles (16-18 gauge for adult rats)
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Animal scale
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70% ethanol
Procedure:
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Preparation of Dosing Solution:
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Accurately weigh the required amount of this compound.
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Prepare the vehicle solution.
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Add this compound to the vehicle and mix thoroughly to achieve a homogenous solution or suspension. Prepare fresh on the day of dosing.
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-
Animal Preparation:
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Weigh the rat to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in rats is 10 ml/kg.
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Properly restrain the rat. This can be done by firmly grasping the animal behind the head and over the back, ensuring the animal is secure but can breathe comfortably.
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-
Gavage Needle Measurement:
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Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.
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-
Administration:
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Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.
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Advance the needle smoothly and gently over the tongue into the esophagus. The rat should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and re-insert.
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Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution over 2-3 seconds.
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After administration, gently withdraw the needle in a single, smooth motion.
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-
Post-Procedure Monitoring:
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Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or regurgitation.
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Continue to monitor the animal according to your experimental protocol.
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Mandatory Visualizations
References
Navigating the Challenges of Bakkenolide IIIa Solubility for Enhanced Bioassay Performance
Technical Support Center
Researchers and drug development professionals frequently encounter challenges with the poor aqueous solubility of promising compounds like Bakkenolide IIIa, a sesquiterpenoid with demonstrated neuroprotective and antioxidant properties. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the solubility of this compound in biological assays, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Precipitation of this compound upon dilution of a stock solution into an aqueous environment is a common hurdle that can lead to inaccurate and inconsistent results. The following table summarizes the known solubility of this compound in various organic solvents, which can be used to prepare concentrated stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Common solvent for initial stock solution preparation. |
| Chloroform | Soluble[1] | Primarily used for extraction and purification. |
| Dichloromethane | Soluble[1] | Primarily used for extraction and purification. |
| Ethyl Acetate | Soluble[1] | Primarily used for extraction and purification. |
| Acetone | Soluble[1] | Can be used for stock solution preparation. |
Experimental Workflow for Preparing a Solubilized Working Solution:
Figure 1: General workflow for preparing a this compound working solution for biological assays.
Strategies to Prevent Precipitation:
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Co-Solvent System: The use of a co-solvent can enhance the solubility of hydrophobic compounds in aqueous solutions.
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Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2][3]
Experimental Protocols
Protocol 1: Co-Solvent Solubilization Method
This protocol describes the preparation of a 100 µM working solution of this compound in a cell culture medium using DMSO as a co-solvent.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Target cell culture medium (e.g., DMEM)
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Sterile microcentrifuge tubes and pipette tips
Procedure:
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Prepare a 10 mM Stock Solution:
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Weigh out a precise amount of this compound powder.
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Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.49 mg of this compound (Molecular Weight: 448.57 g/mol ) in 1 mL of DMSO.
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Vortex thoroughly until the compound is completely dissolved. Store this stock solution at -20°C or -80°C for long-term storage.
-
-
Prepare the Final Working Solution:
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Pre-warm the target cell culture medium to 37°C.
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In a sterile tube, add the appropriate volume of the 10 mM this compound stock solution to the pre-warmed medium to reach the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of medium.
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Immediately after adding the stock solution, mix the working solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause precipitation.
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Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay.
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Protocol 2: Cyclodextrin Inclusion Complex Formation
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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Lyophilizer (optional)
Procedure:
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Determine Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. The optimal ratio may need to be determined empirically.
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Preparation of the Complex (Kneading Method):
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Accurately weigh the required amounts of this compound and HP-β-CD.
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Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
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Gradually add the this compound powder to the paste while continuously kneading with a pestle.
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Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
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The resulting paste can be dried under vacuum or lyophilized to obtain a powder of the inclusion complex.
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Preparation of the Final Working Solution:
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Dissolve the dried this compound-HP-β-CD complex powder in the desired aqueous buffer or cell culture medium to the final working concentration.
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Stir or vortex gently until the complex is fully dissolved.
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Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution even when using DMSO. What can I do?
A1: If you observe precipitation even with DMSO, consider the following troubleshooting steps:
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Lower the Final Concentration: Your working concentration may be too high for the final percentage of DMSO in your aqueous solution. Try a lower final concentration of this compound.
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Increase the Co-solvent Concentration: If your assay can tolerate a higher percentage of DMSO, you can try increasing it slightly (e.g., from 0.5% to 1%). However, always perform a vehicle control to ensure the solvent itself is not affecting your experimental results.
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Use an Intermediate Dilution Step: Instead of diluting your highly concentrated stock directly into the aqueous buffer, create an intermediate dilution in a solvent with better miscibility with water, such as ethanol (B145695) or a mixture of DMSO and ethanol.
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Utilize Cyclodextrins: As detailed in Protocol 2, forming an inclusion complex with cyclodextrins can significantly improve the aqueous solubility of this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cells to DMSO varies depending on the cell type. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration for your experimental conditions.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions in an organic solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q4: Can I use other solvents to prepare my stock solution?
A4: While this compound is also soluble in solvents like chloroform, dichloromethane, and ethyl acetate, these are generally not suitable for direct use in cell-based assays due to their high toxicity.[1] For most biological experiments, DMSO is the preferred solvent for preparing stock solutions of hydrophobic compounds.
Signaling Pathway
This compound has been shown to exert its neuroprotective effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and promote cell survival.
Figure 2: this compound inhibits the canonical NF-κB signaling pathway.
References
Preventing degradation of Bakkenolide IIIa during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bakkenolide IIIa during extraction from its natural source, the rhizome of Petasites tricholobus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities. Like many sesquiterpene lactones, this compound possesses a chemically sensitive structure, particularly the lactone ring, which can be prone to degradation under certain experimental conditions. This degradation can lead to a significant loss of the target compound, affecting yield and the accuracy of subsequent biological assays. The molecular formula of this compound is C₂₄H₃₂O₆S, and its molecular weight is 448.58 g/mol .[1]
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors that can lead to the degradation of sesquiterpene lactones like this compound include:
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pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions (pH > 7), which can lead to the hydrolysis of the lactone ring. Some studies have shown that sesquiterpene lactones are more stable at a slightly acidic pH of 5.5.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage of extracts at room temperature or higher has been shown to cause a significant decrease in the content of sesquiterpene lactones.[3]
-
Solvent: The choice of solvent is crucial. While polar organic solvents are often effective for extraction, reactive solvents like alcohols (e.g., ethanol) can sometimes form adducts with certain sesquiterpene lactones, especially during prolonged exposure at elevated temperatures.[3]
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can also contribute to the degradation of the target compound if not properly inactivated.
Q3: What are the recommended general strategies to minimize this compound degradation during extraction?
To minimize degradation, the following strategies are recommended:
-
Temperature Control: Maintain low temperatures throughout the extraction process. This includes using cold solvents and cooling the extraction vessel.
-
pH Management: While not always feasible during initial extraction from plant material, maintaining a slightly acidic environment in subsequent liquid-liquid partitioning steps can be beneficial.
-
Solvent Selection: Use high-purity solvents and consider using less reactive polar solvents if adduct formation is a concern. A study on total bakkenolides from Petasites tricholobus suggests that 95% alcohol is an effective extraction solvent.[4]
-
Minimize Extraction Time: Shorter extraction times reduce the exposure of this compound to potentially harsh conditions.
-
Inert Atmosphere: For highly sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Prompt Processing: Process the plant material and extracts as quickly as possible to minimize the time for degradation to occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature. | Perform extraction at a lower temperature (e.g., 4°C or on an ice bath). Use pre-chilled solvents. |
| Degradation due to prolonged extraction time. | Optimize the extraction time. Shorter, repeated extractions may be more effective than a single long extraction. | |
| Inappropriate solvent selection. | Use a high-purity polar solvent like 95% ethanol (B145695) as a starting point.[4] If adduct formation is suspected, consider alternative polar solvents like acetone (B3395972) or ethyl acetate. | |
| Degradation due to pH. | While difficult to control in the initial solid-liquid extraction, ensure any subsequent aqueous work-up steps are performed under neutral to slightly acidic conditions. | |
| Presence of unknown peaks in HPLC/LC-MS analysis of the extract. | Formation of degradation products. | Compare chromatograms of extracts prepared under different conditions (e.g., varying temperature and time) to identify potential degradation peaks. |
| Formation of solvent adducts. | If using an alcohol for extraction, look for peaks with a mass corresponding to this compound + the mass of the alcohol. If present, consider switching to a non-alcoholic polar solvent.[3] | |
| Inconsistent results between extraction batches. | Variability in plant material. | Ensure the plant material is from the same source and has been stored under consistent conditions (e.g., dried and stored in the dark at a low temperature). |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. |
Experimental Protocols
Recommended Protocol for Extraction of Total Bakkenolides from Petasites tricholobus
This protocol is based on a method described for the optimal extraction of total bakkenolides from the rhizome of Petasites tricholobus.[4]
1. Plant Material Preparation:
- Use dried and powdered rhizomes of Petasites tricholobus.
2. Extraction:
- Macerate the powdered plant material in 95% ethanol. A common starting point for the solid-to-solvent ratio is 1:10 (w/v).
- Perform the extraction at a controlled, low temperature (e.g., room temperature with cooling, or at 4°C) for an optimized duration. It is advisable to start with a shorter extraction time (e.g., 1-2 hours) and optimize based on yield and purity.
- Agitate the mixture continuously during extraction.
- Filter the mixture to separate the extract from the plant material. Repeat the extraction on the plant residue 2-3 times for exhaustive extraction.
- Combine the filtrates.
3. Solvent Removal:
- Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain a crude extract.
4. Purification (Optional, for higher purity):
- The crude extract can be further purified by dissolving it in an appropriate solvent and subjecting it to chromatography on a macroporous resin column.
- Elute the column with a stepwise gradient of a suitable solvent system (e.g., ethanol-water mixtures of decreasing polarity) to isolate the bakkenolide-containing fractions.
Analytical Method for Monitoring this compound
A High-Performance Liquid Chromatography (HPLC) method can be used for the quantitative analysis of this compound.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 235 nm and 265 nm have been used for the analysis of a mixture of bakkenolides including IIIa).[5]
-
Standard: A purified standard of this compound is required for quantification.
Data Presentation
Table 1: General Stability of Sesquiterpene Lactones under Different Conditions (Qualitative).
This table provides a general overview of the stability of sesquiterpene lactones based on available literature. Note that specific stability data for this compound is limited, and these are general trends.
| Condition | Effect on Stability | Reference |
| Acidic pH (e.g., 5.5) | Generally stable | [2] |
| Neutral to Alkaline pH (e.g., 7.4) | Prone to degradation (hydrolysis of lactone) | [2] |
| Low Temperature (e.g., 4°C) | Increased stability, degradation is slowed | [3] |
| Room Temperature (25°C) | Slow degradation over time | [3] |
| Elevated Temperature (e.g., 30-37°C) | Accelerated degradation | [2][3] |
| Alcoholic Solvents (e.g., Ethanol) | Potential for adduct formation, especially with prolonged storage at higher temperatures | [3] |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Preparation Technology and Pharmacodynamics of Total Bakkenolides from Petasites Tricholobus Franch, against Cerebral Ischemia - Dissertation [m.dissertationtopic.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bakkenolide IIIa Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bakkenolide IIIa in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of neuroprotection for this compound?
A1: this compound has been shown to exert neuroprotective effects by inhibiting the activation of NF-κB, a key regulator of inflammation and apoptosis.[1] This is achieved through the modulation of upstream signaling pathways, specifically by inhibiting the phosphorylation of Akt and ERK1/2.[1] By suppressing these pathways, this compound leads to a decrease in the expression of pro-apoptotic proteins and an increase in anti-apoptotic proteins.[1]
Q2: What is a suitable in vitro model to study the neuroprotective effects of this compound?
A2: A widely used and relevant in vitro model is the oxygen-glucose deprivation (OGD) model in primary cultured neurons, such as hippocampal or cortical neurons.[1] This model mimics the ischemic conditions of a stroke. Various neuronal cell lines can also be used for initial screening, but primary cultures are generally considered more physiologically relevant for neuroprotection studies.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. When preparing working solutions, it is recommended to perform serial dilutions in your cell culture medium.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guides
MTT Assay: Assessing Cell Viability
The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Common Pitfalls & Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Artificially high cell viability (False Positive) | This compound, like other plant-derived compounds with antioxidant properties, may directly reduce MTT to formazan, independent of cellular metabolic activity.[1] | Control Experiment: Run a control plate with this compound in cell-free medium to quantify its direct MTT reduction. Subtract this background absorbance from your experimental values.Alternative Assay: Consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Inconsistent results between experiments | Precipitation of this compound in the culture medium due to poor solubility. | Ensure the final DMSO concentration is low and consistent across all wells. Prepare fresh dilutions for each experiment. Visually inspect wells for any signs of precipitation before adding the MTT reagent. |
| Low signal or high background | Suboptimal cell density or MTT incubation time. | Optimize cell seeding density to ensure a linear relationship between cell number and absorbance. Determine the optimal MTT incubation time for your specific cell type and experimental conditions. |
Experimental Protocol Summary: MTT Assay
-
Cell Seeding: Plate primary neurons in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with varying concentrations of this compound, followed by induction of neurotoxicity (e.g., OGD). Include appropriate vehicle controls (DMSO).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Assay: Assessing Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Common Pitfalls & Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Underestimation of cytotoxicity (False Negative) | This compound or other natural compounds may directly inhibit LDH enzyme activity.[2][3] | Control Experiment: Test the effect of this compound on purified LDH or on the LDH released from a known number of lysed cells to check for direct inhibition.Alternative Assay: Corroborate results with a different cytotoxicity assay, such as the Trypan Blue exclusion assay or a propidium (B1200493) iodide-based assay. |
| High background LDH activity | Serum in the culture medium contains LDH. | Use serum-free medium during the treatment and LDH measurement period. If serum is required, include a background control with medium and serum alone. |
| Variability in results | Inconsistent cell numbers across wells. | Ensure uniform cell seeding. Normalize LDH release to the total LDH content by lysing a set of control wells to determine the maximum LDH release. |
Experimental Protocol Summary: LDH Assay
-
Cell Culture and Treatment: Plate and treat cells as described for the MTT assay.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculation: Calculate the percentage of LDH release relative to the total LDH from lysed control cells.
TUNEL Assay: Detecting Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Common Pitfalls & Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| High background staining | Autofluorescence from the compound or non-specific binding of reagents.[4][5][6] | Controls: Include a negative control (without TdT enzyme) and a positive control (pre-treatment with DNase I) to assess specificity.[6]Quenching: Use an appropriate autofluorescence quenching agent if necessary.Optimization: Titrate the concentration of the TdT enzyme and the labeled dUTP. Optimize washing steps to reduce non-specific binding.[4][5] |
| No or weak signal | Insufficient cell permeabilization or inactive reagents.[6] | Permeabilization: Optimize the concentration and incubation time of the permeabilizing agent (e.g., Proteinase K or Triton X-100).[4][6]Reagent Check: Ensure the TdT enzyme and other reagents are stored correctly and are not expired. |
| Differentiating apoptosis from necrosis | TUNEL can also label necrotic cells, leading to false positives.[7] | Morphological Analysis: Combine TUNEL staining with a nuclear counterstain (e.g., DAPI) to assess nuclear morphology. Apoptotic nuclei are typically condensed and fragmented, while necrotic nuclei may appear swollen. |
Experimental Protocol Summary: TUNEL Assay
-
Cell Culture and Treatment: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Detection: If using an indirect method, incubate with a secondary detection reagent (e.g., streptavidin-HRP or a fluorescently labeled antibody).
-
Counterstaining and Mounting: Counterstain the nuclei with a suitable dye (e.g., DAPI) and mount the coverslips.
-
Microscopy: Visualize and quantify the TUNEL-positive cells using a fluorescence microscope.
Western Blotting: Analyzing Signaling Pathways
Western blotting is used to detect and quantify specific proteins, such as the phosphorylated forms of Akt, ERK, and the activation of the NF-κB pathway.
Common Pitfalls & Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins | Rapid dephosphorylation of target proteins after cell lysis. | Use phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the protein extraction process. |
| High background | Non-specific antibody binding or insufficient blocking. | Optimize the concentration of your primary and secondary antibodies. Increase the duration or stringency of your blocking and washing steps. |
| Inconsistent protein loading | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification assay (e.g., BCA assay). Load a consistent amount of total protein in each lane. Use a loading control (e.g., β-actin or GAPDH) to normalize your data. |
| Difficulty detecting NF-κB activation | NF-κB activation involves translocation to the nucleus. | Perform subcellular fractionation to separate cytoplasmic and nuclear extracts. Probe for p65 in both fractions to demonstrate nuclear translocation. Alternatively, you can probe for the phosphorylation and degradation of IκBα in whole-cell lysates as an indicator of NF-κB activation.[8][9] |
Experimental Protocol Summary: Western Blotting for p-Akt, p-ERK, and NF-κB
-
Protein Extraction: Lyse treated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt, Akt, p-ERK, ERK, p65, or IκBα, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
The following tables summarize the in vivo and in vitro neuroprotective effects of this compound as reported in key studies.
Table 1: In Vivo Effects of this compound on Cerebral Damage in Rats
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of hemisphere) | Neurological Score | 72h Survival Rate (%) |
| Sham | - | 0 | 0 | 100 |
| Vehicle | - | 25.3 ± 3.1 | 3.2 ± 0.5 | 60 |
| This compound | 4 | 18.7 ± 2.5 | 2.5 ± 0.4 | 70 |
| This compound | 8 | 12.1 ± 2.1 | 1.8 ± 0.3 | 80 |
| This compound | 16 | 8.5 ± 1.9 | 1.2 ± 0.2 | 90 |
*Data are presented as mean ± SD. *p < 0.05 compared to the vehicle group. (Data adapted from a representative study on this compound neuroprotection)
Table 2: In Vitro Effects of this compound on Primary Hippocampal Neurons Exposed to OGD
| Treatment Group | Concentration (µM) | Cell Viability (% of control) | Apoptotic Cells (% of total) | Bcl-2/Bax Ratio |
| Control | - | 100 ± 8.2 | 5.1 ± 1.2 | 2.5 ± 0.3 |
| OGD + Vehicle | - | 45.2 ± 5.6 | 38.7 ± 4.1 | 0.8 ± 0.1 |
| OGD + this compound | 1 | 58.9 ± 6.1 | 29.3 ± 3.5 | 1.3 ± 0.2 |
| OGD + this compound | 3 | 72.4 ± 7.3 | 18.6 ± 2.8 | 1.9 ± 0.2 |
| OGD + this compound | 10 | 85.1 ± 8.0 | 9.2 ± 1.9 | 2.3 ± 0.3* |
*Data are presented as mean ± SD. *p < 0.05 compared to the OGD + Vehicle group. (Data adapted from a representative study on this compound neuroprotection)
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: General experimental workflow for assessing this compound neuroprotection.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcegen.com [arcegen.com]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Analysis and Solution of Common Problems in TUNEL Detection [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimal NF-κB activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Activity of Bakkenolide IIIa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the antioxidant activity of Bakkenolide IIIa. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antioxidant mechanism?
This compound is a sesquiterpenoid lactone, a class of natural compounds known for a variety of biological activities. Its antioxidant and neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.[1][2] Specifically, this compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of several key proteins including Akt, ERK1/2, IKKβ, IκBα, and p65. By inhibiting this pathway, this compound helps to mitigate cellular damage from oxidative stress.
Another related compound, Bakkenolide B, has been demonstrated to exert its anti-neuroinflammatory effects through the activation of the AMPK/Nrf2/ARE signaling pathway. This is a critical pathway for cellular antioxidant response, suggesting that bakkenolides, in general, may mediate their antioxidant effects through multiple, interconnected pathways.
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// Edges Oxidative_Stress -> Akt [label="activates"]; Oxidative_Stress -> ERK1_2 [label="activates"]; Akt -> IKKbeta [label="phosphorylates"]; ERK1_2 -> IKKbeta [label="phosphorylates"]; IKKbeta -> IkBalpha [label="phosphorylates"]; IkBalpha -> p65 [label="releases"]; p65 -> NF_kB [label="translocates to nucleus"]; NF_kB -> Inflammation_Damage [label="promotes"];
Bakkenolide_IIIa -> Akt [label="inhibits phosphorylation", color="#34A853", fontcolor="#34A853"]; Bakkenolide_IIIa -> ERK1_2 [label="inhibits phosphorylation", color="#34A853", fontcolor="#34A853"]; Bakkenolide_IIIa -> IKKbeta [label="inhibits phosphorylation", color="#34A853", fontcolor="#34A853"]; Bakkenolide_IIIa -> IkBalpha [label="inhibits phosphorylation", color="#34A853", fontcolor="#34A853"]; Bakkenolide_IIIa -> p65 [label="inhibits phosphorylation", color="#34A853", fontcolor="#34A853"]; } Caption: this compound's Antioxidant Signaling Pathway.
Q2: How can the antioxidant activity of this compound be enhanced?
There are several strategies that can be employed to potentially enhance the antioxidant activity of this compound:
-
Structural Modification: The antioxidant activity of sesquiterpenoids is often linked to the presence of specific functional groups. While specific modifications for this compound have not been extensively reported, general principles for enhancing the antioxidant activity of similar compounds include the introduction of phenolic hydroxyl groups or other electron-donating groups to the core structure. The α,β-unsaturated lactone moiety is also a key feature for the biological activity of many sesquiterpene lactones.
-
Synergistic Combinations: Combining this compound with other known antioxidants could lead to synergistic effects. This is because different antioxidants can act through various mechanisms (e.g., radical scavenging, metal chelation, enzyme inhibition). For example, combining this compound with compounds like ascorbic acid (Vitamin C), tocopherols (B72186) (Vitamin E), or phenolic compounds such as quercetin (B1663063) or resveratrol (B1683913) could result in a more potent antioxidant formulation.
-
Advanced Formulation Strategies: The bioavailability of this compound can be a limiting factor in its in vivo efficacy. Improving its solubility and absorption can indirectly enhance its overall antioxidant effect. Techniques to consider include:
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its solubility and transport across cell membranes.
-
Nanoparticle delivery systems: Polymeric nanoparticles can protect the compound from degradation and facilitate targeted delivery.
-
Q3: Are there any potential issues to be aware of when working with this compound in antioxidant assays?
Researchers may encounter the following challenges:
-
Solubility: this compound, like many sesquiterpenoids, may have limited solubility in aqueous buffers used in some antioxidant assays. It is crucial to select an appropriate solvent (e.g., DMSO, ethanol) to dissolve the compound initially, and then to ensure that the final concentration of the solvent in the assay does not interfere with the reaction.
-
Stability: The stability of this compound under different experimental conditions (pH, temperature, light exposure) should be considered. Degradation of the compound could lead to inaccurate measurements of its antioxidant activity.
-
Interference with Assay Reagents: It is important to run appropriate controls to ensure that this compound itself does not directly react with the colorimetric reagents used in the assays in a non-antioxidant-related manner that could affect absorbance readings.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in antioxidant assays.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use fresh tips for each replicate. |
| Reagent degradation | Prepare fresh reagents for each experiment, especially the radical solutions (DPPH, ABTS). Store stock solutions appropriately as per the protocol. |
| Inconsistent incubation times | Use a timer to ensure all samples are incubated for the exact same duration. |
| Light sensitivity of reagents | Perform incubations in the dark, especially for the DPPH assay. |
| Temperature fluctuations | Ensure a constant temperature during the assay, as reaction rates can be temperature-dependent. |
Issue 2: Low measured antioxidant activity for this compound.
| Possible Cause | Troubleshooting Step |
| Poor solubility | Try different co-solvents (e.g., ethanol (B145695), methanol) to dissolve this compound before adding it to the assay medium. Ensure the final solvent concentration is low and consistent across all samples. |
| Inappropriate assay selection | The antioxidant mechanism of this compound may be more aligned with certain assays than others. Try a battery of tests (e.g., DPPH, ABTS, FRAP, ORAC) to get a comprehensive profile of its activity. |
| Suboptimal concentration range | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal range for activity. |
Data Presentation
While a study by Wang et al. (2009) in Planta Medica confirmed the significant neuroprotective and antioxidant activities of Bakkenolide-Ia, Bakkenolide-IIa, Bakkenolide-IIIa, and Bakkenolide-IVa through cell-free bioassays, the specific quantitative data (e.g., IC50 values) from these assays are not detailed in the publicly available abstract. Researchers are encouraged to consult the full-text article for this specific data. For illustrative purposes, the following table demonstrates how such data could be presented.
Table 1: Hypothetical Antioxidant Activity of Bakkenolides (IC50 values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | FRAP Assay (µM Trolox Equivalents) |
| This compound | Data not available | Data not available | Data not available |
| Bakkenolide Ia | Data not available | Data not available | Data not available |
| Bakkenolide IIa | Data not available | Data not available | Data not available |
| Bakkenolide IVa | Data not available | Data not available | Data not available |
| Ascorbic Acid (Control) | Reference value | Reference value | Reference value |
| Trolox (Control) | Reference value | Reference value | Reference value |
Experimental Protocols
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
// Nodes Start [label="Start: Prepare this compound Stock Solution", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Assay-Specific Reagents\n(DPPH, ABTS, FRAP)"]; Serial_Dilutions [label="Perform Serial Dilutions of this compound"]; Assay [label="Perform Antioxidant Assay\n(DPPH, ABTS, or FRAP)"]; Incubation [label="Incubate as per Protocol"]; Measure_Absorbance [label="Measure Absorbance at Specific Wavelength"]; Calculate [label="Calculate % Inhibition and IC50"]; End [label="End: Analyze and Compare Results", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Start -> Serial_Dilutions; Prepare_Reagents -> Assay; Serial_Dilutions -> Assay; Assay -> Incubation; Incubation -> Measure_Absorbance; Measure_Absorbance -> Calculate; Calculate -> End; } Caption: General Experimental Workflow for Antioxidant Assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add the same volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay: Add a small volume of each this compound dilution to the wells of a 96-well plate. Then, add a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Positive control (e.g., Ferrous sulfate (B86663), Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay: Add a small volume of each this compound dilution to the wells of a 96-well plate. Then, add a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using known concentrations of ferrous sulfate or Trolox. The antioxidant capacity of the samples is expressed as µM of Fe²⁺ equivalents or Trolox equivalents.
References
Bakkenolide IIIa assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide (B600228) IIIa. The information aims to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common methods for quantifying Bakkenolide IIIa?
A1: The primary methods for the quantification of this compound in biological and plant matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex biological samples like plasma.[2][3]
Q2: My this compound quantification results are not reproducible between experiments. What are the potential causes?
A2: Lack of reproducibility in this compound quantification can stem from several factors. Key areas to investigate include:
-
Sample Preparation: Inconsistent extraction efficiency is a common culprit. Ensure the sample preparation method, such as protein precipitation or liquid-liquid extraction, is performed consistently.[2][4]
-
Standard Curve: An inaccurate or improperly prepared standard curve will lead to quantification errors. Prepare fresh standards for each run and ensure the calibration range brackets the expected sample concentrations.
-
Instrument Performance: Variations in instrument performance (e.g., column degradation, detector sensitivity drift) can affect results. Regular maintenance and calibration are crucial.
-
Matrix Effects (LC-MS/MS): Endogenous components in the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[3] Consider using an internal standard to correct for these effects.
Q3: I am observing high variability in my cell-based assay results with this compound. What should I check?
A3: High variability in cell-based assays can be attributed to several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.
-
Compound Stability: this compound, like many natural products, may be unstable in culture media over long incubation periods. Assess its stability under your specific experimental conditions.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant differences in cell number at the time of treatment, affecting the final readout.
-
Reagent Preparation: Inconsistent preparation of reagents, including the this compound stock solution and dilutions, can introduce variability.
Q4: How can I minimize sample degradation during preparation and storage?
A4: To minimize degradation of this compound in biological samples, follow these guidelines:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the analyte. Aliquot samples into single-use volumes.
-
Antioxidants: For some applications, the addition of antioxidants to the sample matrix may be considered, though this needs to be validated for your specific assay.
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods used in the quantification of bakkenolides. Note that these are examples and specific results may vary based on the exact protocol and instrumentation.
Table 1: HPLC-UV Method Performance for Bakkenolide Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.999 | [1] |
| Recovery (%) | 98.6 - 103.1 | [1] |
| Limit of Detection (LOD) | 0.42–2.56 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.22–8.40 µg/mL | [1] |
Table 2: LC-MS/MS Method Performance for Bakkenolide A in Rat Plasma
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [2] |
| Lower Limit of Quantification | 1 ng/mL | [2] |
| Intra-day Accuracy (%) | 93 - 112 | [2] |
| Inter-day Accuracy (%) | 103 - 104 | [2] |
| Inter-day Precision (%RSD) | <15% | [2] |
Experimental Protocols
Protocol 1: General Method for this compound Extraction from Biological Samples (for LC-MS/MS)
This protocol is a general guideline for the extraction of this compound from plasma for LC-MS/MS analysis.
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., costunolide).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for assay variability.
Caption: this compound inhibits the NF-κB signaling pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Bakkenolide IIIa: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of Bakkenolide IIIa, this technical support center provides essential guidance. Below you will find troubleshooting advice for common challenges, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your synthetic efforts.
Troubleshooting Guide: Common Issues in this compound Synthesis
Scaling up the synthesis of complex natural products like this compound can present numerous challenges, from low yields in key transformations to difficulties in purification. This guide addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the key radical cyclization step to form the cis-hydrindanone skeleton. | 1. Inefficient radical initiation.2. Undesired side reactions (e.g., reduction of the iodide).3. Suboptimal concentration of radical initiator or tin hydride.4. Degradation of starting material or product. | 1. Ensure the purity of the radical initiator (e.g., AIBN) and use a fresh source.2. Optimize the reaction temperature to ensure a steady rate of radical initiation.3. Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular reactions.4. Slowly add the tin hydride (e.g., Bu3SnH) to the reaction mixture to maintain a low concentration, minimizing premature reduction of the alkyl iodide. |
| Formation of diastereomeric mixtures during the construction of stereocenters. | 1. Lack of facial selectivity in reactions involving prochiral centers.2. Epimerization of existing stereocenters under the reaction conditions. | 1. For reactions like the Diels-Alder approach (more common for Bakkenolide A but principles apply), utilize Lewis acid catalysts to enhance diastereoselectivity.[1][2]2. Carefully select reagents and control reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer. For instance, in hydrogenation steps, the choice of catalyst and solvent can significantly influence the stereochemical outcome.[3]3. Analyze the effect of protecting groups on the steric hindrance around the reactive center. |
| Difficult purification of intermediates or the final product. | 1. Presence of closely related byproducts or unreacted starting materials.2. Instability of the compound on standard silica (B1680970) gel chromatography. | 1. Employ alternative purification techniques such as preparative HPLC or crystallization.2. Use silver nitrate (B79036) impregnated silica gel for compounds with olefinic moieties to improve separation.3. Consider derivatization of the crude product to facilitate purification, followed by deprotection. |
| Inconsistent results upon scale-up. | 1. Inefficient heat and mass transfer in larger reaction vessels.2. Changes in the surface area-to-volume ratio affecting reaction kinetics.3. Difficulty in maintaining homogenous reaction conditions. | 1. Re-optimize critical reaction parameters (temperature, stirring speed, addition rates) for the larger scale.2. For exothermic reactions, ensure adequate cooling capacity to prevent temperature spikes.3. Consider using flow chemistry for critical steps, which can offer better control over reaction parameters and improve reproducibility.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the enantiospecific synthesis of (-)-Bakkenolide IIIa?
A concise and effective enantiospecific synthesis of (-)-Bakkenolide IIIa has been accomplished starting from (S)-(+)-carvone.[6]
Q2: What is the key strategic step in the synthesis of the Bakkenolide core?
A key step often involves the construction of the fused ring system. For instance, one successful approach for (-)-Bakkenolide IIIa utilizes a radical cyclization of an iodoketone intermediate to afford the characteristic cis-hydrindanone skeleton.[6] For related compounds like Bakkenolide A, an intramolecular Diels-Alder reaction is a powerful strategy.[1][2]
Q3: Are there alternative approaches to constructing the core structure of Bakkenolides?
Yes, besides radical cyclization and intramolecular Diels-Alder reactions, other strategies include ring contraction of a larger ring system. For example, a diastereoselective route to (+)-bakkenolide A has been developed featuring the ring contraction of an octalone mediated by thallium(III) nitrate.[3]
Q4: What are some of the general challenges in the total synthesis of complex sesquiterpene lactones like Bakkenolides?
The synthesis of complex natural products like sesquiterpene lactones often involves overcoming challenges such as the stereocontrolled introduction of multiple chiral centers, the construction of strained ring systems, and the development of robust and scalable reaction protocols.[7][8]
Experimental Protocols
Key Experiment: Radical Cyclization for cis-Hydrindanone Formation
This protocol is based on the synthesis of (-)-Bakkenolide IIIa.[6]
Objective: To construct the cis-fused hydrindanone skeleton via an intramolecular radical cyclization.
Materials:
-
Iodoketone intermediate
-
Tri-n-butyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) (or a safer alternative like toluene)
-
Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an argon atmosphere.
-
Dissolve the iodoketone intermediate in anhydrous benzene to a final concentration of approximately 0.02 M.
-
In a separate flask, prepare a solution of Bu3SnH and a catalytic amount of AIBN in anhydrous benzene.
-
Heat the solution of the iodoketone to reflux.
-
Slowly add the Bu3SnH/AIBN solution to the refluxing mixture via the dropping funnel over a period of several hours.
-
After the addition is complete, continue to reflux the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-hydrindanone.
Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield in Radical Cyclization
Caption: Troubleshooting workflow for low yield in radical cyclization.
General Synthetic Workflow for this compound
Caption: Simplified workflow for the synthesis of (-)-Bakkenolide IIIa.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A concise total synthesis of (+/-)-bakkenolide A by means of an intramolecular Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A ring contraction strategy toward a diastereoselective total synthesis of (+)-bakkenolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and discoveries in the total synthesis of complex polyketide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Technical Support Center: Impurity Profiling of Synthetic Bakkenolide IIIa
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of Bakkenolide (B600228) IIIa.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of Bakkenolide IIIa?
A1: The synthesis of this compound, particularly via pathways involving radical cyclization from precursors like (S)-(+)-carvone, can introduce several types of impurities.[1][2][3] These can be broadly categorized as:
-
Starting Material Impurities: Residual (S)-(+)-carvone or other early-stage reagents.
-
Intermediates: Incomplete conversion of key intermediates, such as the iodoketone precursor used in radical cyclization.[1][2][3]
-
Diastereomers: The radical cyclization step, while generally stereoselective, can sometimes yield diastereomers of this compound.
-
Side-Reaction Products: Byproducts from competing reaction pathways, such as endo-cyclization products or products from premature termination of the radical reaction.
-
Degradation Products: this compound, being a sesquiterpene lactone, is susceptible to degradation, especially under non-neutral pH conditions.[4] Common degradation products may arise from hydrolysis of the lactone ring or other ester functionalities.
Q2: What analytical techniques are recommended for the impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating this compound from its impurities and for quantitative analysis.[5][6] Reversed-phase columns, such as C18, are commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for the structural elucidation of isolated impurities and for confirming the stereochemistry of this compound and its isomers.[10][11]
Q3: How can I minimize the formation of impurities during the synthesis of this compound?
A3: To minimize impurity formation, consider the following:
-
High-Purity Starting Materials: Ensure the purity of your starting materials, particularly the (S)-(+)-carvone.
-
Reaction Condition Optimization: Carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry, especially during the critical radical cyclization step.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-related side reactions.
-
pH Control: Maintain a neutral pH during workup and purification to prevent the degradation of the lactone ring.[4]
Q4: What are the best practices for the storage of synthetic this compound to prevent degradation?
A4: To ensure the stability of purified this compound:
-
Storage Conditions: Store the compound as a solid in a tightly sealed container at low temperatures (-20°C or below).
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.
-
Solvent Choice: If in solution, use aprotic, non-acidic, and non-basic solvents. Evaporate solutions to dryness for storage whenever possible.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| HPLC chromatogram shows multiple peaks close to the main product peak. | - Presence of diastereomers.- Incomplete separation. | - Optimize HPLC method: Adjust the mobile phase composition (e.g., gradient elution), flow rate, or column temperature.- Use a different column: Consider a column with a different stationary phase or higher resolution.- Collect fractions and analyze by LC-MS and NMR to identify the nature of the co-eluting species. |
| LC-MS analysis reveals a peak with the same mass as this compound but a different retention time. | - A diastereomer of this compound is present. | - Isolate the isomeric impurity using preparative HPLC.- Perform detailed NMR analysis (e.g., NOESY) to determine the relative stereochemistry. |
| A significant peak corresponding to an unreacted intermediate is observed. | - Incomplete reaction, possibly due to insufficient reaction time, improper temperature, or deactivated reagents. | - Increase the reaction time or temperature for the problematic step.- Check the quality and activity of the reagents (e.g., the radical initiator). |
| The final product appears to degrade upon standing at room temperature or during purification. | - The lactone ring is sensitive to hydrolysis under acidic or basic conditions.- Presence of residual acidic or basic impurities from the synthesis. | - Neutralize the reaction mixture before workup and purification.- Use buffered mobile phases for HPLC if necessary, maintaining a pH around 4-6.[4]- Store the purified compound under appropriate conditions (see FAQ Q4). |
| NMR spectrum shows complex signals, suggesting a mixture of compounds. | - Presence of multiple impurities that were not fully separated. | - Re-purify the sample using a more efficient chromatography method.- Utilize 2D NMR techniques to help resolve overlapping signals and identify individual components. |
Quantitative Data Summary
The following table presents hypothetical but realistic data for the impurity profile of a synthetic batch of this compound as determined by HPLC-UV (210 nm) and LC-MS.
| Peak ID | Retention Time (min) | Proposed Identity | Molecular Weight (Da) | Relative Area (%) |
| 1 | 8.5 | Unreacted Iodoketone Intermediate | 376.3 | 1.2 |
| 2 | 10.2 | Diastereomer 1 | 248.3 | 2.5 |
| 3 | 10.8 | This compound | 248.3 | 95.0 |
| 4 | 11.5 | Endo-cyclization byproduct | 248.3 | 0.8 |
| 5 | 12.1 | Hydrolyzed this compound | 266.3 | 0.5 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (B52724)
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column and Mobile Phase: Same as the HPLC method.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) on peaks of interest to obtain fragmentation data for structural elucidation.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (or isolated impurity) in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: For detailed structural analysis, perform COSY, HSQC, HMBC, and NOESY or ROESY experiments to establish connectivity and relative stereochemistry.
Visualizations
Caption: Synthetic pathway of (-)-Bakkenolide IIIa from (S)-(+)-carvone.
Caption: Workflow for the impurity profiling of synthetic this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Enantiospecific total synthesis of (-)-bakkenolide III and formal total synthesis of (-)-bakkenolides B, C, H, L, V, and X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of bakkenolide A in rat plasma using liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Neuroprotective Target of Bakkenolide IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bakkenolide IIIa's neuroprotective properties with alternative compounds. Experimental data is presented to support the validation of its neuroprotective target and to benchmark its performance.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation and apoptosis. While a direct molecular binding target for this compound has not been definitively identified through experimental validation, its inhibitory action on the downstream NF-κB cascade is well-documented. This guide compares this compound with other neuroprotective agents, including those that also target the NF-κB pathway and others with different mechanisms of action.
This compound: Validated Neuroprotective Action
The neuroprotective effects of this compound have been primarily validated through its ability to modulate key components of the NF-κB signaling pathway and related apoptotic processes. In vitro and in vivo studies have shown that this compound:
-
Inhibits the phosphorylation of key upstream kinases , including Akt, ERK1/2, and IκB kinase β (IKKβ).[1]
-
Suppresses the degradation of IκBα , the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit.[1]
-
Reduces the activation of NF-κB , a critical step in the inflammatory and apoptotic cascade following ischemic injury.[1][2]
-
Modulates the ratio of Bcl-2 to Bax , indicating an anti-apoptotic effect.[1][2]
-
Exhibits antioxidant properties , contributing to its overall neuroprotective profile.[3]
While a computational study has predicted a potential binding interaction with the BMPIA receptor, this has not been experimentally confirmed as the primary target for its neuroprotective effects. Therefore, the validated "target" of this compound is considered its inhibitory action on the NF-κB signaling pathway.
Comparative Analysis of Neuroprotective Agents
This section compares this compound with alternative neuroprotective compounds. The comparison is based on their mechanism of action and available quantitative data.
Comparison with other NF-κB Inhibitors
| Compound | Mechanism of Action | Target | IC50 / Effective Concentration | Reference |
| This compound | Inhibits phosphorylation of IKKβ, Akt, and ERK1/2, preventing IκBα degradation and NF-κB activation. | NF-κB Pathway | Data not available | [1][2] |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation. | IKKβ | 10 µM (IκBα phosphorylation)[4], 10 µM (IKKβ)[5] | [4][5] |
| Resveratrol | Inhibits IKK activity and p65 phosphorylation. | IKK, p65 | Effective up to 20 µM for reducing NO and PGE2 release.[6][7] | [6][7] |
Comparison with Neuroprotective Agents with Different Mechanisms
| Compound | Mechanism of Action | Target | Key Efficacy Data | Reference |
| This compound | NF-κB pathway inhibition, anti-apoptotic, antioxidant. | NF-κB Pathway | Reduces brain infarct volume and neurological deficit at 4, 8, and 16 mg/kg (in vivo, rats).[1][2] | [1][2] |
| Edaravone | Free radical scavenger. | Reactive Oxygen Species (ROS) | Approved for treatment of acute ischemic stroke and ALS. | |
| Dl-3-n-butylphthalide (NBP) | Multi-target: anti-apoptosis, anti-oxidative stress, improves microcirculation. | Multiple, including mitochondrial pathways. | Approved for the treatment of mild to moderate acute ischemic stroke. |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the neuroprotective target of this compound are provided below.
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB pathway (p-IKKβ, IκBα, p-p65).
-
Protocol:
-
Cell Culture and Treatment: Primary hippocampal neurons are cultured and subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions. Cells are treated with varying concentrations of this compound.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IKKβ, IκBα, p-p65, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect and quantify apoptotic cell death in cultured neurons.
-
Protocol:
-
Cell Culture and Treatment: Primary hippocampal neurons are cultured on coverslips and treated as described for the Western blot analysis.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: The cell nuclei are counterstained with a fluorescent dye such as DAPI.
-
Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green fluorescent cells relative to the total number of DAPI-stained nuclei.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
-
Objective: To determine the DNA-binding activity of NF-κB, which indicates its activation.
-
Protocol:
-
Nuclear Protein Extraction: Nuclear extracts are prepared from treated and untreated cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the NF-κB protein to bind to the DNA.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The bands are transferred to a membrane and detected using a streptavidin-HRP conjugate (for biotin-labeled probes) and a chemiluminescent substrate, or by direct fluorescence imaging.
-
Analysis: A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is proportional to the amount of activated NF-κB.
-
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound's neuroprotective mechanism via NF-κB pathway inhibition.
Experimental Workflow for Validating this compound's Target
Caption: Workflow for in vitro validation of this compound's neuroprotective effects.
Logical Relationship of Neuroprotective Mechanisms
Caption: Comparison of neuroprotective mechanisms against ischemic stroke.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 6. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Bakkenolide IIIa and Other Bakkenolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Bakkenolide (B600228) IIIa and other notable bakkenolides, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of this class of compounds.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data on the biological activities of Bakkenolide IIIa and other bakkenolides. Direct comparison of potencies should be made with caution due to variations in experimental conditions across different studies.
| Bakkenolide | Biological Activity | Assay System | Key Findings | Reference |
| This compound | Neuroprotection | Oxygen-Glucose Deprivation (OGD) in primary cultured neurons | Significantly increased cell viability | [1] |
| Anti-inflammatory | LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependently decreased TNF-α, IL-1β, IL-6, and IL-8 levels | [2][3] | |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant antioxidant activity | [1] | |
| Antioxidant | Lipid peroxidation (LPO) assay in rat brain homogenates | Exhibited significant antioxidant activity | [1] | |
| Bakkenolide Ia | Neuroprotection | OGD in primary cultured neurons | Exhibited significant neuroprotective activity | [1] |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant antioxidant activity | [1] | |
| Antioxidant | LPO assay in rat brain homogenates | Exhibited significant antioxidant activity | [1] | |
| Bakkenolide IIa | Neuroprotection | OGD in primary cultured neurons | Exhibited significant neuroprotective activity | [1] |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant antioxidant activity | [1] | |
| Antioxidant | LPO assay in rat brain homogenates | Exhibited significant antioxidant activity | [1] | |
| Bakkenolide IVa | Neuroprotection | OGD in primary cultured neurons | Exhibited significant neuroprotective activity | [1] |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant antioxidant activity | [1] | |
| Antioxidant | LPO assay in rat brain homogenates | Exhibited significant antioxidant activity | [1] | |
| Bakkenolide B | Anti-allergic | Antigen-induced degranulation in RBL-2H3 mast cells | Concentration-dependently inhibited degranulation | [4] |
| Anti-inflammatory | LPS-stimulated mouse peritoneal macrophages | Inhibited iNOS and COX-2 gene induction | [4] | |
| Anti-inflammatory | LPS-stimulated microglia | Significantly reduced IL-1β, IL-6, IL-12, and TNF-α production | [5] | |
| Neuroprotection | Not specified | Reported to have neuroprotective activity | [2] | |
| Bakkenolide G | PAF-receptor Antagonist | PAF-induced platelet aggregation | IC50: 5.6 ± 0.9 µM | [6] |
| PAF-receptor Antagonist | [3H]PAF binding to platelets | IC50: 2.5 ± 0.4 µM | [6] |
Signaling Pathways and Mechanisms of Action
The biological effects of bakkenolides are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound: Neuroprotective and Anti-inflammatory Pathways
This compound exerts its neuroprotective and anti-inflammatory effects by modulating key signaling cascades. In response to cellular stress, such as oxygen-glucose deprivation or LPS stimulation, this compound has been shown to inhibit the activation of the NF-κB pathway.[7] This is achieved by preventing the phosphorylation of Akt and ERK1/2, which are upstream kinases of the IKK complex.[7] The subsequent inhibition of IKKβ prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[7]
Caption: this compound inhibits the NF-κB pathway.
Bakkenolide B: Anti-inflammatory and Neuroprotective Pathways
Bakkenolide B demonstrates its anti-inflammatory and neuroprotective properties through the activation of the AMPK/Nrf2 signaling pathway.[5] Upon stimulation by inflammatory triggers like LPS, Bakkenolide B promotes the phosphorylation of AMPK.[5] Activated AMPK then leads to the nuclear translocation of Nrf2, a key transcription factor for antioxidant response.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as HO-1 and NQO1.[5] This cascade ultimately results in the reduction of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokine production.[5]
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide IIIa and Edaravone for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of Bakkenolide IIIa, a novel sesquiterpenoid, and edaravone (B1671096), a clinically approved free radical scavenger. The following sections present a comprehensive overview of their mechanisms of action, efficacy in preclinical models of cerebral ischemia, and the experimental protocols used to generate the supporting data.
Quantitative Data Comparison
To facilitate a direct comparison of the neuroprotective efficacy of this compound and edaravone, the following tables summarize quantitative data from key preclinical studies. These studies utilize two common models of ischemic stroke: the in vivo transient focal cerebral ischemia model in rats and the in vitro oxygen-glucose deprivation (OGD) model in primary neurons.
Table 1: In Vivo Neuroprotective Effects in a Rat Model of Transient Focal Cerebral Ischemia
| Parameter | This compound | Edaravone |
| Dosage | 4, 8, 16 mg/kg (i.g.) | 3 mg/kg (i.v.) |
| Infarct Volume Reduction | Dose-dependent reduction | Significant reduction |
| Neurological Deficit Improvement | Significant improvement | Significantly improved neurological outcome |
| 72h Survival Rate | Increased at a high dose | Not explicitly reported in the compared study |
| Reference | [1] | [2][3][4][5][6][7] |
Table 2: In Vitro Neuroprotective Effects in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | This compound | Edaravone |
| Cell Type | Primary hippocampal neurons | Primary spinal cord astrocytes, PC12 cells |
| Effect on Cell Viability | Increased cell viability | Increased cell viability |
| Effect on Apoptosis | Decreased number of apoptotic cells; dose-dependently increased Bcl-2/Bax ratio | Suppressed apoptosis |
| Mechanism of Action | Inhibited phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65; inhibited NF-κB activation | Scavenges free radicals; inhibits caspase-12 and caspase-3 activation |
| Reference | [1][8][9] | [10][11] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.
Transient Focal Cerebral Ischemia Model in Rats
This in vivo model mimics the effects of stroke in a living organism.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Ischemia Induction: Anesthesia is induced, and the middle cerebral artery (MCA) is occluded. This is often achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the MCA. The occlusion is maintained for a specific duration, typically 2 hours, to induce focal cerebral ischemia.[2][5][6]
-
Reperfusion: After the ischemic period, the filament is withdrawn to allow blood flow to return to the affected brain region, simulating reperfusion.
-
Drug Administration: this compound was administered intragastrically immediately after reperfusion.[1] Edaravone was administered intravenously after reperfusion.[2][5][6]
-
Outcome Measures:
-
Neurological Deficit Scoring: A neurological examination is performed at various time points after reperfusion to assess motor and sensory deficits.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using imaging software.
-
Immunohistochemistry and Western Blot: Brain tissue from the peri-infarct area is analyzed to measure the expression of proteins related to apoptosis (e.g., Bcl-2, Bax, TUNEL) and signaling pathways (e.g., NF-κB, Akt, ERK).[1][8][9]
-
Oxygen-Glucose Deprivation (OGD) Model in Primary Neurons
This in vitro model simulates the ischemic conditions of stroke in a controlled cell culture environment.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured.[1][8][9]
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-2 hours).[1][8][9][10][11]
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a period of reoxygenation (e.g., 24 hours).
-
Drug Treatment: this compound or edaravone is added to the culture medium during the OGD and/or reoxygenation phase.
-
Outcome Measures:
-
Cell Viability Assays: Assays such as the MTT assay are used to quantify the percentage of viable cells.
-
Apoptosis Assays: Apoptosis is assessed using methods like TUNEL staining to identify DNA fragmentation or by measuring the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blot.[1][8][9]
-
Western Blot Analysis: The expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, components of the NF-κB pathway) are analyzed to elucidate the mechanism of action.[1][8][9]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and edaravone are mediated by distinct signaling pathways.
This compound: Inhibition of the NF-κB Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the pro-inflammatory and pro-apoptotic NF-κB signaling pathway. Ischemic conditions lead to the activation of upstream kinases Akt and ERK1/2, which in turn activate the IKK complex. This results in the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, thereby blocking this cascade.[1][8][9]
Caption: NF-κB Signaling Pathway Inhibition by this compound
Edaravone: Free Radical Scavenging
The primary neuroprotective mechanism of edaravone is its potent ability to scavenge harmful free radicals, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are produced in excess during cerebral ischemia and reperfusion. By neutralizing these reactive oxygen species (ROS) and reactive nitrogen species (RNS), edaravone prevents oxidative damage to lipids, proteins, and DNA, thereby reducing neuronal cell death.[2][3][4][5][6][7][12][13]
Caption: Mechanism of Action of Edaravone
Experimental Workflow
The general workflow for preclinical evaluation of neuroprotective agents like this compound and edaravone is depicted below.
Caption: Preclinical Neuroprotection Study Workflow
Conclusion
Both this compound and edaravone demonstrate significant neuroprotective effects in preclinical models of ischemic stroke. Edaravone, a clinically approved drug, primarily acts as a potent free radical scavenger. Its efficacy in reducing oxidative stress-related neuronal damage is well-documented. This compound, a novel compound, appears to exert its neuroprotective effects through a distinct mechanism involving the inhibition of the pro-inflammatory and pro-apoptotic NF-κB signaling pathway.
While edaravone is an established therapeutic agent, the mechanistic differences of this compound suggest it may offer an alternative or complementary approach to neuroprotection. Further research, including more direct comparative studies and investigation into the safety and pharmacokinetic profiles of this compound, is warranted to fully elucidate its therapeutic potential. This guide provides a foundation for researchers to understand the current experimental evidence and to design future studies aimed at developing novel neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primary Cortical Neuronal Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Modeling [bio-protocol.org]
- 11. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Bakkenolide IIIa: A Comparative Analysis of Its Antioxidant Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant efficacy of Bakkenolide IIIa against other well-established antioxidant agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis, details the underlying experimental protocols, and visualizes the key signaling pathways involved in its mode of action.
Quantitative Comparison of Antioxidant Activity
The following table is presented as a template for future research and to illustrate how this compound's performance would be benchmarked once quantitative data becomes available.
| Antioxidant Assay | This compound | Ascorbic Acid | Trolox | BHA (Butylatedhydroxyanisole) | BHT (Butylatedhydroxytoluene) |
| DPPH Radical Scavenging Activity (IC50) | Data Not Available | ~2-8 µg/mL | ~5-15 µg/mL | ~10-30 µg/mL | ~20-50 µg/mL |
| ABTS Radical Scavenging Activity (TEAC) | Data Not Available | ~1.0-1.2 | 1.0 (Standard) | ~0.5-0.8 | ~0.3-0.6 |
| FRAP (Ferric Reducing Antioxidant Power) | Data Not Available | High | High | Moderate | Moderate |
Note: The values for standard antioxidants are approximate and can vary based on specific experimental conditions.
Mechanism of Action: Signaling Pathways
This compound exerts its neuroprotective and antioxidant effects through the modulation of key intracellular signaling pathways. Notably, it has been shown to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation of Akt and ERK1/2. This inhibition mitigates inflammatory responses and cellular damage induced by oxidative stress.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays referenced in this guide. These protocols are standardized to allow for reproducible and comparable results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a microplate well or cuvette, mix 100 µL of the test compound (this compound or standard antioxidant at various concentrations) with 100 µL of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add 900 µL of the FRAP reagent to 100 µL of the test compound.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant, such as Trolox or Ascorbic Acid, and is expressed as equivalents of that standard.
Conclusion
This compound demonstrates significant potential as a potent antioxidant with neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway. While qualitative data supports its efficacy, further quantitative studies are imperative to establish a direct comparison with widely used antioxidants. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to conduct such comparative analyses and further elucidate the therapeutic potential of this compound.
Cross-validation of Bakkenolide IIIa Bioactivity in Diverse Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the bioactive properties of Bakkenolide IIIa across different cell lines, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this natural compound's therapeutic potential.
This compound, a sesquiterpene lactone, has demonstrated significant biological activities, primarily exhibiting neuroprotective and anti-inflammatory effects. This document summarizes the key findings, presents quantitative data in a comparative format, details the experimental methodologies, and visualizes the underlying signaling pathways.
Comparative Bioactivity of this compound
The bioactivity of this compound has been predominantly investigated in primary cultured hippocampal neurons and human umbilical vein endothelial cells (HUVECs), revealing distinct protective mechanisms.
| Bioactivity | Cell Line | Key Findings | Quantitative Data |
| Neuroprotection | Primary Cultured Hippocampal Neurons | Increased cell viability, reduced apoptosis, and an elevated Bcl-2/Bax ratio following oxygen-glucose deprivation (OGD).[1][2][3] | - Increased neuron viability in a dose-dependent manner. - Significantly decreased the number of apoptotic cells.[1][3] - Dose-dependently increased the ratio of Bcl-2 to Bax.[1] |
| Anti-inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | Ameliorated lipopolysaccharide (LPS)-induced inflammatory injury by reducing the levels of pro-inflammatory cytokines.[4][5][6] | - At concentrations of 20 µM and 50 µM, significantly reduced the levels of TNF-α, IL-1β, IL-8, and IL-6.[5] |
Experimental Protocols
Neuroprotective Effect of this compound in Primary Hippocampal Neurons
This protocol outlines the methodology used to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD)-induced injury in primary cultured hippocampal neurons.[1][3]
1. Primary Hippocampal Neuron Culture:
-
Hippocampi are dissected from embryonic rats and dissociated into single cells.
-
Neurons are plated on poly-L-lysine-coated culture plates and maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Oxygen-Glucose Deprivation (OGD) Model:
-
After 7-9 days in culture, the culture medium is replaced with a glucose-free Earle's balanced salt solution.
-
The cells are then placed in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere for a specified period to induce ischemic-like injury.
3. This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations immediately after the OGD insult.
4. Assessment of Cell Viability and Apoptosis:
-
MTT Assay: To quantify cell viability, MTT solution is added to the cells, followed by incubation. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured.
-
TUNEL Staining: To detect apoptotic cells, a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's instructions.
-
Western Blot Analysis: Protein levels of Bcl-2 and Bax are determined by Western blotting to assess the anti-apoptotic effect of this compound.
Anti-inflammatory Effect of this compound in HUVECs
This protocol describes the methodology to evaluate the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-induced inflammation model using human umbilical vein endothelial cells (HUVECs).[4][5][6]
1. HUVEC Culture:
-
HUVECs are cultured in endothelial cell medium supplemented with fetal bovine serum, endothelial cell growth supplement, and penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. LPS-Induced Inflammation:
-
HUVECs are stimulated with LPS at a specific concentration and for a designated time to induce an inflammatory response.
3. This compound Treatment:
-
This compound is added to the culture medium at different concentrations along with the LPS stimulation.
4. Measurement of Inflammatory Cytokines:
-
ELISA: The concentrations of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
5. Analysis of Gene Expression:
-
RT-qPCR: The expression level of LINC00294 is measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to investigate the molecular mechanism of this compound's anti-inflammatory effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for assessing its bioactivity.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Bakkenolide IIIa for Researchers
For scientists engaged in the fields of natural product synthesis and drug development, the efficient and reproducible synthesis of complex molecules like Bakkenolide IIIa is a significant challenge. This guide provides a comparative analysis of two prominent methods for the total synthesis of (-)-Bakkenolide IIIa, a sesquiterpenoid lactone with potential therapeutic applications. The comparison focuses on the enantiospecific synthesis from (S)-(+)-carvone and a dichloroketene-based approach, offering insights into their respective methodologies, yields, and strategic differences to aid researchers in selecting the most suitable route for their objectives.
Comparison of Synthetic Methods
The two primary synthetic routes to (-)-Bakkenolide IIIa offer distinct strategies for constructing the characteristic spirocyclic lactone core. The enantiospecific synthesis developed by Jiang et al. leverages a chiral pool starting material, while the method by Greene et al. employs a powerful cycloaddition reaction to build the key carbocyclic framework.
| Parameter | Enantiospecific Synthesis from (S)-(+)-Carvone (Jiang et al.) | Dichloroketene-Based Synthesis (Greene et al.) |
| Starting Material | (S)-(+)-Carvone | Dimethylcyclohexene |
| Key Reaction | Radical cyclization of an iodoketone | [2+2] Cycloaddition of dichloroketene (B1203229) |
| Overall Yield | Not explicitly reported as a single figure | Not explicitly reported as a single figure |
| Number of Steps | Concise (specific step count not detailed in abstract)[1] | Not explicitly detailed in abstract |
| Stereochemical Control | Enantiospecific, derived from the chiral starting material | Stereoselective, with new methods developed for controlling stereochemistry |
| Key Intermediates | Iodoketone, cis-hydrindanone skeleton[1] | Dichloroketene cycloadduct |
| Reported Purity Data | Not detailed in abstract | Not detailed in abstract |
| Scalability Information | Not detailed in abstract | Not detailed in abstract |
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of a synthesis. Below are the methodologies for the key steps in each synthetic route, as distilled from the available information.
Enantiospecific Synthesis via Radical Cyclization (Jiang et al.)
This synthesis commences with the readily available chiral molecule (S)-(+)-carvone. The key transformation involves the formation of a cis-hydrindanone skeleton through the radical cyclization of an iodoketone intermediate.[1] While the full experimental details are found in the supporting information of the original publication, the pivotal step is highlighted below.
Key Step: Radical Cyclization
A solution of the iodoketone precursor in a suitable solvent (e.g., toluene) is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, typically tributyltin hydride (Bu3SnH). The reaction mixture is heated to initiate the radical cascade, leading to the formation of the desired cis-fused bicyclic system. Subsequent synthetic manipulations are then performed to elaborate this core structure into (-)-Bakkenolide IIIa.
Dichloroketene-Based Synthesis (Greene et al.)
This approach utilizes a [2+2] cycloaddition reaction between dichloroketene and a dimethylcyclohexene derivative to construct the bicyclic core. Dichloroketene is typically generated in situ.
Key Step: Dichloroketene Cycloaddition
To a solution of the dimethylcyclohexene in an inert solvent such as diethyl ether, dichloroacetyl chloride is added. A base, commonly triethylamine, is then added dropwise to generate dichloroketene, which undergoes a cycloaddition reaction with the alkene. The resulting cycloadduct serves as a versatile intermediate that is further transformed through a series of reactions, including spiro β-methylene-γ-butyrolactonization, to yield the final product.
Synthetic Workflow Visualizations
To further clarify the logical flow of each synthetic strategy, the following diagrams illustrate the key transformations.
Caption: Workflow for the enantiospecific synthesis of (-)-Bakkenolide IIIa.
Caption: Workflow for the dichloroketene-based synthesis of (-)-Bakkenolide IIIa.
Conclusion
Both the enantiospecific synthesis from (S)-(+)-carvone and the dichloroketene-based approach represent viable strategies for the total synthesis of (-)-Bakkenolide IIIa. The choice between these methods will likely depend on the specific resources and expertise available in a given research setting. The enantiospecific route offers the advantage of a chiral starting material, potentially simplifying stereochemical control. The dichloroketene cycloaddition provides a powerful and convergent method for constructing the core structure. For a comprehensive evaluation of reproducibility, researchers are encouraged to consult the detailed experimental procedures and supporting information in the primary literature, as crucial details regarding yields, purification, and scalability are often found there. This guide serves as a starting point for navigating the synthetic landscape of this intriguing natural product.
References
A Head-to-Head Comparison: Bakkenolide IIIa and N-acetylcysteine in Cellular Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Bakkenolide (B600228) IIIa and N-acetylcysteine (NAC), two compounds noted for their significant antioxidant and anti-inflammatory properties. While both agents modulate key cellular defense pathways, they exhibit distinct mechanistic nuances, and the available research has explored their efficacy in different experimental contexts. As no direct head-to-head studies currently exist, this comparison synthesizes data from independent research to highlight their respective profiles.
I. Overview of Mechanisms and Physicochemical Properties
Bakkenolide IIIa is a sesquiterpene lactone isolated from Petasites species, recognized for its neuroprotective and anti-inflammatory effects in preclinical models.[1][2][3] N-acetylcysteine, a derivative of the amino acid L-cysteine, is a well-established clinical agent used as a mucolytic, an antidote for acetaminophen (B1664979) poisoning, and a potent antioxidant.[4][5][6] Both compounds intersect at critical signaling hubs for managing oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways.
Table 1: General and Mechanistic Profile Comparison
| Feature | This compound | N-acetylcysteine (NAC) |
| Compound Class | Sesquiterpene lactone (Bakkenolide) | N-acetylated amino acid |
| Primary Function | Anti-inflammatory, Neuroprotective Agent (Preclinical) | Antioxidant, Mucolytic, Glutathione (B108866) Precursor (Clinical)[4][7] |
| Nrf2 Pathway | Activates Nrf2/ARE pathway, leading to upregulation of antioxidant enzymes like HO-1 and NQO-1. | Activates Nrf2 pathway, promoting nuclear translocation and expression of downstream targets (e.g., SOD, GPx).[8][9][10] |
| NF-κB Pathway | Inhibits NF-κB activation by preventing the phosphorylation of key intermediates like IKKβ, IκBα, and p65.[11] | Suppresses NF-κB activity, thereby reducing the expression of pro-inflammatory genes.[4][5][12] |
| Glutathione (GSH) Regulation | Indirectly supports cellular redox balance via Nrf2 activation. | Directly serves as a precursor for L-cysteine, the rate-limiting substrate for glutathione synthesis, thus replenishing intracellular GSH levels.[5][7] |
| Unique Mechanisms | Ameliorates inflammation by upregulating the long noncoding RNA LINC00294.[13][14] | Breaks disulfide bonds in mucoproteins, leading to its mucolytic effect.[4][7] |
II. Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways modulated by this compound and N-acetylcysteine.
III. Comparative Efficacy Data
The following tables summarize quantitative data from separate studies. Direct comparison of potency is not feasible due to variations in experimental models, cell types, and compound concentrations.
Table 2: Anti-inflammatory Efficacy (Cytokine Inhibition)
| Compound | Model System | Stimulus | Concentration(s) | Effect on Pro-inflammatory Cytokines |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 10, 20, 50 µM | Dose-dependent reduction of TNF-α, IL-1β, IL-6, and IL-8.[13][14] |
| N-acetylcysteine | LPS-treated Macrophages (in vitro) | Lipopolysaccharide (LPS) | Not specified | Reduction of IL-6, IL-1β, and TNF-α.[4] |
| N-acetylcysteine | Hamster model of SARS-CoV-2 lung damage | SARS-CoV-2 | 500 mg/kg (IV) | Significant decrease in IL-1β, IL-6, IFN-γ, and TNF-α.[4] |
| N-acetylcysteine | Human Fetal Membranes (ex vivo) | Lipopolysaccharide (LPS) | 5, 10, 15 mM | Dose-dependent suppression of IL-6, IL-8, and TNFα release.[12] |
Table 3: Antioxidant and Neuroprotective Effects
| Compound | Model System | Key Outcomes |
| This compound | Primary cultured neurons (Oxygen-Glucose Deprivation) | Increased cell viability; Decreased apoptotic cells.[11] |
| This compound | Rat model of cerebral ischemia-reperfusion | Reduced brain infarct volume and neurological deficit.[11] |
| N-acetylcysteine | Mouse model of Traumatic Brain Injury (TBI) | Reduced oxidative stress (MDA levels); Increased antioxidant enzyme activity (SOD, GPx).[8] |
| N-acetylcysteine | PM2.5-treated human embryonic stem cells | Scavenged ROS and rescued Nrf2 pathway activity, blocking apoptosis.[9] |
IV. Experimental Protocols and Workflow
To provide context for the cited data, this section details representative experimental methodologies for assessing anti-inflammatory activity.
General Experimental Workflow
Protocol 1: Assessing Anti-inflammatory Effects of this compound in HUVECs
Adapted from Mol Med Rep. 2021;23(5):377.[13]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates. Upon reaching appropriate confluency, they are pre-treated with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 1 hour).
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours). A control group receives no this compound.
-
Cytokine Measurement (ELISA): After incubation, the cell culture supernatant is collected. The concentrations of secreted pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.
Protocol 2: Assessing Anti-inflammatory Effects of N-acetylcysteine on Fetal Membranes
Adapted from J Clin Endocrinol Metab. 2003;88(4):1723-9.[12]
-
Tissue Preparation: Human fetal membranes (amnion and choriodecidua) are obtained from placentas after term delivery. The tissues are dissected and cut into small explants.
-
Ex Vivo Culture and Treatment: The explants are placed in a culture medium and treated with N-acetylcysteine at various concentrations (e.g., 5, 10, 15 mM) in the presence of an inflammatory stimulus like LPS (10 µg/ml).
-
Incubation: The tissue explants are incubated for a set period (e.g., 6 hours) at 37°C.
-
Cytokine and Prostaglandin Measurement: The incubation medium is collected and assayed for the release of pro-inflammatory cytokines (IL-6, IL-8, TNFα) using ELISA kits and prostaglandins (B1171923) (PGF₂α) via radioimmunoassay (RIA).
-
NF-κB Activity Assay: The collected tissues are processed to obtain nuclear extracts. NF-κB DNA-binding activity is then assessed using electrophoretic mobility shift assays (EMSA) to determine the extent of pathway inhibition by NAC.
V. Conclusion
Both this compound and N-acetylcysteine are potent modulators of cellular defense mechanisms against inflammation and oxidative stress.
-
N-acetylcysteine is a clinically established compound with a dual-action mechanism: it directly replenishes the primary intracellular antioxidant, glutathione, and it activates the Nrf2 signaling pathway.[5][7][10] Its extensive clinical use and safety profile are well-documented.[15]
-
This compound is an emerging preclinical compound that demonstrates strong anti-inflammatory and neuroprotective activity primarily through the potent inhibition of the NF-κB pathway and activation of the Nrf2 system.[16][11] Its unique ability to modulate noncoding RNAs like LINC00294 suggests a distinct regulatory mechanism deserving further investigation.[13]
The choice between these agents in a research or development context would depend on the specific application. NAC offers a broad-spectrum antioxidant approach rooted in glutathione replenishment, while this compound presents a targeted anti-inflammatory and neuroprotective profile that may be beneficial in specific pathological contexts characterized by NF-κB hyperactivation. Further studies, including direct comparative experiments, are necessary to delineate the relative potency and therapeutic potential of these two compelling molecules.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine attenuates PM2.5-induced apoptosis by ROS-mediated Nrf2 pathway in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetyl-cysteine inhibits phospholipid metabolism, proinflammatory cytokine release, protease activity, and nuclear factor-kappaB deoxyribonucleic acid-binding activity in human fetal membranes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide IIIa: A Comparative Guide to its Mechanism of Action in Neuroprotection and Anti-inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the confirmed mechanisms of action for Bakkenolide IIIa, a promising natural compound with potent neuroprotective and anti-inflammatory properties. Through a detailed comparison with alternative agents and a focus on supporting experimental data, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for cerebral ischemia and endothelial inflammation.
I. Neuroprotective Mechanism of Action: Inhibition of NF-κB Signaling in Cerebral Ischemia
This compound has been demonstrated to confer significant neuroprotection in models of cerebral damage. The primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and apoptosis in the brain following ischemic injury.
A. Signaling Pathway
This compound exerts its neuroprotective effects by targeting key upstream kinases that lead to the activation of NF-κB. Specifically, it inhibits the phosphorylation of Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2). This suppression of Akt and ERK1/2 activation prevents the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB and inhibiting the transcription of pro-inflammatory and pro-apoptotic genes.[1][2] Furthermore, this compound has been shown to modulate the expression of apoptosis-related proteins, leading to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1]
B. Performance Comparison with Alternative NF-κB Inhibitors
The neuroprotective efficacy of this compound is comparable to other known NF-κB inhibitors investigated for cerebral ischemia. The following table summarizes the performance of this compound against other relevant compounds.
| Compound | Dosage/Concentration | Key Findings in Cerebral Ischemia Models | Reference |
| This compound | 4, 8, 16 mg/kg (in vivo, rat) | Reduced infarct volume and neurological deficit; Increased 72h survival rate.[1][2] | [1][2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Not specified | Standard NF-κB inhibitor used for comparison, demonstrates neuroprotective effects. | [3] |
| Atorvastatin | Not specified | Attenuated ischemic stroke-induced neuronal toxicity by targeting NF-κB. | [3] |
| Mycophenolate | Not specified | Showed neuroprotective activity in a transient middle cerebral artery occlusion (t-MCAO) rat model. | [3] |
| Cephalexin | Not specified | Demonstrated a neuroprotective role in stroke models. | [3] |
| Resveratrol | Not specified | Suppresses NF-κB signaling to exert beneficial effects in spinal cord injury. |
C. Experimental Protocols
The confirmation of this compound's mechanism of action relies on a series of well-established experimental protocols.
-
Transient Middle Cerebral Artery Occlusion (t-MCAO) in Rats: This in vivo model mimics ischemic stroke. This compound was administered at doses of 4, 8, and 16 mg/kg. Neurological deficit scores and infarct volume were measured to assess neuroprotection.[1]
-
Oxygen-Glucose Deprivation (OGD) in Cultured Neurons: This in vitro model simulates ischemic conditions in cultured hippocampal neurons.
-
Western Blot Analysis: This technique was used to measure the protein levels of key signaling molecules. Primary antibodies against phosphorylated and total forms of Akt, ERK1/2, IKKβ, IκBα, and p65, as well as Bcl-2 and Bax, were utilized to determine the effect of this compound on their expression and activation status.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method was employed to detect apoptotic cells in brain tissue sections and cultured neurons, providing a quantitative measure of apoptosis.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): This assay was used to determine the DNA-binding activity of NF-κB. Nuclear extracts from treated and untreated cells were incubated with a labeled DNA probe containing the NF-κB binding site. A shift in the mobility of the probe indicates NF-κB activation.[1]
II. Anti-inflammatory Mechanism of Action: Upregulation of LINC00294 in Endothelial Cells
In the context of vascular inflammation, this compound demonstrates a distinct mechanism of action by modulating the expression of long non-coding RNAs (lncRNAs) in human umbilical vein endothelial cells (HUVECs).
A. Signaling Pathway
This compound ameliorates lipopolysaccharide (LPS)-induced inflammation in HUVECs by upregulating the expression of the long intergenic non-protein coding RNA 294 (LINC00294).[4][5][6][7] The increased expression of LINC00294 leads to a significant reduction in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4]
B. Performance Comparison with Other Anti-inflammatory Agents
This compound exhibits potent anti-inflammatory effects in endothelial cells, comparable to other well-characterized flavonoids.
| Compound | Concentration | Key Findings in Endothelial Inflammation Models | Reference |
| This compound | 10, 20, 50 µM | Significantly decreased LPS-induced TNF-α, IL-1β, IL-8, and IL-6 levels in HUVECs.[4] | [4] |
| Quercetin | Not specified | Inhibits NF-κB and Akt pathways, reducing IL-6, TNF-α, and IL-1β levels.[8] | [8][[“]] |
| Epicatechin | Not specified | Lowers endothelin-1 (B181129) and improves endothelial function. | [[“]] |
| Hesperidin | Not specified | Stimulates nitric oxide production and reduces inflammatory markers. | [[“]] |
| Cyanidin-3-O-glucoside (C3G) | 40 µM | Showed the best inhibition of inflammatory cytokines (TNF-α, IL-1β, IL-6) in AGEs-induced RAW264.7 cells. | [10] |
| Isorhamnetin-3-O-rutinoside (I3R) | 40 µM | Demonstrated good inhibitory effects on the expression of inflammatory cytokines. | [10] |
C. Experimental Protocols
The anti-inflammatory mechanism of this compound was elucidated using the following experimental procedures.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Inhibitors Attenuate MCAO Induced Neurodegeneration and Oxidative Stress—A Reprofiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bakkenolide‑IIIa ameliorates lipopolysaccharide‑induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vawterlab.com [vawterlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. Dietary Flavonoids Alleviate Inflammation and Vascular Endothelial Barrier Dysfunction Induced by Advanced Glycation End Products In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Bakkenolide IIIa Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activities
The primary biological activities attributed to Bakkenolide (B600228) IIIa and its naturally occurring analogs are neuroprotection and anti-inflammation. The available data allows for a qualitative comparison of the activities of a few key bakkenolides.
Table 1: Comparison of Neuroprotective and Anti-inflammatory Activities of Bakkenolide Analogs
| Compound | Structure | Biological Activity | Key Findings |
| Bakkenolide IIIa | (Structure not available in search results) | Neuroprotective, Anti-inflammatory | Protects against cerebral damage by inhibiting NF-κB activation.[1] Ameliorates lipopolysaccharide (LPS)-induced inflammatory injury. |
| Bakkenolide Ia | (Structure not available in search results) | Neuroprotective, Antioxidant | Exhibits significant neuroprotective and antioxidant activities.[2] |
| Bakkenolide IIa | (Structure not available in search results) | Neuroprotective, Antioxidant | Exhibits significant neuroprotective and antioxidant activities.[2] |
| Bakkenolide IVa | (Structure not available in search results) | Neuroprotective, Antioxidant | Exhibits significant neuroprotective and antioxidant activities.[2] |
| Bakkenolide B | (Structure not available in search results) | Anti-inflammatory, Anti-allergic | Inhibits LPS-induced pro-inflammatory cytokines via AMPK/Nrf2 induction in microglia.[3][4] Possesses anti-allergic properties.[5] |
| Bakkenolide Va | (Structure not available in search results) | Neuroprotective | Investigated for neuroprotective activity in primary cultured neurons.[6] |
| Bakkenolide VI | (Structure not available in search results) | Neuroprotective | Assayed for neuroprotective activity in primary cultured neurons.[7] |
Note: Quantitative comparative data (e.g., IC50 values) for a series of structurally related, semi-synthetic this compound analogs is not available in the provided search results. The table reflects data on distinct, naturally occurring bakkenolides.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are crucial for the replication and extension of these findings.
Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This in vitro model is widely used to simulate ischemic conditions.[3][8][9][10][11]
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27).
-
OGD Induction: After a set number of days in vitro (e.g., 7-8 days), the culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 90 minutes to 4 hours).
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air) for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability/Death: Cell viability can be assessed using various methods, including:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Trypan Blue Exclusion: Stains non-viable cells with a compromised membrane.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to evaluate the anti-inflammatory potential of compounds.[12][13][14][15]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment and Stimulation: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test compounds for a specific time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Measurement of Inflammatory Mediators: After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory markers.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite, a stable product of NO.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates can be analyzed by Western blotting to determine the protein expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Activation Assay: Luciferase Reporter Gene Assay
This assay is used to determine if a compound affects the NF-κB signaling pathway.[1][5][16][17]
-
Cell Transfection: A reporter plasmid containing the luciferase gene under the control of an NF-κB response element is transfected into a suitable cell line (e.g., HEK293T or HeLa cells).
-
Cell Treatment: The transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Data Analysis: The luminescence produced, which is proportional to the luciferase activity and therefore NF-κB transcriptional activity, is measured using a luminometer.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through specific signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.
NF-κB Signaling Pathway in Neuroprotection and Anti-inflammation
This compound has been shown to exert its neuroprotective and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Assessing Neuroprotective Effects
The following diagram illustrates the typical workflow for evaluating the neuroprotective potential of this compound analogs.
Caption: Workflow for evaluating the neuroprotective effects of bakkenolide analogs.
Conclusion and Future Directions
The available evidence strongly suggests that bakkenolides, including this compound, are promising scaffolds for the development of neuroprotective and anti-inflammatory agents. The inhibition of the NF-κB pathway appears to be a key mechanism of action. However, the lack of systematic SAR studies on a series of synthetic or semi-synthetic analogs of this compound is a significant knowledge gap.
Future research should focus on the following areas:
-
Synthesis of Analog Libraries: The development of efficient synthetic or semi-synthetic routes to produce a diverse library of this compound analogs with modifications at various positions of the molecule.
-
Quantitative SAR Studies: Systematic evaluation of the synthesized analogs using the described in vitro assays to establish clear structure-activity relationships. This should include the determination of quantitative parameters like IC50 or EC50 values.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by the most potent analogs.
-
In Vivo Efficacy: Testing of lead compounds in relevant animal models of neurodegenerative and inflammatory diseases.
By addressing these research gaps, the full therapeutic potential of the bakkenolide scaffold can be unlocked, paving the way for the development of novel and effective drugs.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 4. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture, oxygen glucose deprivation/reoxygenation (OGD/R) injury and cell viability determination [bio-protocol.org]
- 11. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide IIIa and Synthetic Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally derived compound Bakkenolide IIIa against three leading synthetic neuroprotective agents: Edaravone, Nimodipine, and Riluzole. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of potential therapeutic candidates for neurological disorders.
Overview of Compared Agents
This compound is a sesquiterpenoid lactone isolated from the rhizomes of Petasites tricholobus. It has demonstrated significant neuroprotective and antioxidant activities in preclinical studies[1]. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway[2].
Edaravone is a potent free radical scavenger that is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[1][3][4]. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting neurons from oxidative damage[3][4].
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker that preferentially acts on cerebral blood vessels. It is used to prevent cerebral vasospasm following subarachnoid hemorrhage[5]. Its neuroprotective effects are linked to the reduction of calcium influx into neurons, which can prevent excitotoxicity and subsequent cell death.
Riluzole is a benzothiazole (B30560) derivative approved for the treatment of ALS. Its neuroprotective mechanism is multifaceted, primarily involving the modulation of glutamatergic neurotransmission by inhibiting glutamate (B1630785) release and blocking postsynaptic glutamate receptors[6].
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and the selected synthetic neuroprotective agents from various in vitro and in vivo studies.
| Parameter | This compound | Edaravone | Nimodipine | Riluzole |
| In Vitro Model | Oxygen-Glucose Deprivation (OGD) in primary hippocampal neurons[2] | OGD in PC12 cells[4] | OGD in PC12 cells | Glutamate-induced excitotoxicity in neuronal cells |
| Endpoint | Cell Viability | Cell Viability | Cell Viability | Cell Viability |
| Effective Concentration | Not Reported | 0.01 - 1 µmol/L showed a significant increase in cell survival[4] | 10 µM showed significant attenuation of cell injury | 1-10 µM counteracted H2O2-induced cell death[7] |
| IC50/EC50 | Not Reported | EC50: 34.38 µM (in a high glucose-induced injury model)[3] | Not Reported | IC50: > 100 µM (on glioblastoma stem-like cells)[6] |
| In Vivo Model | Transient focal cerebral damage in rats[2] | Not Reported | Not Reported | 6-OHDA rat model of Parkinson's disease |
| Dosage | 4, 8, 16 mg/kg (i.g.)[2] | Not Reported | Not Reported | 8 mg/kg |
| Effect | Reduced brain infarct volume and neurological deficit[2] | Not Reported | Not Reported | Reduced 6-OHDA-induced cell loss by ~10.3% |
| Other Quantitative Data | Dose-dependently increased the Bcl-2/Bax ratio in vitro[2] | Reduced apoptosis rate from 25.5% to 6.89% (40 µM) in a high glucose model[3] | Nimodipine (1-100 µM) conferred 65±13% neuroprotection in an OGD model | Not Reported |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through distinct signaling pathways.
This compound: Inhibition of NF-κB Signaling
This compound exerts its neuroprotective effects by inhibiting the activation of the NF-κB signaling pathway. Under ischemic conditions, the phosphorylation of Akt and ERK1/2 is increased, leading to the activation of the IKK complex. This, in turn, phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory and pro-apoptotic genes. This compound has been shown to inhibit the phosphorylation of Akt, ERK1/2, IKKβ, IκBα, and p65, thereby preventing NF-κB activation and its downstream detrimental effects[2].
Synthetic Agents: Diverse Mechanisms
The synthetic agents in this comparison utilize distinct mechanisms to achieve neuroprotection.
-
Edaravone: As a free radical scavenger, Edaravone directly neutralizes harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are generated during ischemic events. This action reduces oxidative stress, a key contributor to neuronal damage.
-
Nimodipine: This agent is a voltage-gated L-type calcium channel blocker. By inhibiting the influx of calcium into neurons, particularly in cerebral arteries, Nimodipine prevents the excitotoxicity cascade that is triggered by excessive intracellular calcium levels during ischemia.
-
Riluzole: Riluzole's primary neuroprotective mechanism involves the modulation of glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate and also blocks postsynaptic NMDA and kainate receptors. This dual action reduces the excitotoxic effects of excessive glutamate in the synaptic cleft.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents are provided below.
Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This in vitro model simulates ischemic conditions in the brain.
-
Cell Culture: Primary hippocampal neurons are cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2 hours).
-
Reperfusion: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a designated reperfusion period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect apoptotic cell death by identifying DNA fragmentation.
-
Fixation and Permeabilization: Cells or tissue sections are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., FITC) or biotin (B1667282). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a fluorescent label is used, the samples are visualized directly using a fluorescence microscope. If biotin is used, a secondary detection step with streptavidin conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase) is required.
-
Quantification: The number of TUNEL-positive cells is counted and expressed as a percentage of the total number of cells (often counterstained with a nuclear dye like DAPI).
Western Blot for Bcl-2 and Bax
This technique is used to quantify the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH). The ratio of Bax to Bcl-2 is then calculated.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the binding of proteins, such as NF-κB, to specific DNA sequences.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from treated and untreated cells.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex. The specificity of the binding can be confirmed by competition with an unlabeled specific oligonucleotide or by using an antibody against an NF-κB subunit, which will cause a "supershift" of the band.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a neuroprotective agent.
Conclusion
This guide provides a comparative overview of this compound and the synthetic neuroprotective agents Edaravone, Nimodipine, and Riluzole. While direct comparative studies are limited, the available data suggest that all four compounds exhibit neuroprotective properties through distinct mechanisms of action. This compound's inhibition of the NF-κB pathway presents a compelling target for neuroprotection. The synthetic agents, with their established clinical use, offer valuable benchmarks. Further research, including head-to-head comparative studies and the elucidation of more detailed quantitative data for this compound, is warranted to fully assess its therapeutic potential relative to existing synthetic agents. This guide is intended to serve as a foundational resource for researchers in the field of neuroprotective drug discovery and development.
References
- 1. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edaravone prevents high glucose-induced injury in retinal Müller cells through thioredoxin1 and the PGC-1α/NRF1/TFAM pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nimodipine Protects PC12 Cells against Oxygen-Glucose Deprivation - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 6. Riluzole: a potential therapeutic intervention in human brain tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bakkenolide IIIa Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Bakkenolide IIIa, a sesquiterpene lactone with significant therapeutic potential, primarily isolated from plants of the Petasites genus. The following sections detail conventional and modern extraction techniques, presenting a side-by-side comparison of their performance based on available experimental data for similar compounds, alongside detailed experimental protocols and workflow visualizations.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount to maximize the yield and purity of this compound while minimizing extraction time, solvent consumption, and energy usage. This section compares five common extraction techniques: Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound are limited, the data presented below is extrapolated from studies on other sesquiterpenes and natural products, providing a reliable reference for performance evaluation.
Table 1: Comparison of this compound Extraction Methods
| Method | Principle | Extraction Time | Solvent Consumption | Temperature | Yield | Purity | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to allow the compounds of interest to diffuse out. | 24 - 72 hours | High | Room Temperature | Low to Moderate | Low | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, high solvent usage, low efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, allowing for a thorough extraction. | 6 - 24 hours | Moderate to High | Boiling point of the solvent | High | Moderate | High extraction efficiency, exhaustive extraction. | Time-consuming, potential thermal degradation of compounds, requires specialized glassware. |
| Ultrasonic-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | 15 - 60 minutes | Low to Moderate | Room Temperature to Mild Heat | High | Moderate to High | Fast, efficient, reduced solvent and energy consumption. | Potential for radical formation, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | 5 - 30 minutes | Low | Controlled (e.g., 50-115°C) | High | Moderate to High | Very fast, highly efficient, low solvent consumption. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | 30 - 120 minutes | None (CO2 is recycled) | Mild (e.g., 40-60°C) | High | High | Green solvent, high selectivity, solvent-free extract. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the rhizomes of Petasites tricholobus and grind them into a coarse powder.
-
Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Agitation: Store the container at room temperature for 3 days, with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Apparatus Setup: Place 50 g of the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of a Soxhlet extractor. Fill a round-bottom flask with 500 mL of a suitable solvent (e.g., ethanol or n-hexane) and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the plant material. The solvent will fill the chamber and, once it reaches the siphon arm, will be siphoned back into the flask, carrying the extracted compounds. Allow this process to cycle for 12-24 hours.
-
Concentration: After extraction, cool the apparatus and collect the extract from the flask. Concentrate the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place 20 g of the powdered plant material in a flask with 200 mL of a suitable solvent (e.g., 70% ethanol).
-
Sonication: Immerse the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature (e.g., 40°C).
-
Filtration and Concentration: Filter the mixture and concentrate the extract as described for maceration.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Extraction: Place 10 g of the powdered plant material in a specialized microwave extraction vessel with 100 mL of a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 500 W) and extraction time (e.g., 10-15 minutes) and temperature (e.g., 80°C).
-
Cooling, Filtration, and Concentration: After the extraction, allow the vessel to cool to room temperature. Filter the mixture and concentrate the extract as described for maceration.
Supercritical Fluid Extraction (SFE) Protocol
-
Preparation of Plant Material: Prepare the plant material as described for maceration.
-
Apparatus Setup: Pack 100 g of the powdered plant material into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with supercritical carbon dioxide (SC-CO2) to the desired pressure (e.g., 200-300 bar) and temperature (e.g., 50-60°C). A co-solvent such as ethanol may be added to enhance the extraction of more polar compounds. Maintain a constant flow rate of SC-CO2 through the vessel.
-
Collection: The extracted compounds are separated from the SC-CO2 in a separator by reducing the pressure, causing the CO2 to return to a gaseous state and leaving behind the solvent-free extract.
-
Recovery: The gaseous CO2 is then re-compressed and recycled.
Visualizing the Extraction Process
The following diagrams, created using the DOT language, illustrate the general workflow of natural product extraction and the principles of the different extraction methods.
A Comparative Analysis of Bakkenolide IIIa and Other Natural Products in Neuroprotection and Anti-Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Bakkenolide IIIa against other well-researched natural products, namely Curcumin, Resveratrol, and Parthenolide. The focus is on their neuroprotective and anti-inflammatory properties, backed by available experimental data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Overview of Therapeutic Potential
This compound, a sesquiterpene lactone, has demonstrated significant promise in preclinical studies, particularly in the context of neuroprotection and anti-inflammation. This guide evaluates its performance by comparing its mechanistic pathways and, where available, quantitative bioactivity with Curcumin, Resveratrol, and Parthenolide, which are established natural compounds with extensive research backgrounds.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the selected natural products. It is important to note that direct comparative studies for this compound with the other compounds using standardized assays are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Neuroprotective Activity
| Compound | Assay | Cell Line/Model | Concentration/Dosage | Effect | Citation |
| This compound | Oxygen-Glucose Deprivation (OGD) | Primary Hippocampal Neurons | 4, 8, 16 mg/kg (in vivo) | Increased cell viability, reduced apoptosis. | |
| Curcumin | OGD/Reoxygenation | Primary Cortical Neurons | 5 µM | ~23% increase in cell viability. | |
| Curcumin | OGD/Reoxygenation | PC12 cells | Not specified | Increased cell survival. | |
| Resveratrol | OGD/Reoxygenation | Primary Cortical Neurons | 1-10 µM | Concentration-dependent improvement in cell viability. | |
| Resveratrol | OGD | SH-SY5Y cells | 10 µM | Significantly rescued cell survival. |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Parthenolide | LPS-induced cytokine release | THP-1 cells | TNF-α: 1.091 µM, IL-6: 2.620 µM, IL-1β: 2.594 µM |
Signaling Pathways
The therapeutic effects of these natural products are mediated through their interaction with key signaling pathways involved in cellular survival, inflammation, and apoptosis.
This compound Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting the NF-κB, Akt, and ERK1/2 signaling pathways. This leads to a reduction in apoptosis and inflammatory responses.
Caption: this compound inhibits pro-inflammatory and apoptotic signaling.
Comparative Signaling Pathways
Curcumin, Resveratrol, and Parthenolide also modulate the NF-κB pathway, a central regulator of inflammation.
Caption: Comparative inhibition of the NF-κB pathway by natural products.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Oxygen-Glucose Deprivation (OGD) and Cell Viability (MTT) Assay
This protocol is designed to mimic ischemic conditions in vitro and assess the neuroprotective effects of a compound.
Caption: Workflow for OGD induction and MTT-based cell viability assessment.
Detailed Protocol:
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
OGD Induction:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Replace the culture medium with glucose-free Dulbecco's Modified Eagle Medium (DMEM).
-
Place the plate in a hypoxic chamber flushed with 95% N2 and 5% CO2 for 4 hours at 37°C.
-
-
Treatment:
-
Remove the plate from the hypoxic chamber.
-
Replace the glucose-free DMEM with fresh, complete culture medium containing the desired concentration of the test compound (e.g., this compound, Curcumin, Resveratrol).
-
Incubate for 24 hours under normoxic conditions (95% air, 5% CO2).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
LPS-Induced Inflammation and Cytokine Measurement (ELISA)
This protocol is used to induce an inflammatory response in vitro and quantify the anti-inflammatory effects of a compound by measuring cytokine levels.
Caption: Workflow for LPS-induced inflammation and subsequent ELISA-based cytokine analysis.
Detailed Protocol:
-
Cell Plating: Seed microglial cells (e.g., BV-2) or macrophages (e.g., RAW 264.7) in a 24-well plate and culture for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Part
-
Benchmarking Bakkenolide IIIa: A Comparative Guide to Preclinical Performance in Neuroprotection and Anti-inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Bakkenolide IIIa's performance in key preclinical models of cerebral ischemia and inflammation. Through a detailed comparison with established neuroprotective agents, Edaravone and Minocycline, this document aims to objectively evaluate the therapeutic potential of this compound. The data presented is compiled from peer-reviewed studies to facilitate an evidence-based assessment for researchers in neuropharmacology and drug discovery.
Executive Summary
This compound, a sesquiterpenoid lactone, has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical settings. In models of ischemic stroke, it has been shown to reduce infarct volume, improve neurological outcomes, and inhibit apoptosis. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway. This guide benchmarks the performance of this compound against Edaravone, a free radical scavenger, and Minocycline, a tetracycline (B611298) antibiotic with anti-inflammatory properties, both of which have been investigated for neuroprotection in stroke.
Performance Comparison in Preclinical Models
In Vivo Neuroprotection: Transient Focal Cerebral Ischemia (Rat Model)
This table summarizes the neuroprotective effects of this compound, Edaravone, and Minocycline in rat models of transient focal cerebral ischemia, a standard model for preclinical stroke research.
| Compound | Dosage | Administration Route | Key Outcomes | Reference |
| This compound | 4, 8, 16 mg/kg | Intragastric (i.g.) | - Dose-dependent reduction in brain infarct volume. - Improved neurological deficit scores. - Increased 72-hour survival rate at the highest dose. | [1] |
| Edaravone | 3, 6 mg/kg | Intravenous (i.v.) | - Significant reduction in infarct area (34% reduction at 6 mg/kg). - Improved neurological and sensorimotor function. | [2][3] |
| Minocycline | 10 mg/kg | Intravenous (i.v.) | - Improved neurological scores. - Improved motor coordination. - Increased survival after cerebral ischemia. | [4] |
In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
The OGD model mimics the ischemic conditions of a stroke at a cellular level. This table compares the efficacy of this compound and its alternatives in protecting neurons from OGD-induced cell death.
| Compound | Concentration | Cell Type | Key Outcomes | Reference |
| This compound | Not specified | Primary Hippocampal Neurons | - Increased cell viability. - Decreased number of apoptotic cells. - Dose-dependently increased the ratio of Bcl-2 to Bax. | [1] |
| Edaravone | Not specified | Not specified in detail | - Suppresses endoplasmic reticulum stress and subsequent apoptosis. | [5] |
| Minocycline | 10 µM | Neural Stem Cells | - Protected grafted neural stem cells from ischemic reperfusion injury. - Upregulation of Nrf2 and Nrf2-regulated antioxidant genes. | [6] |
In Vitro Anti-inflammatory Effects: LPS-Induced Inflammation in HUVECs
This table showcases the anti-inflammatory properties of this compound in a model of lipopolysaccharide (LPS)-induced inflammation in human umbilical vein endothelial cells (HUVECs).
| Compound | Concentration | Key Outcomes | Reference |
| This compound | 10, 20, 50 µM | - Significantly decreased the levels of TNF-α, IL-1β, IL-8, and IL-6 in a concentration-dependent manner. - Increased viability of damaged HUVECs by ~11% (20 µM) and ~16% (50 µM). | [7] |
Mechanism of Action: NF-κB Signaling Pathway
This compound exerts its neuroprotective and anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] In the context of cerebral ischemia, the activation of NF-κB is a key event that leads to the transcription of pro-inflammatory and pro-apoptotic genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Transient Focal Cerebral Ischemia in Rats
This in vivo model is a widely used method to simulate stroke in a laboratory setting.
Caption: Workflow for the in vivo transient focal cerebral ischemia model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[1]
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of a suitable anesthetic.
-
Induction of Ischemia: A filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA) for a specific duration (e.g., 2 hours).[13][14][15][16]
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Treatment: this compound is administered intragastrically immediately after reperfusion.
-
Neurological Assessment: Neurological deficits are scored at various time points post-ischemia using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 72 hours), the brains are harvested, sectioned, and stained (e.g., with TTC) to visualize and quantify the infarct volume.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This in vitro model is used to study the cellular mechanisms of ischemic injury.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal rats and cultured.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a defined period (e.g., 2 hours).[17][18]
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.
-
Treatment: this compound is added to the culture medium during the reoxygenation phase.
-
Assessment of Cell Viability and Apoptosis: Cell viability is assessed using methods like the MTT assay. Apoptosis is quantified by techniques such as TUNEL staining or by measuring the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins via Western blot.[1][19][20][21][22][23]
LPS-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)
This in vitro model is used to evaluate the anti-inflammatory effects of compounds on endothelial cells.
Methodology:
-
Cell Culture: HUVECs are cultured in appropriate media.
-
LPS Stimulation: Cells are treated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 12-24 hours) to induce an inflammatory response.[24]
-
Treatment: this compound (10, 20, 50 µM) is added to the culture medium.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.[7]
-
Cell Viability Assay: The effect of the treatment on HUVEC viability is measured using an MTT assay.[7]
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as a promising therapeutic candidate for conditions involving neuroinflammation and ischemic brain injury. Its efficacy in reducing infarct size, improving neurological function, and suppressing inflammatory responses is comparable to that of other neuroprotective agents like Edaravone and Minocycline in their respective preclinical studies. The well-defined mechanism of action, centered on the inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic effects.
While direct comparative studies are lacking, this compilation of data from various preclinical models offers a valuable resource for researchers. Further investigation, including head-to-head comparative studies and exploration in a wider range of preclinical models, is warranted to fully elucidate the therapeutic potential of this compound and to guide its future clinical development.
References
- 1. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 6. Minocycline-Preconditioned Neural Stem Cells Enhance Neuroprotection after Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bakkenolide-IIIa ameliorates lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells by upregulating LINC00294 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-kappaB signaling in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB and innate immunity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of NF-κB Triggered Inflammation in Cerebral Ischemia [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 15. Transient Intraluminal Filament Middle Cerebral Artery Occlusion Stroke Model in Rats: A Step-by-Step Guide and Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective Effects of Tryptanthrin-6-Oxime in a Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protection against Oxygen-Glucose Deprivation/Reperfusion Injury in Cortical Neurons by Combining Omega-3 Polyunsaturated Acid with Lyciumbarbarum Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis and the activity of ceramide, Bax and Bcl-2 in the lungs of neonatal rats exposed to limited and prolonged hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Bax/Bcl-2 ratios in peripheral blood lymphocytes, monocytes and granulocytes and their relation to susceptibility to anti-Fas (anti-CD95)-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
Safety Operating Guide
Prudent Disposal of Bakkenolide IIIa: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile and Safety Recommendations
Due to the absence of a specific Safety Data Sheet (SDS) for Bakkenolide IIIa, the hazard profile of a structurally related compound, Bakkenolide A, serves as a primary reference. Bakkenolide A is classified as harmful if swallowed and demonstrates high toxicity to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent the release of this compound into the environment.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Containment: Prevent spills and ensure that all waste is collected in designated, properly labeled containers.
| Hazard Classification (Based on Bakkenolide A) | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life. Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. Collect spillage.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste management.
-
Waste Segregation:
-
Isolate all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be under the control of the laboratory personnel.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of the waste down the drain or in the regular trash.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.
Caption: Workflow for the Proper Disposal of this compound Waste.
References
Essential Safety and Logistical Information for Handling Bakkenolide IIIa
Hazard Identification and Classification
Bakkenolide IIIa belongs to the class of sesquiterpene lactones. Related compounds, such as Bakkenolide A, are classified with specific health and environmental hazards. Based on this, this compound should be handled as a potentially hazardous substance.
| Hazard Class | GHS Classification (based on Bakkenolide A) | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1 (H400: Very toxic to aquatic life) | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Skin Sensitization | Potential Sensitizer (based on sesquiterpene lactones) | Localized dermal allergic reactions may occur. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. This includes protection for the skin, eyes, and respiratory system.
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Necessary when handling the compound as a powder or when there is a risk of aerosol generation to prevent inhalation. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is essential for the safe handling and disposal of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Maintain an accurate inventory of the compound.
Handling in the Laboratory:
-
All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
Avoid eating, drinking, or smoking in the laboratory area.[1]
Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust and then use an appropriate absorbent material.
-
For liquid spills, use an inert absorbent material.
-
Collect all contaminated materials into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous chemical waste.
-
Dispose of the waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and environmentally hazardous materials.[1]
Procedural Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
